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  • Product: Thiomorpholine-4-sulfonamide
  • CAS: 4157-98-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Thiomorpholine-4-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiomorpholine-4-Sulfonamide Scaffold Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiomorpholine-4-Sulfonamide Scaffold

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a sulfonamide group at the 4-position of the thiomorpholine ring can significantly modulate the physicochemical properties of the parent molecule, enhancing its potential for drug-like activity. This modification can influence solubility, polarity, and the ability to act as a hydrogen bond donor, all critical parameters in drug design. This technical guide provides a comprehensive overview of the synthetic protocols for preparing thiomorpholine-4-sulfonamide, offering insights into the underlying chemical principles and practical considerations for its successful synthesis in a laboratory setting.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for the synthesis of thiomorpholine-4-sulfonamide involves a two-step sequence. This strategy hinges on the preparation of a key electrophilic sulfonating agent, sulfamoyl chloride, followed by its reaction with the nucleophilic secondary amine of the thiomorpholine ring.

Overall Synthetic Scheme:

G cluster_0 Step 1: Synthesis of Sulfamoyl Chloride cluster_1 Step 2: Sulfonylation of Thiomorpholine Chlorosulfonyl\nisocyanate Chlorosulfonyl isocyanate Sulfamoyl\nChloride Sulfamoyl Chloride Chlorosulfonyl\nisocyanate->Sulfamoyl\nChloride Formic Acid Toluene ThiomorpholineSulfamoyl\nChloride ThiomorpholineSulfamoyl Chloride Thiomorpholine-4-sulfonamide Thiomorpholine-4-sulfonamide ThiomorpholineSulfamoyl\nChloride->Thiomorpholine-4-sulfonamide Base (e.g., Pyridine) Dichloromethane Thiomorpholine Thiomorpholine

Caption: General two-step synthesis of thiomorpholine-4-sulfonamide.

Part 1: Synthesis of the Key Reagent - Sulfamoyl Chloride

The cornerstone of this synthetic approach is the reliable preparation of sulfamoyl chloride (H₂NSO₂Cl). A well-established and efficient method involves the reaction of chlorosulfonyl isocyanate with formic acid.[1] This reaction is known for its high yield and the relative ease of execution.

Reaction Mechanism: The reaction proceeds via the addition of formic acid to the isocyanate group, followed by decarboxylation to yield the desired sulfamoyl chloride.

Experimental Protocol: Synthesis of Sulfamoyl Chloride

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Chlorosulfonyl isocyanate141.5317.4 mL200 mmol
Formic acid46.037.54 mL200 mmol
Toluene92.1460 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add chlorosulfonyl isocyanate (17.4 mL, 200 mmol).

  • Addition of Formic Acid: While stirring, slowly add formic acid (7.54 mL, 200 mmol) to the flask. Caution: This reaction is exothermic and releases carbon monoxide and carbon dioxide; it must be performed in a well-ventilated fume hood.[1]

  • Solvent Addition: Following the addition of formic acid, add toluene (60 mL).

  • Reaction: Stir the resulting mixture at room temperature (23°C) for 10 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain sulfamoyl chloride as a crystalline solid. The product is typically of sufficient purity to be used in the next step without further purification.

Expected Yield: Quantitative.

Part 2: Sulfonylation of Thiomorpholine

With the sulfamoyl chloride in hand, the subsequent step involves the nucleophilic attack of the secondary amine of thiomorpholine on the electrophilic sulfur atom of the sulfamoyl chloride. This reaction is a classic example of sulfonamide bond formation. The use of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Reaction Mechanism:

G Thiomorpholine Thiomorpholine (Nucleophile) Intermediate Tetrahedral Intermediate Thiomorpholine->Intermediate Nucleophilic Attack Sulfamoyl_Chloride Sulfamoyl Chloride (Electrophile) Sulfamoyl_Chloride->Intermediate Product Thiomorpholine-4-sulfonamide Intermediate->Product Loss of Cl- HCl HCl Base Base Salt Base-HCl Salt ProductHCl ProductHCl ProductHCl->Product BaseHCl BaseHCl BaseHCl->Salt Neutralization

Caption: Mechanism of thiomorpholine sulfonylation.

Experimental Protocol: Synthesis of Thiomorpholine-4-sulfonamide

This protocol is adapted from the well-established procedures for the sulfonylation of secondary amines, including the analogous synthesis of morpholine-4-sulfonamide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Thiomorpholine103.191.03 g10 mmol
Sulfamoyl chloride115.541.16 g10 mmol
Pyridine79.101.2 mL15 mmol
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine (1.03 g, 10 mmol) in dichloromethane (30 mL).

  • Addition of Base: Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.16 g, 10 mmol) in dichloromethane (20 mL) and add it dropwise to the stirred thiomorpholine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (30 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure thiomorpholine-4-sulfonamide.

Expected Yield: 70-85%.

Troubleshooting and Key Considerations

  • Purity of Reagents: The purity of both thiomorpholine and sulfamoyl chloride is critical for achieving high yields. Sulfamoyl chloride is moisture-sensitive and should be handled accordingly.

  • Choice of Base: While pyridine is commonly used, other non-nucleophilic bases such as triethylamine can also be employed. The choice of base can influence the reaction rate and work-up procedure.

  • Reaction Temperature: Maintaining a low temperature during the addition of sulfamoyl chloride is important to control the exothermic reaction and minimize side product formation.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of sulfamoyl chloride.

Characterization of Thiomorpholine-4-sulfonamide

The structure and purity of the synthesized thiomorpholine-4-sulfonamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the sulfonamide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide group (S=O and N-H stretches).

  • Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of thiomorpholine-4-sulfonamide is a straightforward yet crucial transformation for medicinal chemists and drug development professionals. The two-step protocol outlined in this guide, involving the preparation of sulfamoyl chloride and its subsequent reaction with thiomorpholine, provides a reliable and efficient route to this valuable scaffold. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this compound and its derivatives for further investigation in drug discovery programs.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)sulfonyl]thiomorpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

Exploratory

Novel synthesis routes for thiomorpholine-4-sulfonamide

An In-Depth Technical Guide to Novel Synthesis Routes for Thiomorpholine-4-Sulfonamide Abstract The thiomorpholine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Synthesis Routes for Thiomorpholine-4-Sulfonamide

Abstract

The thiomorpholine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in critical hydrogen bonding interactions. This guide provides an in-depth exploration of contemporary and novel synthetic strategies for accessing thiomorpholine-4-sulfonamide. Moving beyond classical approaches, we delve into advanced methodologies for constructing the thiomorpholine heterocycle and for the subsequent installation of the sulfonamide functionality. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and drug development professionals with a robust framework for efficient and scalable synthesis.

Introduction: The Significance of the Thiomorpholine Sulfonamide Moiety

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a bioisostere of morpholine with distinct properties.[1][2] The replacement of the oxygen atom with sulfur alters lipophilicity, metabolic stability, and conformational preferences, making it a valuable component in drug design. When the nitrogen atom is functionalized as a primary sulfonamide (-SO₂NH₂), the resulting moiety acts as a potent hydrogen bond donor and can mimic phosphate groups, enabling strong interactions with biological targets. This combination is particularly prevalent in the development of enzyme inhibitors, such as those targeting tumor necrosis factor-α-converting enzyme (TACE), where the sulfonamide group coordinates with the catalytic zinc ion.[3][4] The development of efficient, scalable, and safe synthetic routes to thiomorpholine-4-sulfonamide is therefore a critical objective in pharmaceutical research.

A Strategic Approach: Retrosynthetic Analysis

A logical approach to synthesizing thiomorpholine-4-sulfonamide involves dissecting the molecule into its key building blocks. The most apparent disconnections are at the sulfur-nitrogen bonds of the sulfonamide group, suggesting a two-stage strategy: synthesis of the thiomorpholine core followed by sulfonylation.

G cluster_0 Retrosynthetic Analysis cluster_1 Thiomorpholine Synthesis Target Thiomorpholine-4-sulfonamide Disconnect1 S-N Bond Disconnection (Sulfonamide Formation) Target->Disconnect1 Precursors1 Thiomorpholine + 'SO2NH2' source Disconnect1->Precursors1 Thiomorpholine Thiomorpholine Disconnect2 C-S & C-N Bond Disconnections (Ring Formation) Thiomorpholine->Disconnect2 Precursors2 Acyclic Precursors (e.g., Cysteamine, Diethanolamine derivatives) Disconnect2->Precursors2

Caption: Retrosynthetic analysis of thiomorpholine-4-sulfonamide.

This analysis logically divides the synthetic challenge into two primary parts: the formation of the thiomorpholine ring and the installation of the sulfonamide group.

Part I: Novel Synthesis of the Thiomorpholine Core

The accessibility of the thiomorpholine starting material is a crucial factor in the overall efficiency of the synthesis. While several classical methods exist, a recent innovation utilizing continuous flow photochemistry offers a scalable and efficient alternative.

Novel Approach: Telescoped Photochemical Thiol-Ene/Cyclization in Continuous Flow

A state-of-the-art method for producing thiomorpholine involves a two-step telescoped continuous flow process starting from inexpensive, bulk chemicals: cysteamine hydrochloride and vinyl chloride.[5] This process avoids the generation of hazardous mustard gas intermediates associated with older methods and is highly scalable.[5]

The core of this method is a photochemical thiol-ene reaction between cysteamine and vinyl chloride, which proceeds in quantitative yield to form a half-mustard intermediate. This is immediately followed by a base-mediated intramolecular cyclization to yield thiomorpholine.

G cluster_workflow Continuous Flow Synthesis of Thiomorpholine Start Pump 1: Cysteamine HCl Photocatalyst in MeOH Mix1 Gas-Liquid Mixing Start->Mix1 Gas Vinyl Chloride (Gas) Gas->Mix1 Reactor Photochemical Reactor (365 nm LED) Mix1->Reactor Mix2 T-Mixer Reactor->Mix2 Pump2 Pump 2: Base (DIPEA) Pump2->Mix2 ThermalReactor Heated Coil Reactor (Cyclization) Mix2->ThermalReactor Product Thiomorpholine (for collection & purification) ThermalReactor->Product

Caption: Workflow for continuous flow synthesis of thiomorpholine.

  • Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride (45.44 g, 0.4 mol) and 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%) as a photocatalyst in methanol (to a final volume of 100 mL).

  • System Setup: Prime a continuous flow system consisting of a syringe pump for the liquid feed, a mass flow controller for vinyl chloride gas, a gas-liquid mixer, and a photochemical reactor (e.g., a PFA tubing coil irradiated by 365 nm LEDs). The output of this reactor is connected via a T-mixer to a second pump delivering a base. This is followed by a heated coil for the cyclization step.

  • Thiol-Ene Reaction: Pump the feed solution into the system. Introduce vinyl chloride gas at a controlled rate to react with the cysteamine solution in the photochemical reactor. Maintain the reactor temperature at 20 °C.

  • Cyclization: The effluent from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is continuously mixed with N,N-diisopropylethylamine (DIPEA) (2 equivalents) from the second pump.

  • Thermal Reaction & Collection: The mixed stream passes through a heated reactor coil (e.g., 100 °C) to facilitate rapid intramolecular cyclization. The resulting stream containing thiomorpholine is collected at the outlet.

  • Workup and Isolation: The collected solution is worked up via an extractive procedure and the final product is isolated by vacuum distillation, yielding pure thiomorpholine as a colorless oil.

Part II: Formation of the Sulfonamide Moiety

With the thiomorpholine core in hand, the next critical stage is the installation of the primary sulfonamide group. The most robust and widely applicable method involves a two-step sequence via a sulfonyl chloride intermediate.

Recommended Strategy: Two-Step Sulfonylation via Thiomorpholine-4-sulfonyl Chloride

This strategy offers high yields and purity by breaking the process into two discrete, high-yielding steps. It is the preferred method for laboratory-scale synthesis due to its reliability and the commercial availability of the necessary reagents.

The secondary amine of thiomorpholine reacts readily with sulfuryl chloride (SO₂Cl₂) to form the corresponding sulfonyl chloride. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base to quench the HCl byproduct. This protocol is adapted from a highly analogous procedure for the synthesis of morpholine-4-sulfonyl chloride.[6]

Causality Behind Experimental Choices:

  • Reagent: Sulfuryl chloride (SO₂Cl₂) is a highly effective and economical source of the -SO₂- electrophile. An excess is often used to ensure complete conversion of the starting amine.

  • Solvent: Dichloromethane (CH₂Cl₂) is an excellent choice as it is inert to the reaction conditions and effectively dissolves the starting materials.

  • Base: A tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger. It reacts with the HCl generated during the reaction, preventing it from forming a salt with the starting thiomorpholine, which would render it unreactive.

Detailed Experimental Protocol: Synthesis of Thiomorpholine-4-sulfonyl Chloride [6]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, ~1.5 - 2.0 equivalents) to the cooled solvent with stirring.

  • Substrate Addition: In a separate flask, dissolve thiomorpholine (1.0 equivalent) and triethylamine (~1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the cold sulfuryl chloride mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding ice-cold water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude thiomorpholine-4-sulfonyl chloride, which can often be used in the next step without further purification.

The reactive sulfonyl chloride intermediate is then converted to the primary sulfonamide by reaction with an ammonia source. This is a standard nucleophilic substitution reaction.

Causality Behind Experimental Choices:

  • Reagent: Ammonia is the required nucleophile. It can be used as a concentrated aqueous solution (ammonium hydroxide) or as anhydrous ammonia dissolved in a suitable solvent (e.g., dioxane, THF) or as a liquid.[1] Using an excess ensures the complete conversion of the sulfonyl chloride.

  • Solvent: A solvent like THF or dioxane is often used to ensure miscibility between the organic sulfonyl chloride and the ammonia source.

Detailed Experimental Protocol: Synthesis of Thiomorpholine-4-sulfonamide [1]

  • Reaction Setup: Dissolve the crude thiomorpholine-4-sulfonyl chloride (1.0 equivalent) from the previous step in a suitable solvent such as tetrahydrofuran (THF).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Add a large excess of concentrated ammonium hydroxide (~28-30% aqueous solution) dropwise with vigorous stirring. Alternatively, the sulfonyl chloride solution can be added to a solution of ammonia in dioxane or directly into liquid ammonia.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Isolation: Remove the organic solvent (THF) under reduced pressure. The resulting aqueous slurry can be cooled to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure thiomorpholine-4-sulfonamide.

G cluster_0 Recommended Two-Step Synthesis Thiomorpholine Thiomorpholine Reagent1 + SO2Cl2 + Et3N in CH2Cl2 Thiomorpholine->Reagent1 Intermediate Thiomorpholine-4-sulfonyl chloride Reagent1->Intermediate Reagent2 + NH4OH (aq) in THF Intermediate->Reagent2 Product Thiomorpholine-4-sulfonamide Reagent2->Product

Caption: Reaction scheme for the two-step synthesis of the target compound.

Data Summary and Strategy Comparison

Synthesis StrategyKey Precursors# of Steps (from core)Key AdvantagesKey DisadvantagesScalability
Two-Step Sulfonylation Thiomorpholine, SO₂Cl₂, NH₃2High yield, reliable, well-understood chemistry, high purity.Requires handling of corrosive SO₂Cl₂.Excellent for lab and pilot scale.
Continuous Flow (Core) Cysteamine HCl, Vinyl ChlorideN/AHighly scalable, uses cheap starting materials, improved safety profile.Requires specialized continuous flow equipment.Excellent for industrial scale.
Three-Component Pd-Catalysis Aryl Boronic Acid, Amine, SO₂Cl₂1Convergent, builds complexity quickly.[7]Catalyst cost, potential for side reactions, not yet demonstrated for this specific target.Lab scale; requires optimization.

Conclusion and Future Outlook

The synthesis of thiomorpholine-4-sulfonamide is most reliably achieved via a two-step sequence involving the formation of thiomorpholine-4-sulfonyl chloride from thiomorpholine and sulfuryl chloride, followed by amination. This method is robust, high-yielding, and suitable for a wide range of laboratory applications. For large-scale production of the thiomorpholine precursor, the novel continuous flow photochemical route offers significant advantages in terms of safety, cost, and scalability.[5]

Future research may focus on developing a one-pot, three-component reaction that couples an acyclic precursor, a sulfur source, and an ammonia equivalent to directly form the target molecule, thereby improving atom and step economy. Advances in catalytic C-N and S-N bond-forming reactions will be instrumental in achieving this goal.

References

  • Google Patents. (1956). Production of heterocyclic sulfonyl chlorides. US2744907A.
  • Levin, J. et al. (2008). Acetylenic TACE Inhibitors. Part 3. Thiomorpholine Sulfonamide Hydroxamates. ResearchGate. [Link]

  • Kardile, D.P., & Kalyane, N.V. (2010). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivatives. International Journal of Applied Biology and Pharmaceutical Technology.
  • PubMed. (2007). Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides. [Link]

  • Wikipedia. Thiomorpholine. [Link]

  • Steiner, A. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Google Patents. (2016). Preparation method of thiomorpholine. CN105906582A.
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Wang, X. et al. (n.d.). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate. [Link]

  • Nakanishi, M., & Muro, T. (1970). Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Thiomorpholine-4-sulfonamide in Biological Systems

Introduction The thiomorpholine-4-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, representing a confluence of two pharmacologically significant moieties: the thiomorpholine ring and the sul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiomorpholine-4-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, representing a confluence of two pharmacologically significant moieties: the thiomorpholine ring and the sulfonamide functional group. This guide provides a comprehensive technical overview of the diverse mechanisms of action through which compounds bearing this core exert their biological effects. Rather than a single, universal mechanism, the thiomorpholine-4-sulfonamide framework exhibits polypharmacology, with its biological activity being highly dependent on the specific substitutions and the overall molecular architecture.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the established and potential molecular targets of this scaffold, explain the causality behind experimental choices for its characterization, and provide detailed, self-validating protocols for key assays.

The Polypharmacology of the Thiomorpholine-4-sulfonamide Scaffold

The versatility of the thiomorpholine-4-sulfonamide core stems from the distinct properties of its two constituent parts. The sulfonamide group is a classic zinc-binding pharmacophore, crucial for the inhibition of various metalloenzymes.[1][2] The thiomorpholine ring, a sulfur-containing heterocycle, influences physicochemical properties such as lipophilicity and metabolic stability, and can engage in key interactions with protein targets.[3] The sulfur atom, in particular, is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone, which can modulate biological activity.

The primary mechanisms of action associated with this scaffold are:

  • Inhibition of Metalloenzymes: Primarily through the sulfonamide moiety's interaction with a catalytic zinc ion.

  • Modulation of Kinase Activity: A growing area of interest for heterocyclic compounds.

  • Antimicrobial Effects: Leveraging the classical mechanism of sulfonamide antibiotics.

  • DNA Topoisomerase II Inhibition: An emerging area for certain sulfonamide derivatives.

This guide will explore these mechanisms with a focus on authoritative grounding and practical experimental validation.

Section 1: Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE)

A prominent and well-characterized mechanism of action for certain thiomorpholine-4-sulfonamide derivatives is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[4]

The Role of TACE in Inflammatory Signaling

TACE is a zinc-dependent metalloprotease responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form.[1] Soluble TNF-α is a potent pro-inflammatory cytokine implicated in a range of inflammatory diseases, including rheumatoid arthritis.[4] By inhibiting TACE, the release of soluble TNF-α is blocked, thereby dampening the inflammatory cascade.

TACE_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α (membrane-bound) soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF TACE TACE (ADAM17) TACE->pro_TNF cleaves LPS Inflammatory Stimulus (e.g., LPS) LPS->TACE activates TNFR TNF Receptor soluble_TNF->TNFR binds Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation Inhibitor Thiomorpholine-4-sulfonamide Inhibitor Inhibitor->TACE inhibits

Caption: TACE-mediated release of TNF-α and its inhibition.

Molecular Mechanism of Inhibition

Thiomorpholine-4-sulfonamide derivatives designed as TACE inhibitors typically incorporate a hydroxamic acid (-CONHOH) or a thiol (-SH) group.[2][5] This group acts as a potent zinc-chelating moiety, binding to the catalytic zinc ion in the TACE active site.[1]

The key interactions are:

  • Zinc Chelation: The hydroxamate or thiol group forms strong coordinate bonds with the Zn²⁺ ion.

  • Hydrogen Bonding: The sulfonamide oxygen atoms and the N-H can form hydrogen bonds with backbone residues of the enzyme.

  • Hydrophobic Interactions: The thiomorpholine ring and other substituents on the phenylsulfonyl group occupy hydrophobic pockets (like the S1' and S3' pockets) within the active site, contributing to potency and selectivity.[1]

Structure-activity relationship (SAR) studies have shown that modifications to the thiomorpholine ring and the P1' group (the part of the inhibitor that binds in the S1' pocket) are critical for achieving high potency and selectivity over other metalloproteinases, such as Matrix Metalloproteinases (MMPs).[6]

Experimental Protocol: In Vitro TACE Inhibition Assay (FRET-based)

This protocol describes a robust method to determine the in vitro inhibitory activity of a compound against TACE using a Förster Resonance Energy Transfer (FRET) substrate.

Causality: The assay measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by TACE, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity. An inhibitor will prevent this increase.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tricine, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 1 mM ZnCl₂.[7]

    • TACE Enzyme: Recombinant human TACE, diluted in Assay Buffer to a working concentration (e.g., 2X final concentration, ~1-5 nM).

    • FRET Substrate: A peptide substrate with a fluorophore (e.g., Mca) and a quencher (e.g., Dnp), diluted in Assay Buffer to a working concentration (e.g., 2X final concentration, ~10-20 µM).

    • Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4X final concentration stock plate.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the 4X test compound dilutions to the sample wells.

    • Add 25 µL of 4X Assay Buffer with DMSO (vehicle control) to the positive control wells.

    • Add 25 µL of a known TACE inhibitor (e.g., TAPI-2) to the negative control wells.

    • Add 25 µL of the 2X TACE enzyme solution to all wells except the substrate control wells. Add 25 µL of Assay Buffer to the substrate control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the 2X FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes (e.g., Excitation: ~320 nm, Emission: ~400 nm).

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 2: Inhibition of Carbonic Anhydrases

The sulfonamide moiety is the archetypal pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2]

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile. Primary sulfonamides (-SO₂NH₂) are potent inhibitors because, in their deprotonated (anionic) form (-SO₂NH⁻), they act as a transition-state analog that binds to the catalytic Zn²⁺ ion with high affinity, displacing the zinc-bound hydroxide.[5][8] This binding is stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[8]

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Thr199 Thr199 Sulfonamide R-SO₂NH₂ (Thiomorpholine-4-sulfonamide) Anion R-SO₂NH⁻ (Anionic form) Sulfonamide->Anion deprotonates Anion->Zn binds & displaces H₂O Anion->Thr199 H-bonds H_plus H⁺ Anion->H_plus

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Data on Enzyme Inhibition

The inhibitory potency of sulfonamide-containing compounds is typically quantified by their inhibition constant (Kᵢ). While specific data for thiomorpholine-4-sulfonamide itself is not widely published, derivatives often exhibit potent inhibition against various CA isoforms.

Compound ClassTarget EnzymePotency (IC₅₀ / Kᵢ)Reference
Thiomorpholine Sulfonamide Hydroxamate (TMI-1)TACENanomolar IC₅₀ values
Benzophenone Sulfonamide DerivativehCA IIKᵢ = 12.3 nM
Acetazolamide (Standard CAI)hCA IIKᵢ = 12.1 nM[8]

Section 3: Other Potential Mechanisms of Action

While TACE and carbonic anhydrase inhibition are well-supported mechanisms, the thiomorpholine-4-sulfonamide scaffold may exhibit other biological activities.

Antimicrobial Activity

Historically, sulfonamides were the first class of synthetic antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[6] It is plausible that thiomorpholine-4-sulfonamide derivatives could retain this ancestral mechanism of action.

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its bacteriostatic activity.

Methodology (Broth Microdilution):

  • Preparation:

    • Prepare a 2X stock solution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the 2X compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Kinase Inhibition

The morpholine and thiomorpholine rings are present in several approved and investigational kinase inhibitors.[9][10] These heterocyclic systems can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, derivatives of thiomorpholine have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Phosphoinositide 3-kinases (PI3-Ks).[9][11] While less explored for the thiomorpholine-4-sulfonamide scaffold specifically, this remains a viable and promising mechanism of action.

DNA Topoisomerase II Inhibition

Certain complex sulfonamide derivatives have been shown to act as DNA topoisomerase II poisons.[10][12] These enzymes are crucial for managing DNA topology during replication and transcription. Inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks and ultimately apoptosis. This mechanism is a cornerstone of several anticancer therapies. While direct evidence for thiomorpholine-4-sulfonamide is limited, the broader class of sulfonamides has demonstrated this activity, suggesting a potential avenue for investigation.[13]

Section 4: Integrated Experimental Workflow

To comprehensively characterize the mechanism of action of a novel thiomorpholine-4-sulfonamide derivative, a tiered screening approach is recommended. This ensures a logical progression from broad activity screening to specific mechanistic validation.

Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_tertiary In Vivo Validation start Novel Thiomorpholine-4-sulfonamide Derivative phenotypic Phenotypic Assays (e.g., Anti-proliferative, Antimicrobial) start->phenotypic target_based Target-Based Assays (e.g., TACE, CA, Kinase Panel) start->target_based cell_based Cell-Based Assays (e.g., TNF-α Release Assay) phenotypic->cell_based if active target_based->cell_based if active biophysical Biophysical Assays (e.g., ITC, SPR for target binding) cell_based->biophysical confirm target engagement animal_model Disease Models (e.g., Arthritis, Oncology) biophysical->animal_model end Mechanism of Action Elucidated animal_model->end

Caption: A logical workflow for elucidating the mechanism of action.

Experimental Protocol: Cell-Based TNF-α Release Assay

Causality: This assay validates the in vitro TACE inhibition by measuring the compound's ability to block the release of TNF-α from stimulated immune cells. This bridges the gap between enzymatic activity and a cellular physiological response.

Methodology (using THP-1 human monocytic cells):

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells and allow them to rest in fresh, serum-free media for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in assay media.

    • Pre-incubate the differentiated THP-1 cells with the compound dilutions for 1-2 hours at 37°C.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to induce TNF-α production.[14] Include vehicle controls (DMSO) and unstimulated controls.

    • Incubate for 4-6 hours at 37°C.

  • Quantification of TNF-α:

    • Carefully collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) kit, following the manufacturer's instructions.[14]

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion

The thiomorpholine-4-sulfonamide scaffold is a highly adaptable and pharmacologically versatile core. Its mechanism of action is not singular but is instead defined by the specific molecular context of the derivative . The primary and most well-validated mechanisms are the inhibition of zinc-dependent metalloenzymes, such as TACE and carbonic anhydrases, driven by the sulfonamide moiety's ability to coordinate the catalytic zinc ion. However, emerging evidence suggests that derivatives can also be engineered to target other important protein families, including kinases and topoisomerases.

A systematic and tiered experimental approach, progressing from broad phenotypic screening to specific in vitro and cell-based mechanistic assays, is crucial for accurately elucidating the biological activity of any novel compound based on this scaffold. The protocols and insights provided in this guide offer a robust framework for researchers to undertake such investigations, ultimately unlocking the full therapeutic potential of thiomorpholine-4-sulfonamide derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-(1,3-thiazol-2-yl)thiomorpholine as a Kinase Inhibitor. BenchChem.
  • Mashal, M., et al. (1998). Crystal Structure of the Catalytic Domain of Human Tumor Necrosis Factor-Alpha-Converting Enzyme. PubMed. [Link]

  • Levin, J. I., et al. (2007). Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides. PubMed. [Link]

  • Di Micco, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Zia, M. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]

  • Zheng, W., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. [Link]

  • Sippel, K.H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. RCSB PDB. [Link]

  • Graul, A. I., et al. (2008). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs.
  • Patel, R., et al. (2009). Novel TACE inhibitors in drug discovery: a review of patented compounds. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2004). Identification and Characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a Novel Dual Tumor Necrosis Factor-Alpha-Converting enzyme/matrix Metalloprotease Inhibitor for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Alpha Diagnostic Intl Inc. (n.d.). A fluorescence energy transfer (FRET) peptide substrate for tumor necrosis factor (TNF) - convertase (TACE). Life Technologies (India).
  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]

  • Knight, Z. A., et al. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. PubMed. [Link]

  • BenchChem. (2025). Application Note: Measuring TNF-α Inhibition by LASSBio-1135 Using ELISA. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. BenchChem.
  • De Martino, M., et al. (2017). Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs. PubMed. [Link]

  • da Silva, D. L., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PubMed Central. [Link]

  • Chiacchio, U., et al. (1998). Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212. PubMed. [Link]

  • Levin, J. I., et al. (2002). Anthranilate sulfonamide hydroxamate TACE inhibitors. Part 1: Structure-based design of novel acetylenic P1' groups. PubMed. [Link]

  • Levin, J. I., et al. (2006). Acetylenic TACE Inhibitors. Part 3. Thiomorpholine Sulfonamide Hydroxamates. ResearchGate. [Link]

  • Fry, D. W., et al. (2005). Sulfonate Ester Hydroxamic Acids as Potent and Selective Inhibitors of TACE Enzyme. PubMed. [Link]

  • Smolarczyk, R., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

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Exploratory

Thiomorpholine-4-sulfonamide derivatives and their potential bioactivity

An In-Depth Technical Guide to Thiomorpholine-4-Sulfonamide Derivatives and Their Potential Bioactivity Abstract The conjugation of thiomorpholine and sulfonamide moieties creates a versatile and privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiomorpholine-4-Sulfonamide Derivatives and Their Potential Bioactivity

Abstract

The conjugation of thiomorpholine and sulfonamide moieties creates a versatile and privileged scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities. Thiomorpholine, a saturated heterocycle, offers a unique structural backbone that can enhance lipophilicity and provide metabolic soft spots, while the sulfonamide group is a well-established pharmacophore known for its diverse biological roles.[1][2][3] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and significant bioactivities of thiomorpholine-4-sulfonamide derivatives. We delve into their potential as anticancer, antimicrobial, and anti-diabetic agents, supported by quantitative data, detailed experimental protocols, and an analysis of their structure-activity relationships (SAR). The guide aims to serve as a foundational resource, elucidating the therapeutic promise of this compound class and outlining future directions for research and development.

Introduction: The Rationale for a Privileged Scaffold

In the quest for novel therapeutic agents, the strategic combination of known pharmacophores is a cornerstone of modern drug design. Both the thiomorpholine and sulfonamide scaffolds are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds.[4][5]

  • Thiomorpholine: This six-membered saturated heterocycle containing both nitrogen and sulfur can be viewed as a thio-analog of morpholine.[1][4] The sulfur atom increases the molecule's lipophilicity compared to its morpholine counterpart, which can improve membrane permeability. Furthermore, the sulfur is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, a property that can be exploited in prodrug design or to fine-tune pharmacokinetic profiles.[2]

  • Sulfonamide (-SO₂NH₂): The sulfonamide functional group is a cornerstone of chemotherapy.[3] Initially discovered for their antibacterial properties, sulfonamide derivatives have since been developed into drugs with a vast array of applications, including anticancer, anti-inflammatory, diuretic, and anti-diabetic agents.[6][7][8]

The fusion of these two moieties into a single molecular entity, the thiomorpholine-4-sulfonamide core, generates a scaffold with significant potential for interacting with diverse biological targets. This guide explores the synthesis of these derivatives and their demonstrated efficacy in key therapeutic areas.

Synthesis and Chemical Characterization

The synthesis of thiomorpholine-4-sulfonamide derivatives typically involves a multi-step process. A common and efficient approach is the reaction of a substituted sulfonyl chloride with thiomorpholine. The following sections detail a general workflow and a representative experimental protocol.

General Synthetic Workflow

The preparation of these derivatives can be logically approached in a sequence of established chemical reactions. The workflow often begins with the synthesis of a necessary precursor, followed by the crucial sulfonylation step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Sulfonylation A Starting Material (e.g., 4-Fluoronitrobenzene) C Nucleophilic Aromatic Substitution A->C B Thiomorpholine B->C D N-Aryl Thiomorpholine Intermediate (e.g., 4-(4-nitrophenyl)thiomorpholine) C->D E Reduction of Nitro Group D->E F N-Aryl Thiomorpholine Aniline E->F G Reaction with Sulfonyl Chloride (R-SO₂Cl) F->G H Target Thiomorpholine Sulfonamide Derivative G->H G cluster_pathway Intrinsic Apoptosis Pathway Drug Thiomorpholine Sulfonamide Derivative Stress Cellular Stress Drug->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_SAR Structure-Activity Relationship Hotspots Core Thiomorpholine-Sulfonamide Core R1_Node Modification at R¹ (Aromatic/Heterocyclic Ring) - Affects target binding - Influences selectivity Core->R1_Node R2_Node Substitution at R² (Sulfonamide Nitrogen) - Can alter solubility - Modulates pharmacokinetics Core->R2_Node Thio_Node Oxidation of Sulfur (Sulfoxide/Sulfone) - Changes polarity - Affects metabolic stability Core->Thio_Node S

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Thiomorpholine-4-sulfonamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of thiomorpholine-4-sulfonamide, focusing on its solubility and stability in various solvent systems. As a molecule of in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of thiomorpholine-4-sulfonamide, focusing on its solubility and stability in various solvent systems. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of these characteristics is paramount for formulation development, analytical method development, and predicting its behavior in biological systems. This document is structured to provide not only theoretical grounding but also practical, actionable protocols for researchers to determine these critical parameters.

Introduction to Thiomorpholine-4-sulfonamide: A Molecule of Interest

Thiomorpholine-4-sulfonamide incorporates two key functional groups: the thiomorpholine ring and a sulfonamide moiety. The thiomorpholine group, a sulfur-containing analog of morpholine, can influence the molecule's lipophilicity and metabolic profile.[1] The sulfonamide group is a well-established pharmacophore known for its wide range of biological activities.[2] The interplay of these two groups dictates the overall physicochemical properties of the molecule.

Chemical Structure:

  • IUPAC Name: Thiomorpholine-4-sulfonamide

  • Molecular Formula: C₄H₁₀N₂O₂S₂[3]

  • Molecular Weight: 182.26 g/mol [3]

A fundamental understanding of the solubility and stability of thiomorpholine-4-sulfonamide is crucial for its advancement as a potential therapeutic agent. Solubility impacts bioavailability and formulation options, while stability determines shelf-life and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

Predicting and Determining the Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a polar sulfonamide group and a less polar thiomorpholine ring suggests that thiomorpholine-4-sulfonamide will exhibit a nuanced solubility profile.

Theoretical Considerations for Solubility

The solubility of sulfonamides is significantly influenced by the pH of the medium due to the acidic nature of the sulfonamide proton. The pKa of the sulfonamide group typically ranges from 5 to 10, meaning its ionization state, and therefore its solubility, will change across the physiological pH range. The thiomorpholine moiety, being a secondary amine, will have a basic pKa. The overall solubility will be a function of the interplay between these two ionizable groups.

Generally, sulfonamides exhibit U-shaped or V-shaped pH-solubility profiles, with minimum solubility near their isoelectric point and increased solubility at pH values where either the acidic sulfonamide group is deprotonated (anionic form) or the basic amine is protonated (cationic form).

The polarity of the solvent will also play a crucial role. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be better solvents than non-polar aprotic solvents (e.g., hexane, toluene) due to the potential for hydrogen bonding with the sulfonamide group. The "like dissolves like" principle suggests that solvents with polarity intermediate between the highly polar sulfonamide and the less polar thiomorpholine ring may also be effective. The Extended Hildebrand Solubility Approach can be a useful theoretical framework for predicting solubility in various solvent systems.[4]

Predicted Solubility of Thiomorpholine-4-sulfonamide

Based on the general properties of sulfonamides and thiomorpholine, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1. It is imperative to note that these are predictions and must be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of Thiomorpholine-4-sulfonamide

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighPotential for hydrogen bonding with the sulfonamide and amine functionalities. Solubility in water will be highly pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to HighGood dipole-dipole interactions with the polar functional groups.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)LowLack of favorable interactions with the polar sulfonamide group.
Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of thiomorpholine-4-sulfonamide is essential. The isothermal shake-flask method is a gold-standard technique.

Objective: To quantitatively determine the solubility of thiomorpholine-4-sulfonamide in a range of solvents at a controlled temperature.

Materials:

  • Thiomorpholine-4-sulfonamide

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in a sealed vial prep2 Equilibrate on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Dilute the clear filtrate with a suitable solvent sep2->ana1 ana2 Quantify the concentration using a validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or µg/mL) ana2->ana3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Self-Validation: The protocol's integrity is maintained by ensuring that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the measured concentration does not significantly change. Additionally, a validated, stability-indicating analytical method is crucial for accurate quantification.

Understanding and Evaluating the Stability Profile

The stability of a drug substance is a critical quality attribute. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5]

Potential Degradation Pathways

Based on the structure of thiomorpholine-4-sulfonamide, several degradation pathways can be anticipated:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving to form thiomorpholine and aminosulfonic acid or related products.

  • Oxidation: The sulfur atom in the thiomorpholine ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or a sulfone. These oxidative degradation products may have different pharmacological and toxicological profiles.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, although the specific pathways would need to be elucidated experimentally.

  • Thermal Degradation: High temperatures can lead to decomposition of the molecule.

Anticipated Degradation Pathway:

G cluster_main Thiomorpholine-4-sulfonamide cluster_degradation Potential Degradation Products parent Thiomorpholine-4-sulfonamide hydrolysis Thiomorpholine + Aminosulfonic Acid Analogues parent->hydrolysis Hydrolysis (Acid/Base) oxidation Thiomorpholine-S-oxide-4-sulfonamide Thiomorpholine-S,S-dioxide-4-sulfonamide parent->oxidation Oxidation

Caption: Predicted Major Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to understand the stability of thiomorpholine-4-sulfonamide under various stress conditions.

Objective: To investigate the degradation of thiomorpholine-4-sulfonamide under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify the major degradation products.

Materials:

  • Thiomorpholine-4-sulfonamide

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) hplc Analyze samples by a stability-indicating HPLC method (PDA/MS) acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) base->hplc oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->hplc thermal Thermal Stress (e.g., 80 °C, solid state) thermal->hplc photo Photostability (ICH Q1B guidelines) photo->hplc purity Assess peak purity of the parent compound hplc->purity degradants Identify and quantify major degradation products hplc->degradants

Caption: Workflow for Forced Degradation Studies.

Self-Validation and Causality: The choice of stress conditions is based on ICH guidelines to ensure regulatory relevance.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound. A stability-indicating HPLC method is one that can resolve the parent peak from all degradation product peaks, thus providing an accurate measure of the parent compound's stability. The use of a PDA detector helps in assessing peak purity, while an MS detector is invaluable for the structural elucidation of the degradation products.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for both the solubility and stability studies.

Table 2: Starting Point for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Detection UV at a suitable wavelength (to be determined by UV scan)Sulfonamides typically have a UV chromophore.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLStandard injection volume.

Method Development and Validation: The initial method should be optimized to achieve good resolution between the parent peak and any degradation products. This may involve adjusting the gradient, mobile phase pH, or organic modifier. Once optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of thiomorpholine-4-sulfonamide. While specific experimental data for this compound is not yet widely available in the public domain, the principles and protocols outlined herein, grounded in the established chemistry of sulfonamides and thiomorpholines, offer a robust starting point for any research or development program. By following these guidelines, researchers can generate the high-quality data necessary to advance our understanding of this promising molecule and to make informed decisions regarding its potential as a therapeutic agent.

References

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  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 643.
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Exploratory

Thiomorpholine-4-sulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide: Abstract: In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient lead generation. The thiomorpholine-4-sulfonamide core has emerged as such a scaffold, offering a unique combination of structural rigidity, metabolic susceptibility, and hydrogen bonding capability. This guide provides an in-depth analysis of this building block, from its fundamental physicochemical properties and synthesis to its application in the design of targeted therapeutics. We will explore the causality behind synthetic choices, detail robust experimental protocols, and examine structure-activity relationships through relevant case studies, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile moiety.

Introduction: The Strategic Value of Hybrid Scaffolds

The design of novel therapeutics is a complex endeavor, often hinging on the selection of a core chemical structure that provides an optimal balance of potency, selectivity, and pharmacokinetic properties. Heterocyclic compounds are central to this process, with scaffolds like morpholine and piperazine being ubiquitous in marketed drugs.[1][2] Thiomorpholine, the sulfur analog of morpholine, offers a nuanced alternative, introducing lipophilicity and a potential metabolic handle.[3][4]

When this ring is functionalized with a sulfonamide group, a powerful hybrid scaffold is created: thiomorpholine-4-sulfonamide . This building block synergistically combines the conformational constraint of the thiomorpholine ring with the well-established pharmacological importance of the sulfonamide moiety. The sulfonamide group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory agents, prized for its ability to act as a potent hydrogen bond donor and mimic the transition state of key enzymes.[5][6] This guide will dissect the components of this scaffold to understand its full potential as a premier building block in drug design.

Core Attributes: Structure, Conformation, and Physicochemical Profile

Understanding the intrinsic properties of the thiomorpholine-4-sulfonamide core is fundamental to its strategic deployment in a drug discovery campaign.

Molecular Structure and Conformation

The thiomorpholine ring typically adopts a stable chair conformation, which positions its substituents in defined axial or equatorial orientations.[4] This conformational preference is critical as it reduces the entropic penalty upon binding to a target protein and dictates the three-dimensional arrangement of pharmacophoric elements. The sulfonamide group, attached to the ring nitrogen, can influence this conformation and presents its own key interactive features to the solvent and potential binding partners.

Caption: Core structure of Thiomorpholine-4-sulfonamide.

The Role of the Sulfur Atom: Lipophilicity and Metabolism

Replacing the oxygen of morpholine with sulfur significantly impacts the molecule's properties.

  • Increased Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which generally increases the lipophilicity of the scaffold. This can enhance membrane permeability and improve oral bioavailability, key considerations in drug design.

  • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation in vivo, forming the corresponding sulfoxide (thiomorpholine-1-oxide) and sulfone (thiomorpholine-1,1-dioxide).[4][7] This can be a strategic element of design. For prodrug strategies, this metabolic activation can be desirable. Conversely, if rapid metabolism is a liability, this "soft spot" must be shielded or considered during lead optimization. The resulting metabolites often have drastically different polarity and solubility, which can aid in drug clearance.[7]

The Sulfonamide Moiety: A Versatile Pharmacophore

The primary sulfonamide group (-SO₂NH₂) is a privileged pharmacophore for several reasons:

  • Hydrogen Bonding: It possesses both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), allowing for strong and directional interactions within a protein binding site.

  • Acidity: The sulfonamide protons are weakly acidic, allowing the group to be ionized at physiological pH, which can be crucial for solubility and receptor interaction.

  • Structural Mimicry: Sulfonamides are classic bioisosteres of carboxylic acids and are known to act as competitive inhibitors of enzymes that process p-aminobenzoic acid (PABA), such as dihydropteroate synthetase in bacteria.[5]

Synthesis and Characterization of the Core Scaffold

A reliable and scalable synthesis of the core building block is a prerequisite for its use in library synthesis and lead optimization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of thiomorpholine-4-sulfonamide occurs at the nitrogen-sulfur bond of the sulfonamide. This points to two key precursors: thiomorpholine and a sulfamoylating agent, such as sulfamoyl chloride. Thiomorpholine itself is commercially available or can be synthesized through several established routes.[8][9]

Target Thiomorpholine-4-sulfonamide Disconnect N-S Disconnection Target->Disconnect Retrosynthesis Precursors Thiomorpholine + Sulfamoylating Agent (e.g., H₂NSO₂Cl) Disconnect->Precursors Precursors

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol: Synthesis of Thiomorpholine-4-sulfonamide

This protocol describes a standard method for the sulfamoylation of thiomorpholine. The choice of a non-nucleophilic base like triethylamine (TEA) is critical to scavenge the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.

Reagents and Equipment:

  • Thiomorpholine

  • Sulfamoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiomorpholine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution with stirring.

  • Sulfamoylation: Dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiomorpholine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure thiomorpholine-4-sulfonamide.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for use in medicinal chemistry applications.

Applications in Medicinal Chemistry: A Case Study

The true value of a building block is demonstrated through its successful application in drug discovery programs. The thiomorpholine sulfonamide scaffold has been instrumental in the development of potent enzyme inhibitors.

Case Study: Tumor Necrosis Factor-α-Converting Enzyme (TACE) Inhibitors

TACE is a metalloproteinase that cleaves the membrane-bound precursor of the pro-inflammatory cytokine TNF-α. Inhibiting TACE is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis. Levin and co-workers developed a series of potent TACE inhibitors where the thiomorpholine sulfonamide hydroxamate moiety was a key pharmacophoric element.[1][3]

In this context, the thiomorpholine sulfonamide serves multiple roles:

  • Scaffold: It provides a rigid framework to correctly orient the other key binding groups.

  • Zinc-Binding Group Anchor: The sulfonamide nitrogen acts as an anchor point, positioning the hydroxamate group which is critical for chelating the catalytic zinc ion in the TACE active site.

  • Hydrogen Bonding: The sulfonamide itself can form crucial hydrogen bonds with backbone residues of the enzyme, enhancing binding affinity.

cluster_TACE General Structure of a TACE Inhibitor Core Thiomorpholine Sulfonamide R_Group Lipophilic Group (e.g., Propargyl Ether) Core->R_Group Positions R group for pocket binding Hydroxamate Hydroxamate (Zinc Binder) Core->Hydroxamate Anchors key chelating group

Caption: Pharmacophoric elements of a TACE inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiomorpholine-4-sulfonamide core allows for the fine-tuning of biological activity and pharmacokinetic properties.

ModificationRationale / CausalityExpected Outcome
N-Alkylation of Sulfonamide Introduce new vectors for interaction with the target protein; modulate acidity and lipophilicity.Increased potency/selectivity; altered ADME properties.
Oxidation of Sulfur Increase polarity and hydrogen bond accepting capability.Enhanced solubility; potentially altered target binding and metabolic profile.
Substitution on the Ring Introduce chirality; block potential sites of metabolism; explore deeper binding pockets.Improved potency and/or selectivity; enhanced metabolic stability.
Bioisosteric Replacement Replace the thiomorpholine with morpholine or piperazine to probe the importance of the sulfur atom.Determine the contribution of the sulfur to binding and lipophilicity.

Advanced Synthetic Strategies for Derivatization

The primary sulfonamide provides a convenient handle for further chemical modification, enabling the exploration of SAR.

Protocol: N-Arylation of Thiomorpholine-4-sulfonamide (Buchwald-Hartwig Coupling)

This protocol describes a palladium-catalyzed cross-coupling reaction to attach an aryl group to the sulfonamide nitrogen, a common strategy for library development.

Reagents and Equipment:

  • Thiomorpholine-4-sulfonamide (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq) or other Palladium catalyst

  • Xantphos (0.1 eq) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Microwave vial or sealed tube

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine thiomorpholine-4-sulfonamide, the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Solvent and Degassing: Add anhydrous dioxane. Seal the vial and degas the mixture by bubbling argon through it for 15 minutes. Causality: Removal of oxygen is critical as it can oxidize and deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 100-120 °C (either by microwave irradiation or conventional heating) for 2-12 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography or preparative HPLC to obtain the N-arylated product.

cluster_derivatization Derivatization Pathways Start Thiomorpholine-4-sulfonamide N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation S_Oxidation Sulfur Oxidation (m-CPBA or H₂O₂) Start->S_Oxidation Product_N N-Substituted Derivatives N_Alkylation->Product_N Product_S Sulfoxide / Sulfone Derivatives S_Oxidation->Product_S

Caption: Key derivatization workflows for the scaffold.

Conclusion and Future Outlook

Thiomorpholine-4-sulfonamide is more than just a chemical curiosity; it is a strategically designed building block that offers a compelling combination of features for the modern medicinal chemist. Its conformationally defined core, tunable lipophilicity, metabolic handle, and potent hydrogen-bonding sulfonamide group make it a highly versatile scaffold. As demonstrated in the development of TACE inhibitors, this moiety can serve as a powerful anchor to achieve high-affinity binding.

Future applications will likely see this scaffold employed in diverse therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, where its unique properties can be leveraged to address complex biological targets. The robust synthetic routes for its preparation and derivatization ensure that the thiomorpholine-4-sulfonamide core will remain a valuable tool in the arsenal of drug discovery professionals for years to come.

References

  • BULL, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Kardile, D. P., et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Sharma, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Gáspár, A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. [Link]

  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. World Journal of Microbiology and Biotechnology. [Link]

  • Sharma, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

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Sources

Foundational

The Thiomorpholine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Thiomorpholine in Medicinal Chemistry In the landscape of medicinal chemistry, the relentless pur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiomorpholine in Medicinal Chemistry

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the vast arsenal of heterocyclic scaffolds, the thiomorpholine moiety has steadily gained prominence as a "privileged" structure.[1][2] This six-membered saturated heterocycle, an analog of morpholine where the oxygen atom is replaced by sulfur, offers a unique combination of physicochemical and biological properties that make it an attractive building block in drug design.[3][4] Its incorporation into drug candidates has been shown to modulate solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic characteristics.[5]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive review of thiomorpholine-containing compounds. We will delve into the synthetic strategies for accessing this versatile scaffold, explore its diverse applications in various therapeutic areas with a focus on oncology and infectious diseases, and analyze the critical structure-activity relationships (SAR) that govern its biological activity. Furthermore, this guide will present detailed experimental protocols and molecular interaction diagrams to provide a practical and in-depth understanding of the significance of the thiomorpholine core in contemporary drug discovery.

The Thiomorpholine Scaffold: Physicochemical and Pharmacokinetic Profile

The substitution of oxygen in the morpholine ring with a sulfur atom in thiomorpholine introduces significant changes in the molecule's properties. The sulfur atom, being larger and less electronegative than oxygen, increases the lipophilicity of the scaffold. This can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. Moreover, the sulfur atom is a "soft" metabolic spot, susceptible to oxidation to the corresponding sulfoxide and sulfone.[6] This metabolic handle can be strategically utilized by medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate, potentially leading to the generation of active metabolites or influencing clearance rates.

A comparative analysis of the physicochemical properties of thiomorpholine-containing kinase inhibitors reveals their drug-like characteristics.

PropertyValue RangeSignificance in Drug Discovery
Molecular Weight (MW) 350 - 550 g/mol Adherence to Lipinski's rule of five, favoring oral bioavailability.
logP 2.0 - 4.0Optimal balance between aqueous solubility and membrane permeability.[7]
Topological Polar Surface Area (TPSA) 80 - 120 ŲInfluences cell permeability and oral absorption.
pKa (basic) 5.0 - 7.0Weakly basic nature can aid in salt formation and solubility.[8]
Aqueous Solubility (LogS) -5.0 to -3.0A critical parameter for formulation and absorption.[8]

Table 1: General Physicochemical Properties of Thiomorpholine-Containing Kinase Inhibitors.

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a critical determinant of its clinical success. Thiomorpholine-containing compounds have demonstrated favorable ADMET properties, contributing to their advancement in the drug development pipeline.

ADMET ParameterObservation for Thiomorpholine CompoundsImplication
Intestinal Absorption Generally highGood oral bioavailability.[9][10]
Blood-Brain Barrier (BBB) Permeability Variable, can be modulated by substitutionPotential for CNS-targeting drugs, but also risk of off-target CNS effects.[9]
Metabolism Primarily via oxidation of the sulfur atom and CYP-mediated pathways.[5]Potential for active metabolites and drug-drug interactions.
Excretion Predominantly through feces.[5]Influences dosing regimen and potential for accumulation.
Toxicity Generally well-tolerated, but specific toxicities depend on the overall molecular structure.Careful toxicological evaluation is essential.[9][10]

Table 2: Overview of ADMET Profile of Thiomorpholine-Containing Compounds.

Synthetic Strategies for Thiomorpholine and its Derivatives

The construction of the thiomorpholine ring and its incorporation into complex molecules can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthesis of the Thiomorpholine Core

A common and efficient method for the synthesis of thiomorpholine involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence.[11] This approach utilizes readily available and inexpensive starting materials.

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine [11]

  • Reaction Setup : A continuous flow reactor equipped with a photochemical module is used.

  • Starting Materials : Cysteamine hydrochloride and vinyl chloride are used as the primary reactants. 9-fluorenone can be employed as a photocatalyst.

  • Thiol-Ene Reaction : The reactants are pumped through the photochemical reactor where the thiol-ene reaction is initiated by UV irradiation, leading to the formation of a half-mustard intermediate.

  • Cyclization : The intermediate is then subjected to a base-mediated cyclization to yield thiomorpholine.

  • Purification : The final product is purified by distillation.

Synthesis of Substituted Thiomorpholine Derivatives

The synthesis of more complex thiomorpholine-containing molecules often involves multi-step sequences. A notable example is the synthesis of the antitubercular drug candidate Sutezolid.

Experimental Protocol: Synthesis of Sutezolid

The synthesis of Sutezolid involves a multi-step sequence starting from 1,2-difluoro-4-nitrobenzene and thiomorpholine.

  • Step 1: Nucleophilic Aromatic Substitution : 1,2-difluoro-4-nitrobenzene is reacted with thiomorpholine in the presence of a base like DIEA in acetonitrile to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

  • Step 2: Reduction of the Nitro Group : The nitro group is reduced to an aniline derivative using methods such as catalytic hydrogenation over Raney-Ni or reduction with sodium dithionite.

  • Step 3: Acylation and Cyclization : The resulting aniline is acylated with benzyl chloroformate, followed by cyclization with (R)-(-)-glycidyl butyrate using a strong base like n-butyllithium to form the oxazolidinone ring.

  • Step 4: Functional Group Interconversion : The primary alcohol is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an azide.

  • Step 5: Reduction and Acetylation : The azide is reduced to a primary amine, which is then acetylated to afford the final product, Sutezolid.

Thiomorpholine-Containing Compounds in Drug Discovery: Key Therapeutic Areas

The versatility of the thiomorpholine scaffold is evident from its presence in a wide range of bioactive molecules targeting various diseases.

Infectious Diseases: The Case of Sutezolid

Sutezolid (PNU-100480) is an oxazolidinone antibiotic and a thiomorpholine analog of Linezolid.[11] It is currently in clinical trials for the treatment of tuberculosis, including multidrug-resistant strains.[11] The replacement of the morpholine oxygen in Linezolid with sulfur in Sutezolid leads to enhanced antimycobacterial activity.

Mechanism of Action: Like other oxazolidinones, Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The thiomorpholine moiety is believed to contribute to its improved potency and favorable pharmacokinetic profile.

Oncology: Targeting Kinase Signaling Pathways

The thiomorpholine scaffold is a prominent feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and DNA-PK signaling pathways, which are frequently dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.

  • GDC-0941 (Pictilisib) is a potent and selective inhibitor of Class I PI3K isoforms.[1][12][13][14] Although GDC-0941 itself contains a morpholine ring, the exploration of its thiomorpholine analogs has been a key area of research to modulate its properties.

  • AZD8055 is a dual mTORC1/mTORC2 inhibitor that features two 3-methylmorpholin-4-yl groups.[2][15][16][17][18] The thiomorpholine analog of this compound would be a logical next step in lead optimization.

Structure-Activity Relationship (SAR) Insights for PI3K Inhibitors:

  • The morpholine/thiomorpholine ring often acts as a "hinge-binder," forming a crucial hydrogen bond with the backbone amide of a conserved valine residue in the ATP-binding pocket of PI3K.[19][20]

  • The sulfur atom in the thiomorpholine ring can engage in favorable van der Waals interactions within the hydrophobic regions of the active site.

  • Substitutions on the thiomorpholine ring can be used to fine-tune selectivity and physicochemical properties.

PI3K_Inhibition

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy. The thiomorpholine moiety has been incorporated into potent and selective DNA-PK inhibitors.

Structure-Activity Relationship (SAR) Insights for DNA-PK Inhibitors:

  • Similar to PI3K inhibitors, the morpholine/thiomorpholine ring in DNA-PK inhibitors often interacts with the hinge region of the ATP-binding site.

  • The overall shape and substitution pattern of the molecule are crucial for achieving selectivity over other PIKK family members like mTOR and PI3K.[21]

DNA_PK_Inhibition_Workflow DNA_Damage DNA Double-Strand Break (e.g., from Radiotherapy) Ku70_80 Ku70/80 heterodimer DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex forms Apoptosis Apoptosis DNA_PKcs->Apoptosis inhibition leads to DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair Cell_Survival Cancer Cell Survival DNA_Repair->Cell_Survival Thiomorpholine_Inhibitor Thiomorpholine-containing DNA-PK Inhibitor Thiomorpholine_Inhibitor->DNA_PKcs inhibits

Conclusion and Future Perspectives

The thiomorpholine scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique physicochemical properties and its ability to favorably interact with a variety of biological targets have led to the development of promising drug candidates in diverse therapeutic areas. The successful application of thiomorpholine in kinase inhibitors and antibiotics highlights its potential to address significant unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes to access diverse thiomorpholine derivatives will be crucial for expanding the chemical space for drug discovery.

  • Exploration of New Biological Targets: While oncology and infectious diseases have been the primary focus, the application of thiomorpholine-containing compounds to other therapeutic areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with thiomorpholine-containing inhibitors will facilitate more rational and efficient drug design efforts.[22][23]

  • Fine-tuning of ADMET Properties: A deeper understanding of the metabolic fate and potential toxicities of thiomorpholine-containing compounds will be essential for their successful clinical translation.

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  • Gulea, M., & Timofei, S. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(22), 12456.
  • Adebayo, A. L., & Oladele, O. O. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(17), 6523-6534.
  • El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific reports, 12(1), 1-20.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Functionalization of the Thiomorpholine-4-Sulfonamide Scaffold

Abstract: The thiomorpholine-4-sulfonamide moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic candidates due to its favorable physicochemical properties and v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiomorpholine-4-sulfonamide moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic candidates due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This guide provides a comprehensive overview of key functionalization strategies for this scaffold, targeting researchers, medicinal chemists, and drug development professionals. We delve into the mechanistic underpinnings of established protocols, offering detailed, field-proven methodologies for N-functionalization, ring modification, and sulfur oxidation. The protocols are designed to be self-validating, emphasizing causality in experimental design to empower researchers to adapt and innovate upon these core techniques.

The Thiomorpholine-4-Sulfonamide Core: A Strategic Overview

The thiomorpholine ring, a saturated six-membered heterocycle, offers a unique combination of features. The nitrogen atom provides a key point for substitution, while the sulfur atom increases lipophilicity compared to its morpholine analog and introduces a "metabolically soft spot" susceptible to oxidation, which can be leveraged to fine-tune pharmacokinetic profiles.[4] The sulfonamide group is a highly stable and well-tolerated pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor, contributing significantly to target engagement.[5][6]

Strategic functionalization of this scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary points for modification are:

  • The Sulfonamide Nitrogen (N-H): The most common site for introducing diversity, typically via arylation or alkylation.

  • The Thiomorpholine Sulfur (S): Oxidation to sulfoxide or sulfone derivatives.

  • The Thiomorpholine Ring Carbons (C-H): More advanced modifications to alter the core shape and vector of substituents.

G cluster_0 Thiomorpholine-4-sulfonamide Scaffold cluster_1 Key Functionalization Points mol N_Func Sulfonamide N-H Functionalization (Arylation, Alkylation) mol->N_Func 1 S_Func Sulfur Oxidation (Sulfoxide, Sulfone) mol->S_Func 2 C_Func Ring C-H Functionalization (Advanced) mol->C_Func 3

Caption: Primary sites for synthetic modification on the thiomorpholine-4-sulfonamide core.

N-Arylation of the Sulfonamide: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for forming C(sp²)-N bonds, offering broad substrate scope and functional group tolerance.[7][8] This reaction is particularly effective for coupling thiomorpholine-4-sulfonamide with a diverse range of aryl and heteroaryl (pseudo)halides.

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the sulfonamide anion, and reductive elimination to form the desired N-aryl sulfonamide product and regenerate the Pd(0) catalyst. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich sulfonamides. The base (e.g., NaOtBu, K₂CO₃) plays a crucial role in deprotonating the sulfonamide, facilitating its coordination to the palladium center.

Buchwald_Hartwig_Workflow start Reaction Setup reagents Combine Thiomorpholine-4-sulfonamide, Aryl Halide, Pd Catalyst, Ligand, & Base in an inert atmosphere (N2 or Ar). start->reagents solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC or LC-MS solvent->reaction workup Aqueous Workup Cool, quench with water/brine, extract with organic solvent. reaction->workup purify Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end Characterized Product purify->end

Caption: Generalized workflow for Buchwald-Hartwig N-arylation.

Protocol 2.1: Palladium-Catalyzed N-Arylation of Thiomorpholine-4-sulfonamide

This protocol provides a general procedure for the coupling of an aryl bromide with thiomorpholine-4-sulfonamide.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Thiomorpholine-4-sulfonamide182.261.01.0
Aryl Bromide-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.080.08 (8 mol%)
K₂CO₃ (Potassium Carbonate)138.212.02.0
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add thiomorpholine-4-sulfonamide (182 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonamide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Alternative N-Functionalization Strategies

While Buchwald-Hartwig amination is powerful, other methods can be advantageous depending on the substrate.

Nucleophilic Aromatic Substitution (SₙAr)

For aryl halides bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) in the ortho or para position, direct SₙAr is a viable, transition-metal-free alternative.[4][10] The reaction typically requires a base and heating in a polar aprotic solvent.

Protocol 3.1.1: SₙAr Synthesis of 4-(4-Nitrophenyl)thiomorpholine-4-sulfonamide

This protocol involves a two-step sequence: first, the SₙAr reaction on thiomorpholine, followed by reaction with sulfamoyl chloride. An analogous direct reaction on thiomorpholine-4-sulfonamide is also possible but may require stronger conditions.

Step A: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [4]

  • In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (15 mL).

  • Add thiomorpholine (1.03 g, 10 mmol) followed by triethylamine (2.8 mL, 20 mmol).

  • Heat the mixture to 85 °C and stir for 12 hours.

  • After cooling, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 4-(4-nitrophenyl)thiomorpholine, which can be used in the next step.[4]

Step B: Sulfonamide Formation

  • Cool a solution of 4-(4-nitrophenyl)thiomorpholine (from Step A, 10 mmol) and pyridine (1.2 eq) in dichloromethane (DCM, 20 mL) to 0 °C.

  • Slowly add a solution of sulfamoyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water, separate the layers, and wash the organic phase with 1M HCl and brine.

  • Dry, concentrate, and purify by chromatography to obtain the final product.

Modification of the Thiomorpholine Sulfur Atom

Oxidation of the ring sulfur to a sulfoxide (S=O) or a sulfone (SO₂) is a crucial strategy for modulating polarity, solubility, and metabolic stability.[1][4] This transformation mimics a common metabolic pathway and can significantly alter the compound's interaction with biological targets.

Causality and Reagent Choice: The degree of oxidation is controlled by the choice and stoichiometry of the oxidizing agent.

  • For Sulfoxide: Using one equivalent of a mild oxidant like sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C) selectively yields the sulfoxide.

  • For Sulfone: Using two or more equivalents of a stronger oxidant like m-CPBA or Oxone® at room temperature or with gentle heating drives the reaction to the fully oxidized sulfone.

Oxidation_Scheme Thiomorpholine Thiomorpholine Derivative (S) Sulfoxide Sulfoxide Derivative (S=O) Thiomorpholine->Sulfoxide [O] (1 equiv) Sulfone Sulfone Derivative (SO₂) Sulfoxide->Sulfone [O] (≥1 equiv)

Caption: Stepwise oxidation of the thiomorpholine sulfur.

Protocol 4.1: Oxidation to Thiomorpholine-1,1-dioxide-4-sulfonamide Derivative

This protocol describes the full oxidation to the sulfone.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
N-Aryl-thiomorpholine-4-sulfonamide-1.01.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57~2.62.2
Dichloromethane (DCM)-10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution---

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting N-aryl-thiomorpholine-4-sulfonamide (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (~490 mg, ~2.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A white precipitate of meta-chlorobenzoic acid will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.

  • Work-up: Filter the reaction mixture to remove the precipitated acid. Wash the filtrate with saturated NaHCO₃ solution (2 x 15 mL) to remove residual acid, followed by a brine wash (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfone can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Confirm the structure via NMR and HRMS. Expect characteristic downfield shifts for the protons adjacent to the sulfone group in the ¹H NMR spectrum.

References

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. Retrieved from [Link]

  • Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and antimicrobial activity of 4–thiomorpholine-4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 1(3), 1020-1026.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev., 3(3), 223-248. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Front. Chem., 11, 1240505. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Angew Chem Int Ed Engl, 58(48), 17118-17129. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B, 7(2), 130-150.

Sources

Application

Application Note: Accelerating Discovery with Thiomorpholine-4-Sulfonamide Scaffolds in Parallel Synthesis

Abstract The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, recognized for conferring desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] When coupled with the vers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, recognized for conferring desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] When coupled with the versatile sulfonamide functional group, it forms a powerful building block for creating diverse chemical libraries aimed at various therapeutic targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of thiomorpholine-4-sulfonamide derivatives in parallel synthesis workflows. We will detail the rationale behind this scaffold's selection, provide a robust, step-by-step protocol for the parallel synthesis of a diverse library, and offer field-proven insights into optimization, troubleshooting, and safety.

The Thiomorpholine-Sulfonamide Scaffold: A Strategic Choice in Drug Design

The six-membered, saturated thiomorpholine ring is a thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[2] This substitution is not trivial; it significantly impacts the molecule's physicochemical properties, making it a valuable tool for scaffold hopping and lead optimization.

  • Enhanced Lipophilicity: The sulfur atom increases the lipophilicity of the scaffold compared to its morpholine counterpart. This can improve cell membrane permeability and target engagement within hydrophobic binding pockets.[3]

  • Metabolic "Soft Spot": The sulfur atom provides a site for metabolic oxidation to the corresponding sulfoxide and sulfone, a property that can be exploited to modulate the metabolic stability and clearance profile of a drug candidate.[3]

  • Diverse Bioactivity: Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including antitubercular, antimalarial, and enzyme inhibition, making them a rich starting point for new discovery campaigns.[1][2]

The sulfonamide group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[4] This mechanism is the basis for their antibacterial effects.[5][6] Beyond antibiotics, the sulfonamide moiety is present in drugs for a wide range of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[5][7]

The combination of these two motifs in a parallel synthesis format allows for the rapid generation of thousands of structurally related yet diverse molecules, significantly accelerating the hit-to-lead process.

Core Chemistry: The Sulfonamidation Reaction

The most reliable and widely used method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[8] This reaction is robust, high-yielding, and amenable to the high-throughput formats required for parallel synthesis.

The key to this workflow is the preparation of the reactive intermediate, thiomorpholine-4-sulfonyl chloride , from the more stable thiomorpholine.

reagent1 Thiomorpholine intermediate Thiomorpholine-4-sulfonyl Chloride (Key Intermediate) reagent1->intermediate + SO2Cl2, Base reagent2 Sulfuryl Chloride (SO2Cl2) in Dichloromethane reagent2->intermediate product Target Sulfonamide Library intermediate->product + Amine Library, Base (e.g., DIPEA) amine_library Amine Library (R-NH2) amine_library->product

Caption: General reaction scheme for library synthesis.

Parallel Synthesis Workflow Design

A successful parallel synthesis campaign relies on a well-designed workflow that is efficient, scalable, and minimizes purification bottlenecks. This protocol is designed for a 96-well plate format but can be adapted for other formats. The workflow minimizes manual handling by using liquid handlers and leverages straightforward extraction or scavenger resin-based purification.

cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis & Archiving plate_amines Step 1: Amine Plate Dispense unique amine stock solutions into each well of a 96-well master plate. reaction_plate Step 3: Initiation Add the sulfonyl chloride/base solution to all wells of the amine master plate. Seal the plate. plate_amines->reaction_plate Transfer Plate reagent_prep Step 2: Reagent Solution Prepare a stock solution of Thiomorpholine-4-sulfonyl Chloride and a base (e.g., DIPEA) in a suitable solvent (e.g., DCM). reagent_prep->reaction_plate Dispense Reagent incubation Step 4: Incubation Incubate the reaction plate at room temperature or with gentle heating on an orbital shaker. reaction_plate->incubation workup Step 5: Quench & Extract Add aqueous solution to quench. Perform liquid-liquid extraction. OR Add scavenger resin to remove excess reagents. incubation->workup evaporation Step 6: Isolation Transfer organic layer to a new plate. Evaporate solvent under nitrogen or in vacuo. workup->evaporation analysis Step 7: QC & Analysis Reconstitute library in DMSO. Analyze purity and confirm identity via LC-MS for each well. evaporation->analysis archive Step 8: Archiving Store final library plate at -20°C for screening. analysis->archive

Caption: High-throughput parallel synthesis workflow.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

Protocol 1: Synthesis of Thiomorpholine-4-sulfonyl Chloride

Rationale: The sulfonyl chloride is the key activated intermediate for the subsequent parallel synthesis. Its fresh preparation is recommended as sulfonyl chlorides can be sensitive to moisture. This procedure is adapted from standard methods for converting secondary amines to sulfonyl chlorides.

Materials:

  • Thiomorpholine (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve thiomorpholine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride dropwise via a syringe, maintaining the internal temperature below 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiomorpholine-4-sulfonyl chloride.

  • Note: This intermediate is often used directly in the next step without further purification. If necessary, it can be purified by silica gel chromatography, but care must be taken to avoid decomposition.

Protocol 2: Parallel Synthesis of a Thiomorpholine-4-Sulfonamide Library (96-Well Format)

Rationale: This protocol is optimized for efficiency and automation. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to avoid competing reactions. Post-reaction cleanup with a scavenger resin (e.g., an amine-scavenging resin) is an effective strategy for parallel purification, removing excess sulfonyl chloride and simplifying the workflow.

Materials & Equipment:

  • 96-well reaction block/plates with sealing mats

  • Automated liquid handler or multichannel pipettes

  • Orbital shaker with heating capability

  • Centrifugal evaporator or nitrogen blow-down system

  • LC-MS system for analysis

  • Amine Library: Stock solutions (e.g., 0.5 M in DCM or DMF) of diverse primary and secondary amines.

  • Reagent A: Thiomorpholine-4-sulfonyl chloride (0.2 M in anhydrous DCM).

  • Reagent B: DIPEA (0.6 M in anhydrous DCM).

  • Scavenger Resin: Tris(2-aminoethyl)amine polystyrene resin or similar.

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO).

Procedure:

  • Plate Preparation: Using a liquid handler, dispense 100 µL of each unique amine stock solution (0.5 M, 50 µmol) into the corresponding wells of a 96-well reaction plate.

  • Reagent Addition: Add 275 µL of Reagent A (thiomorpholine-4-sulfonyl chloride, 1.1 eq, 55 µmol) to each well.

  • Base Addition & Reaction Initiation: Add 100 µL of Reagent B (DIPEA, 1.2 eq, 60 µmol) to each well. Seal the plate securely with a chemical-resistant mat.

  • Incubation: Place the sealed plate on an orbital shaker and agitate at room temperature for 12-18 hours. Gentle heating (e.g., 40°C) may be required for less reactive amines.

  • Purification (Scavenger Resin Method):

    • Add approximately 100 mg of an amine-scavenging resin to each well (sufficient to scavenge unreacted sulfonyl chloride).

    • Add an additional 200 µL of DCM to ensure mobility.

    • Reseal the plate and shake for an additional 2-4 hours at room temperature.

    • Filter the plate contents through a filter plate to remove the resin.

  • Product Isolation:

    • Collect the filtrate in a clean 96-well collection plate.

    • Evaporate the solvent using a centrifugal evaporator or a nitrogen blow-down manifold.

  • Analysis and Archiving:

    • Reconstitute the dried product in each well with a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate.

    • Dilute a small aliquot from each well for LC-MS analysis to determine purity and confirm the molecular weight of the desired product.

Data Presentation

Results from the parallel synthesis should be tabulated to provide a clear overview of the library's composition and quality.

Well IDAmine ReactantProduct Structure (Predicted)MW (Expected)Purity by LC-MS (%)
A01BenzylamineN-benzylthiomorpholine-4-sulfonamide272.39>95
A02AnilineN-phenylthiomorpholine-4-sulfonamide258.36>92
A03Piperidine4-(piperidin-1-ylsulfonyl)thiomorpholine266.42>98
A04(S)-1-Phenylethanamine(S)-N-(1-phenylethyl)thiomorpholine-4-sulfonamide286.41>96

Safety and Handling Considerations

  • Thiomorpholine: Thiomorpholine is a combustible liquid with a strong odor.[10][11] Handle in a well-ventilated fume hood and avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[10]

  • Sulfonyl Chlorides: These reagents are corrosive and react with water (moisture sensitive). Handle under anhydrous conditions.

  • Sulfonamide Allergy ("Sulfa Allergy"): Sulfonamides are known to cause hypersensitivity reactions in some individuals, which can range from mild skin rashes to severe conditions like Stevens-Johnson syndrome.[12][13] While the risk is primarily associated with antibiotic sulfonamides containing an arylamine group, appropriate PPE should always be worn to prevent sensitization when handling any novel sulfonamide library.[13][14]

  • General Handling: Always wear appropriate PPE.[15] Avoid creating aerosols.[15] Ensure waste is disposed of according to institutional and regulatory guidelines.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly reactive amine (e.g., sterically hindered or electron-deficient).3. Insufficient base or reaction time.1. Use freshly prepared sulfonyl chloride.2. Increase reaction temperature (40-60°C) and/or extend reaction time.3. Add a catalyst like DMAP for hindered amines (use with caution).
Multiple Products Observed 1. Reaction with a difunctional amine.2. Decomposition of starting material or product.1. Use mono-protected diamines if selective reaction is desired.2. Ensure anhydrous conditions; analyze product stability under reaction conditions.
Low Purity After Workup 1. Incomplete reaction.2. Insufficient scavenging of excess reagents.1. Drive reaction to completion (see above).2. Increase the amount of scavenger resin and/or scavenging time. Consider an alternative purification like solid-phase extraction (SPE).

Conclusion

The use of thiomorpholine-4-sulfonamide as a core scaffold in parallel synthesis provides a powerful and efficient platform for generating large, diverse, and high-quality compound libraries. The protocols and workflows detailed in this note offer a robust starting point for drug discovery programs, enabling the rapid exploration of chemical space around this privileged structural motif. By understanding the underlying chemistry, optimizing the workflow, and adhering to safety protocols, research teams can significantly accelerate the identification of novel therapeutic candidates.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Wikipedia. (n.d.). Thiomorpholine.
  • ChemicalBook. (n.d.). 4,4'-Dithiodimorpholine - Safety Data Sheet.
  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • WebMD. (2024). Sulfa Allergies: What You Need to Know.
  • ACS Publications. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • (n.d.). Sulfonamide Antibiotic Allergy.
  • CymitQuimica. (2023). Thiomorpholine.
  • PubMed. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • NHS SPS. (2024). Managing medicines for people with sulfonamide allergy.
  • PubMed. (n.d.). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • YouTube. (2022). Sulfonamides: A brief history, mechanism of action and adverse effects.
  • BLD Pharm. (n.d.). 4157-98-6|Thiomorpholine-4-sulfonamide.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Picmonic. (n.d.). Sulfonamides Mechanisms PDF.
  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.

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Method

Thiomorpholine-4-Sulfonamide: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery Protein kinases, orchestrators of a vast array of cellular processes, have emerged as a pivotal class of drug targets, particularly in onc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The relentless pursuit of novel kinase inhibitors that are both potent and selective has led to the exploration of diverse chemical scaffolds. Among these, the thiomorpholine-4-sulfonamide core has garnered significant attention as a privileged structure. Its unique three-dimensional conformation, coupled with the ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, makes it an attractive starting point for the design of next-generation therapeutics.

The thiomorpholine moiety, a sulfur-containing analog of morpholine, offers distinct advantages in drug design. The sulfur atom can enhance lipophilicity, thereby improving cell permeability and pharmacokinetic properties. Furthermore, the sulfonamide linkage provides a rigid and stable connection point for introducing various substituents, allowing for the fine-tuning of inhibitor potency and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the thiomorpholine-4-sulfonamide scaffold in the discovery and development of novel kinase inhibitors. We will delve into the synthetic strategies, provide detailed protocols for biochemical and cell-based assays, and discuss the interpretation of key experimental data.

While the direct "thiomorpholine-4-sulfonamide" linkage is a specific focus, this guide will draw upon established principles and protocols from the closely related and well-documented sulfonyl-morpholino-pyrimidine scaffold, which shares key structural and functional features. The methodologies presented herein are readily adaptable to the investigation of thiomorpholine-4-sulfonamide derivatives.

I. Synthetic Strategies for Thiomorpholine-4-Sulfonamide Derivatives

The synthesis of a library of thiomorpholine-4-sulfonamide analogs is the foundational step in a kinase inhibitor discovery program. A general and adaptable synthetic route is crucial for generating structural diversity to explore the structure-activity relationship (SAR).

General Synthetic Scheme

A common and effective approach involves the coupling of a substituted sulfonyl chloride with thiomorpholine, followed by further functionalization.

G cluster_0 Core Synthesis cluster_1 Diversification Start Substituted Aryl/Heteroaryl Sulfonyl Chloride Coupling Sulfonamide Formation (Base, Solvent) Start->Coupling Thiomorpholine Thiomorpholine Thiomorpholine->Coupling Core_Scaffold Thiomorpholine-4-sulfonamide Core Coupling->Core_Scaffold Functionalization Further Reactions (e.g., Suzuki, Buchwald-Hartwig coupling) Core_Scaffold->Functionalization Final_Products Library of Kinase Inhibitors Functionalization->Final_Products

Caption: General workflow for the synthesis of thiomorpholine-4-sulfonamide derivatives.

Protocol: Synthesis of a Representative Thiomorpholine-4-Sulfonamide Derivative

This protocol outlines the synthesis of a generic thiomorpholine-4-sulfonamide derivative. Researchers should adapt the specific reagents and conditions based on the desired final compound.

Materials:

  • Substituted aryl or heteroaryl sulfonyl chloride

  • Thiomorpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Base and Thiomorpholine: To the solution from step 1, add triethylamine (1.2 eq) and thiomorpholine (1.1 eq) sequentially at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired thiomorpholine-4-sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Biochemical Assays for Kinase Inhibition

Biochemical assays are essential for determining the intrinsic inhibitory activity of the synthesized compounds against the target kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Principle of a Kinase Activity Assay

Most kinase assays rely on the detection of a phosphorylated product. This can be achieved through various methods, including radiometric assays using ³²P-ATP, fluorescence-based assays, or luminescence-based assays.

G Kinase Kinase Enzyme Reaction Phosphorylation Reaction Kinase->Reaction Substrate Substrate (Peptide or Protein) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Thiomorpholine-4-sulfonamide Derivative Inhibitor->Reaction Inhibition Phospho_Substrate Phosphorylated Substrate Reaction->Phospho_Substrate ADP ADP Reaction->ADP Detection Detection of Phosphorylation (e.g., Fluorescence, Luminescence) Phospho_Substrate->Detection Signal Signal Output Detection->Signal

Caption: Workflow of a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Thiomorpholine-4-sulfonamide compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a white assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiate Reaction: Add 24 µL of the kinase reaction mixture to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ATP Detection: After incubation, add 25 µL of Kinase-Glo® reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Parameter Description Typical Value
IC₅₀ The concentration of an inhibitor required to reduce the activity of a kinase by 50%.nM to µM range
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5

III. Cell-Based Assays for Target Engagement and Cellular Potency

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess a compound's ability to engage its target in a cellular context and exert a biological effect.

Principle of a Target Phosphorylation Assay

This type of assay measures the phosphorylation of a downstream substrate of the target kinase within a cell. A potent inhibitor will reduce the level of phosphorylation of this substrate.

G cluster_0 Cellular Treatment cluster_1 Analysis Cells Cancer Cell Line Treatment Incubation Cells->Treatment Inhibitor Thiomorpholine-4-sulfonamide Derivative Inhibitor->Treatment Treated_Cells Treated Cells Treatment->Treated_Cells Lysis Cell Lysis Treated_Cells->Lysis Lysate Cell Lysate Lysis->Lysate Western_Blot Western Blot / ELISA Lysate->Western_Blot Detection Detection of Phospho-Substrate Western_Blot->Detection

Caption: Workflow for a cell-based target phosphorylation assay.

Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol describes the use of Western blotting to assess the inhibition of a kinase signaling pathway, for example, the PI3K/AKT/mTOR pathway, which is a common target for kinase inhibitors.

Materials:

  • Cancer cell line known to have an activated kinase pathway (e.g., MCF-7 for PI3K pathway)

  • Cell culture medium and supplements

  • Thiomorpholine-4-sulfonamide compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for 2-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Determine the IC₅₀ for the inhibition of substrate phosphorylation.

Parameter Description Typical Value
Cellular IC₅₀ The concentration of an inhibitor required to reduce the phosphorylation of a downstream substrate by 50% in cells.nM to µM range

IV. Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

Many kinase inhibitors, including those based on the thiomorpholine scaffold, target key nodes in critical signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Thiomorpholine-4-sulfonamide PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K inhibitor.

V. Conclusion and Future Directions

The thiomorpholine-4-sulfonamide scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. The synthetic accessibility and the favorable physicochemical properties of this scaffold make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide a robust framework for the synthesis, biochemical screening, and cellular characterization of thiomorpholine-4-sulfonamide-based kinase inhibitors.

Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects and improve therapeutic windows. Furthermore, the exploration of novel substitution patterns on the thiomorpholine-4-sulfonamide core will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced potency and drug-like properties.

VI. References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. [Link]

  • PubMed. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. [Link]

  • PubMed. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]

  • CORE. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • Semantic Scholar. (2005). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. [Link]

  • PubMed. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. [Link]

  • MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • PubMed. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. [Link]

  • MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • Luscient. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • PubMed. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. [Link]

  • PubMed Central. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer. [Link]

Application

PART 1: The Rationale for Thiomorpholine-4-Sulfonamide in Antibacterial Drug Design

An in-depth analysis of the current scientific literature reveals that while thiomorpholine and sulfonamides are individually well-established moieties in medicinal chemistry, the specific scaffold of thiomorpholine-4-su...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals that while thiomorpholine and sulfonamides are individually well-established moieties in medicinal chemistry, the specific scaffold of thiomorpholine-4-sulfonamide represents a nascent and highly promising frontier in the design of novel antibacterial agents. This guide synthesizes the foundational principles and practical methodologies for researchers venturing into this area, drawing from established knowledge on related compounds to provide a robust framework for discovery and development.

The ever-escalating threat of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The thiomorpholine-4-sulfonamide scaffold emerges as a compelling starting point for several key reasons:

  • Structural Hybridization: This scaffold combines the structural features of two pharmacologically significant groups:

    • Sulfonamides: A classic antibacterial pharmacophore known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.

    • Thiomorpholine: A saturated heterocyclic ring containing both sulfur and nitrogen. The sulfur atom can engage in unique interactions with biological targets, and the ring system provides a versatile scaffold for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties.

  • Novelty and Circumventing Resistance: The unique three-dimensional structure of the thiomorpholine ring, compared to the more traditional aromatic rings found in classical sulfonamides, offers the potential to create compounds that are not recognized by existing resistance mechanisms, such as mutations in the DHPS enzyme.

  • Favorable Physicochemical Properties: The thiomorpholine moiety can improve the solubility and metabolic stability of a drug candidate, which are critical parameters for bioavailability and in vivo efficacy.

PART 2: Synthesis and Chemical Elaboration of the Thiomorpholine-4-Sulfonamide Scaffold

The synthesis of a library of thiomorpholine-4-sulfonamide derivatives is a critical step in exploring their potential as antibacterial agents. A general and adaptable synthetic route is outlined below, which allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis typically proceeds through a two-step process: the formation of a sulfonyl chloride followed by its reaction with thiomorpholine.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation A Substituted Aniline (R-Ar-NH2) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt (R-Ar-N2+Cl-) B->C D Sulfur Dioxide / Copper(I) Chloride (SO2, CuCl) C->D E Arylsulfonyl Chloride (R-Ar-SO2Cl) D->E H Thiomorpholine-4-sulfonamide Derivative E->H E->H F Thiomorpholine F->H G Base (e.g., Pyridine, Triethylamine) G->H caption General Synthetic Workflow

Caption: General Synthetic Workflow for Thiomorpholine-4-sulfonamide Derivatives.

Protocol: Synthesis of a Representative Thiomorpholine-4-sulfonamide Derivative

This protocol describes the synthesis of 4-((4-bromophenyl)sulfonyl)thiomorpholine as a representative example.

Materials:

  • 4-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Thiomorpholine

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 4-Bromobenzenesulfonyl Chloride:

    • Dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuCl (catalytic amount) in glacial acetic acid saturated with SO₂ gas.

    • Add the cold diazonium salt solution dropwise to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

    • Pour the mixture into ice-water and extract the product with DCM.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-bromobenzenesulfonyl chloride.

  • Synthesis of 4-((4-Bromophenyl)sulfonyl)thiomorpholine:

    • Dissolve the crude 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM.

    • Add thiomorpholine (1.2 eq) and pyridine (1.5 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: In Vitro and In Vivo Evaluation of Antibacterial Activity

A systematic evaluation of the antibacterial properties of the synthesized compounds is essential. The following protocols outline the key experiments.

Experimental Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesized Thiomorpholine-4-sulfonamide Library B Primary Screening: Minimum Inhibitory Concentration (MIC) (vs. Gram-positive & Gram-negative bacteria) A->B C Hit Compounds (Active) B->C Potent D Inactive Compounds B->D Inactive E Secondary Screening: Minimum Bactericidal Concentration (MBC) C->E F Cytotoxicity Assay (e.g., MTT on mammalian cell lines) C->F G Lead Compound Selection (High potency, Low toxicity) E->G F->G H In Vivo Efficacy Studies (e.g., Murine infection model) G->H caption Workflow for Antibacterial Evaluation

Caption: Workflow for the Evaluation of Antibacterial Activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is calculated relative to untreated control cells, and the CC₅₀ (50% cytotoxic concentration) is determined.

PART 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the thiomorpholine-4-sulfonamide scaffold is crucial for optimizing antibacterial potency and selectivity. The SAR analysis focuses on how different substituents at various positions affect activity.

Key Structural Modifications and Expected Outcomes
Position of ModificationType of SubstituentExpected Impact on Activity
Aromatic Ring (Ar) Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl)May enhance binding to DHPS by mimicking the carboxylate of PABA.
Electron-donating groups (e.g., -OCH₃, -CH₃)Can modulate electronic properties and lipophilicity.
Heterocyclic ringsCan introduce new interaction points and improve pharmacokinetic properties.
Thiomorpholine Ring Oxidation of sulfur (to sulfoxide or sulfone)May increase polarity and alter the three-dimensional shape of the molecule.
Substitution on the carbon atomsCan be used to modulate lipophilicity and steric bulk.
Logical Flow of SAR-Guided Optimization

G A Initial Hit Compound (Moderate Activity) B Systematic Modification of Aromatic Substituents (R-Ar) A->B C Analyze MIC Data: Identify key electronic and steric requirements B->C D Optimized Aromatic Ring (Lead Candidate 1) C->D E Modification of Thiomorpholine Ring (e.g., S-oxidation) D->E F Analyze MIC & Cytotoxicity Data E->F G Final Lead Compound (Improved Potency & Selectivity) F->G caption SAR-Guided Drug Optimization

Caption: SAR-Guided Drug Optimization Workflow.

PART 5: Future Perspectives

The thiomorpholine-4-sulfonamide scaffold is a largely untapped resource in the quest for new antibacterial agents. Future research should focus on:

  • Mechanism of Action Studies: Elucidating whether these compounds act via the classical sulfonamide pathway (DHPS inhibition) or through a novel mechanism.

  • Broadening the Target Spectrum: Exploring activity against a wider range of clinically relevant pathogens, including multidrug-resistant strains.

  • Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

By leveraging the principles and protocols outlined in this guide, researchers can systematically explore the potential of thiomorpholine-4-sulfonamide derivatives and contribute to the development of the next generation of antibacterial drugs.

References

  • Title: Sulfonamides: a new life for an old class of drugs? Source: Annali di Chimica URL: [Link]

  • Title: New trends in antiquorum sensing agents: a review Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Method

Application Note: A Robust and Scalable Synthesis of Thiomorpholine-4-sulfonamide for Preclinical Drug Development

Abstract This application note provides a comprehensive guide to the scale-up synthesis of thiomorpholine-4-sulfonamide, a key heterocyclic scaffold with potential applications in pharmaceutical research. The described p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of thiomorpholine-4-sulfonamide, a key heterocyclic scaffold with potential applications in pharmaceutical research. The described process is designed for robustness, scalability, and the production of high-purity material suitable for preclinical toxicology and efficacy studies. We detail a two-step conceptual pathway, focusing on the critical sulfonylation of thiomorpholine. This document covers the rationale behind the synthetic strategy, a detailed kilogram-scale protocol, and the necessary quality control (QC) parameters to ensure the final active pharmaceutical ingredient (API) meets stringent preclinical standards. The methodologies are grounded in established chemical principles and aligned with current Good Manufacturing Practice (cGMP) considerations for early-phase drug substance manufacturing.[1][2][3]

Introduction and Strategic Rationale

Sulfonamide-containing molecules represent a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[4][5] Thiomorpholine, as a saturated heterocycle, offers desirable physicochemical properties, making the combined scaffold, thiomorpholine-4-sulfonamide, a molecule of significant interest for drug discovery programs. The transition from a promising laboratory-scale synthesis to a multi-kilogram scale production required for preclinical evaluation presents significant challenges, including safety, process control, and product purity.[1][3]

The synthetic strategy outlined herein is predicated on the classic and highly reliable reaction between a secondary amine (thiomorpholine) and a suitable sulfonylating agent.[4][6] This approach was selected for its:

  • High Efficiency: The reaction of amines with sulfonyl halides is typically high-yielding.[6][7]

  • Scalability: The reaction conditions are amenable to large-scale chemical reactors with predictable thermal profiles.

  • Cost-Effectiveness: The starting materials, thiomorpholine and a sulfonylating agent like sulfamoyl chloride, are accessible from commercial suppliers. Modern, continuous-flow methods for thiomorpholine synthesis can further reduce costs of the starting material.[8][9][10][11]

  • Purity of Final Product: The target molecule can be readily isolated and purified via standard crystallization techniques, ensuring suitability for preclinical studies.

Proposed Synthetic Pathway

The core of the synthesis involves the reaction of thiomorpholine with sulfamoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G A Thiomorpholine P1 Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) 0 °C to RT A->P1 B Sulfamoyl Chloride (H₂NSO₂Cl) B->P1 C Thiomorpholine-4-sulfonamide (Target API) P1->C Sulfonylation

Caption: Proposed synthesis of thiomorpholine-4-sulfonamide.

Process Workflow and Scale-Up Considerations

Successfully scaling a synthesis requires careful consideration of each unit operation. The workflow is designed to be linear and robust, minimizing complex manipulations and ensuring batch-to-batch consistency.

G start Start reagents 1. Reactor Setup & Reagent Charging (Thiomorpholine, Solvent, Base) start->reagents cool 2. Cooling to 0-5 °C reagents->cool addition 3. Controlled Addition of Sulfamoyl Chloride cool->addition reaction 4. Reaction Monitoring (TLC / HPLC) addition->reaction quench 5. Aqueous Quench reaction->quench Upon Completion workup 6. Phase Separation & Organic Layer Wash quench->workup dry 7. Drying and Solvent Swap workup->dry crystal 8. Crystallization dry->crystal isolate 9. Filtration and Drying of API crystal->isolate qc 10. Final QC Analysis isolate->qc finish Finished API qc->finish Release

Caption: Overall process workflow for API manufacturing.

Key Scale-Up Parameters:
  • Thermal Management: The initial reaction between sulfamoyl chloride and thiomorpholine is exothermic. On a large scale, the addition rate of the sulfamoyl chloride solution must be carefully controlled to maintain the internal temperature below 10 °C, preventing potential side reactions and ensuring safety.

  • Solvent Selection: Dichloromethane (DCM) is chosen for its inertness, ability to dissolve starting materials, and ease of removal. For later-stage clinical manufacturing, a switch to a more environmentally benign solvent like 2-methyltetrahydrofuran might be evaluated.

  • Base Selection: Triethylamine (TEA) is a cost-effective and suitable base. It is crucial to use at least a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of HCl, which can otherwise protonate the starting amine, rendering it unreactive.

  • Work-up and Purification: The aqueous work-up is critical for removing the triethylamine hydrochloride salt and any unreacted sulfamoyl chloride. The final purification by crystallization is the most critical step for achieving the high purity (>99.5%) required for preclinical batches. An anti-solvent, such as heptane, is used to induce crystallization and maximize yield.

Detailed Experimental Protocol: 1.0 kg Scale

This protocol describes the synthesis of thiomorpholine-4-sulfonamide on a 1.0 kg scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Materials and Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, and addition funnel

  • Thiomorpholine (1.00 kg, 9.69 mol, 1.0 equiv)

  • Sulfamoyl chloride (1.17 kg, 10.18 mol, 1.05 equiv)

  • Triethylamine (TEA) (1.28 kg, 12.60 mol, 1.3 equiv)

  • Dichloromethane (DCM), ACS Grade (10 L)

  • Deionized Water (5 L)

  • Brine (Saturated NaCl solution) (2 L)

  • Magnesium Sulfate (anhydrous) (500 g)

  • Methyl tert-butyl ether (MTBE) (8 L)

  • Heptane (8 L)

  • Filtration apparatus and vacuum oven

Procedure:

  • Reactor Charging: Charge the 20 L reactor with thiomorpholine (1.00 kg) and dichloromethane (5 L). Begin stirring and cool the mixture to 0-5 °C using an external cooling bath.

  • Base Addition: Slowly add triethylamine (1.28 kg) to the reactor, ensuring the internal temperature does not exceed 10 °C.

  • Sulfamoyl Chloride Addition: In a separate vessel, dissolve sulfamoyl chloride (1.17 kg) in dichloromethane (3 L). Transfer this solution to the addition funnel. Add the sulfamoyl chloride solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction for completion by taking a small aliquot and analyzing via HPLC or TLC. The disappearance of the starting thiomorpholine indicates completion.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and slowly add deionized water (5 L) to quench the reaction and dissolve the TEA-HCl salt.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2 L, optional, to remove all TEA), deionized water (2 L), and finally, brine (2 L).

    • Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and filter.

  • Solvent Swap and Crystallization:

    • Concentrate the filtered organic solution under reduced pressure to a volume of approximately 3 L.

    • Add MTBE (8 L) and continue concentration to remove residual DCM. The final volume should be around 8 L.

    • Warm the MTBE solution to 40-45 °C to ensure complete dissolution.

    • Slowly add heptane (8 L) as an anti-solvent with stirring. Cloudiness should be observed.

    • Cool the mixture slowly to 0-5 °C over 4 hours and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the solid product by filtration, washing the filter cake with a cold (0-5 °C) mixture of MTBE/Heptane (1:2, 2 L).

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield: 1.50 - 1.65 kg (85-95% yield) of a white to off-white crystalline solid.

Quality Control and Characterization

The final product must be rigorously tested to ensure its identity, purity, and stability, in line with regulatory expectations for preclinical drug substances.[12] The material should be characterized using a suite of orthogonal analytical techniques.[13][14]

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 99.5%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents DCM: ≤ 600 ppm, MTBE: ≤ 5000 ppm, Heptane: ≤ 5000 ppmHeadspace GC-MS
Elemental Analysis C, H, N, S: Within ±0.4% of theoretical valuesCHNS Analysis

Conclusion

This application note presents a scalable and robust process for the synthesis of thiomorpholine-4-sulfonamide, suitable for producing kilogram quantities of API for preclinical studies. The outlined protocol emphasizes safety, control, and purity, employing standard chemical manufacturing operations. The comprehensive analytical testing described ensures that the final product is well-characterized and meets the high-quality standards required for advancement into drug development programs.

References

  • Kardile D.P., Kalyane N.V. (2010). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical and Clinical Research, I(3). Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Zaharia, V., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]

  • Javed, S. A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5). Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Procter, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9535–9540. Available at: [Link]

  • Moody, C. J. (2011). The Synthesis of Functionalised Sulfonamides. University of Bath. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Agno Pharmaceuticals (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • U.S. Food and Drug Administration (2023). Current Good Manufacturing Practice (CGMP) Regulations. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides... ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. A., & Al-Omair, M. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of King Saud University - Science. Available at: [Link]

  • NAMSA (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • Kumar, S., & Singh, R. (2018). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. Available at: [Link]

  • Pistos, C., & Panderi, I. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4997. Available at: [Link]

  • Altasciences (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Omega, 7(32), 28496–28502. Available at: [Link]

  • Duke University (n.d.). Preclinical Regulatory Requirements. Available at: [Link]

  • Nagy, M., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 27(19), 6702. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(2), 239-245. Available at: [Link]

Sources

Application

Application Note: Thiomorpholine-4-sulfonamide as a Tunable Warhead for Covalent Inhibitor Development

An in-depth guide for researchers, scientists, and drug development professionals. Abstract Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct pharmacological advantages...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct pharmacological advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] The success of TCIs is critically dependent on the "warhead"—the electrophilic group that forms a permanent bond with a target nucleophile.[2] While classic warheads like acrylamides have proven effective, the field is actively seeking novel electrophiles with tunable reactivity and improved selectivity profiles. This guide introduces the thiomorpholine-4-sulfonamide scaffold as an emerging class of latent electrophiles for the rational design of next-generation covalent inhibitors. We will explore its proposed mechanism of action, synthetic accessibility, and a comprehensive workflow for inhibitor development, from screening to detailed kinetic and biophysical characterization.

Part I: The Rationale for Thiomorpholine-4-sulfonamide in Covalent Design

The ideal covalent warhead should be sufficiently reactive to engage its target nucleophile (most commonly cysteine) within a reasonable timeframe but remain inert enough to avoid promiscuous off-target labeling, which can lead to toxicity.[2][3] Unlike constitutively reactive Michael acceptors, the thiomorpholine-4-sulfonamide moiety represents a class of "tunable" latent electrophiles. Its reactivity is predicated on the substitution pattern of an associated aromatic or heteroaromatic ring, which acts as a leaving group.

The proposed mechanism relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The initial, reversible binding of the inhibitor to the target protein (governed by the inhibition constant, Ki) positions the thiomorpholine-4-sulfonamide warhead in proximity to a nucleophilic amino acid residue.[1][4] The electron-withdrawing nature of the sulfonamide group, combined with appropriate activating substituents on the aromatic ring, renders the carbon atom attached to the sulfonyl group susceptible to nucleophilic attack by a residue like cysteine. The thiomorpholine sulfonamide then acts as the leaving group, resulting in a stable covalent bond between the aromatic scaffold and the protein target.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SNAr) E_I E + I EI_complex E·I Complex E_I->EI_complex k₃ (Association) EI_complex->E_I k₄ (Dissociation) EI_complex_2 E·I Complex (Warhead Positioned) EI_final E-I Covalent Adduct + Thiomorpholine Sulfonamide EI_complex_2->EI_final kᵢₙₐ꜀ₜ (Irreversible Reaction) caption Proposed two-step mechanism for covalent inhibition.

Figure 1: Proposed two-step mechanism for covalent inhibition.

This SNAr-based approach offers a significant advantage: tunability. The reaction rate (kinact) can be finely modulated by altering the electronic properties of the aromatic ring system, allowing for the optimization of reactivity to achieve a desired selectivity and safety profile.

Part II: Synthesis and Library Generation

The modular nature of the thiomorpholine-4-sulfonamide scaffold lends itself well to fragment-based drug discovery (FBDD). A diverse library of fragments can be generated through parallel synthesis, typically involving the coupling of a pre-formed sulfonyl chloride with thiomorpholine.

Protocol 1: General Synthesis of an Activated Aryl Sulfonyl Thiomorpholine Fragment

This protocol describes a general two-step synthesis for creating a library of thiomorpholine-4-sulfonamide fragments based on an activated pyrimidine core, a scaffold known to participate in covalent interactions.[5][6]

Step 1: Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-sulfonyl chloride

  • Starting Material: Commercially available 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine.

  • Chlorination: To a stirred solution of the starting material (1.0 equiv) in a mixture of DCM/acetic acid/H₂O (10:1:1), add sulfuryl chloride (2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with ice-water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonyl chloride.

    • Scientist's Note: This step converts the methylthio group into a highly reactive sulfonyl chloride. The trifluoromethyl group on the pyrimidine ring serves as a strong electron-withdrawing group, which is essential for activating the ring for the subsequent SNAr reaction.[5]

Step 2: Coupling with Thiomorpholine

  • Dissolution: Dissolve the crude sulfonyl chloride from Step 1 (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Addition: Add thiomorpholine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) dropwise to the solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel with a hexanes/ethyl acetate gradient) to yield the final thiomorpholine-4-sulfonamide fragment.

    • Scientist's Note: This standard sulfonamide bond formation is typically high-yielding. The resulting fragment now contains the thiomorpholine-4-sulfonamide group attached to an activated pyrimidine ring, primed for covalent interaction with a target protein.

Part III: Screening and Hit Validation Workflow

Identifying promising covalent inhibitors requires a multi-faceted approach that combines high-throughput screening with rigorous biophysical and kinetic validation.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Optimization Phase Synthesis Fragment Library Synthesis (Protocol 1) Screening High-Throughput Screen (e.g., Intact Protein MS) Synthesis->Screening Hit_ID Hit Identification (% Labeling > Threshold) Screening->Hit_ID Confirmation Covalent Adduct Confirmation (MS/MS Peptide Mapping) Hit_ID->Confirmation Kinetics Kinetic Characterization (kᵢₙₐ꜀ₜ / Kᵢ) Confirmation->Kinetics SAR Structure-Activity Relationship (SAR) Kinetics->SAR Selectivity Proteome-wide Selectivity Profiling SAR->Selectivity caption Covalent inhibitor discovery and validation workflow.

Figure 2: Covalent inhibitor discovery and validation workflow.

Protocol 2: Intact Protein Mass Spectrometry Screen for Covalent Fragments

Intact protein Liquid Chromatography/Mass Spectrometry (LC/MS) is a powerful primary screening method to directly detect covalent modification.[3]

  • Preparation: Prepare stock solutions of the target protein (e.g., 10 µM in an MS-compatible buffer like 20 mM ammonium acetate, pH 7.4) and fragment compounds (e.g., 10 mM in DMSO).

  • Incubation: In a 96-well plate, incubate the target protein (e.g., final concentration 5 µM) with each fragment from the library (e.g., final concentration 100 µM) for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4 °C or 25 °C). Include a DMSO-only control.

  • Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the sample using an online C4 trap or offline using a ZipTip.

  • LC/MS Analysis: Analyze the samples using an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Elute the protein using a steep acetonitrile/water gradient containing 0.1% formic acid.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein. Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass shift corresponding to the mass of the fragment minus the mass of the thiomorpholine-4-sulfonamide leaving group confirms covalent modification.

    • Scientist's Note: This method provides unambiguous evidence of covalent bond formation and allows for quantification of the labeling percentage, making it ideal for primary screening and ranking of initial hits.[3][7]

Part IV: Definitive Characterization of the Covalent Adduct

Once hits are identified, it is crucial to pinpoint the exact amino acid residue that has been modified. This is achieved through "bottom-up" proteomics, involving proteolytic digestion followed by MS/MS analysis.[7]

Protocol 3: MS/MS Peptide Mapping to Identify Modification Site
  • Sample Preparation: Prepare a larger scale incubation of the target protein (e.g., 50 µL at 10 µM) with a hit compound (e.g., 5-10 fold molar excess).

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with 8 M urea or Rapigest), reduce disulfide bonds (with DTT), and alkylate free cysteines not involved in the covalent binding (with iodoacetamide). This step is critical to differentiate the covalently modified cysteine from other cysteines.

  • Proteolytic Digestion: Remove the denaturant by buffer exchange or dilution and digest the protein into smaller peptides using a protease like trypsin overnight at 37 °C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution tandem mass spectrometer. The instrument will perform a full MS scan (MS1) to detect all peptides, followed by fragmentation (MS2) of selected peptide ions.

  • Database Searching: Search the MS/MS data against the protein's sequence using software (e.g., MaxQuant, Proteome Discoverer). Specify a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the covalently attached fragment.

    • Scientist's Note: The software will identify the peptide containing the mass shift. The fragmentation pattern (b- and y-ions) in the MS/MS spectrum will provide the definitive location of the modification on a specific amino acid within that peptide's sequence.[7]

ParameterDescriptionExpected Observation
Intact Protein Mass Mass of the full-length protein after incubation.Mprotein + Mfragment - Mleaving group
Modified Peptide Mass Mass of the tryptic peptide containing the modification.Mpeptide + Mfragment - Mleaving group
MS/MS Fragment Ions b- and y-ions from the fragmentation of the modified peptide.A mass shift on fragment ions containing the modified residue.
Table 1. Summary of Expected Mass Spectrometry Data for Adduct Confirmation.

Part V: Kinetic Analysis of Covalent Inhibition

A key differentiator for covalent inhibitors is their kinetic profile. The efficiency of covalent modification is described by the second-order rate constant kinact/Ki.[8] This parameter is crucial for structure-activity relationship (SAR) studies and for predicting in vivo target engagement.

Protocol 4: Determining kinact and Ki using a Progress-Curve Assay

This protocol assumes the target is an enzyme whose activity can be monitored continuously (e.g., via a fluorogenic substrate).

  • Assay Setup: In a microplate reader, initiate the enzymatic reaction by adding substrate to the enzyme, which has been pre-incubated with various concentrations of the covalent inhibitor for different lengths of time.

  • Data Collection: Monitor the reaction progress (e.g., fluorescence increase) over time for each inhibitor concentration.

  • Data Fitting: The resulting progress curves will show a time-dependent decrease in reaction velocity as the enzyme is progressively inactivated. Globally fit these curves to the appropriate equation for irreversible inhibition (see reference[9]) to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Parameter Calculation: Plot the calculated kobs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation: kobs = kinact * [I] / (Ki + [I]) . This will yield the maximal rate of inactivation (kinact) and the initial binding affinity (Ki).

    • Scientist's Note: The kinact/Ki value represents the efficiency of the covalent modification. A higher value indicates a more efficient inhibitor.[8] Comparing this value across different analogs is the cornerstone of optimizing covalent inhibitors, allowing researchers to balance potency (Ki) and reactivity (kinact).[2][10]

Kinetic ParameterDefinitionImportance in Covalent Inhibitor Design
Ki (Inhibition Constant) Describes the affinity of the initial, reversible binding step.A lower Ki improves selectivity by favoring binding to the target protein before the covalent reaction occurs.[1]
kinact (Maximal Inactivation Rate) The maximum rate of covalent bond formation at saturating inhibitor concentrations.Represents the intrinsic reactivity of the warhead once bound. Needs to be optimized to avoid being too reactive (off-target toxicity) or too slow.
kinact / Ki The second-order rate constant for inactivation.The most critical parameter for ranking and optimizing covalent inhibitors, as it reflects the overall efficiency of target modification at non-saturating concentrations.[8]
Table 2. Key Kinetic Parameters for Covalent Inhibitors.

Conclusion and Future Perspectives

The thiomorpholine-4-sulfonamide scaffold presents a promising and highly adaptable platform for the development of targeted covalent inhibitors. Its reliance on a tunable SNAr mechanism allows for a more nuanced optimization of reactivity compared to traditional Michael acceptors. The synthetic tractability of this moiety makes it an excellent candidate for inclusion in fragment-based screening libraries. By employing a rigorous workflow encompassing direct detection of modification by mass spectrometry and detailed kinetic characterization, researchers can effectively harness the potential of this novel warhead to develop highly selective and potent therapeutics for previously intractable targets.

References

  • Recent advances in the development of covalent inhibitors.RSC Medicinal Chemistry.
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.International Journal of Applied Biology and Pharmaceutical Technology.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Physical Sciences Reviews.
  • Covalent inhibitors: a rational approach to drug discovery.RSC Medicinal Chemistry.
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave
  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite.Drug Metabolism and Disposition.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.Pharmaceuticals (Basel).
  • Recent Advances in Covalent Drug Discovery.Pharmaceuticals (Basel).
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.Biochemistry.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.Biochemistry.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.Bioorganic & Medicinal Chemistry Letters.
  • Identification of covalent adducts by mass spectrometry.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts.Molecules.
  • Fragment-based covalent ligand discovery.RSC Chemical Biology.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.Journal of the American Chemical Society.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition.ACS Medicinal Chemistry Letters.

Sources

Method

Application Notes and Protocols for the Quantification of Thiomorpholine-4-sulfonamide

Introduction: The Analytical Imperative for Thiomorpholine-4-sulfonamide Thiomorpholine-4-sulfonamide and its derivatives are emerging as significant scaffolds in medicinal chemistry, demonstrating a range of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Thiomorpholine-4-sulfonamide

Thiomorpholine-4-sulfonamide and its derivatives are emerging as significant scaffolds in medicinal chemistry, demonstrating a range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is paramount for ensuring product quality, stability, and safety. This document provides detailed analytical methods for the quantification of thiomorpholine-4-sulfonamide, tailored for researchers, scientists, and drug development professionals.

The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification, particularly in complex matrices.

Physicochemical Properties of Thiomorpholine-4-sulfonamide

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂S₂[3]
Molecular Weight 182.26 g/mol [3]
General Class Sulfonamide[2]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay, suitable for determining the purity of thiomorpholine-4-sulfonamide and quantifying it in bulk materials or simple formulations. The causality behind the experimental choices is to achieve a balance between resolution, sensitivity, and run time.

Method Principle

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 column is chosen for its wide applicability and retention of moderately polar compounds like sulfonamides. The mobile phase, a gradient of aqueous acid and acetonitrile, allows for the elution of the analyte with good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • Standard HPLC system with a UV detector.

  • C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Thiomorpholine-4-sulfonamide reference standard.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidProvides a polar environment and the acid ensures the analyte is in a consistent protonation state, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier that elutes the analyte from the C18 column.
Gradient Program Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.A gradient is employed to ensure elution of a wide range of potential impurities with varying polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 265 nmBased on the typical absorbance range of sulfonamides.[4] This should be optimized by running a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the thiomorpholine-4-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) and make up to volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh the sample containing thiomorpholine-4-sulfonamide and dissolve it in the same solvent as the standard to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[5]

4. Method Validation (as per ICH Guidelines): [6][7]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method is stability-indicating.[8]

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[8]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-UV System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram at 265 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Area vs. Time) Data_Acquisition->Peak_Integration Calibration Calibration Curve (Linear Regression) Peak_Integration->Calibration Quantification Quantification (% Purity / Concentration) Calibration->Quantification

Caption: Workflow for the quantification of thiomorpholine-4-sulfonamide by HPLC-UV.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This protocol outlines a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Method Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[9] The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of certainty in identification and quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile.

  • LC-MS grade water.

  • LC-MS grade formic acid.

  • Thiomorpholine-4-sulfonamide reference standard.

  • (Optional) Isotopically labeled internal standard for enhanced accuracy.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier compatible with mass spectrometry and promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidEnsures compatibility with MS detection.
Gradient Program A fast gradient can be used, for example, 5% to 95% B in 5 minutes.UPLC systems allow for faster analysis times.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides readily form [M+H]⁺ ions.
Precursor Ion ([M+H]⁺) m/z 183.0Calculated for C₄H₁₀N₂O₂S₂ + H⁺. This must be confirmed by direct infusion of the standard.
Product Ions To be determined experimentally.A common fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da) or cleavage of the sulfonamide bond. Potential product ions should be determined by performing a product ion scan on the precursor ion.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Using two transitions enhances the specificity of the method.
Collision Energy To be optimized for each transition.The voltage applied in the collision cell to induce fragmentation.

3. Standard and Sample Preparation:

  • Follow the same principles as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at lower concentrations due to the higher sensitivity of the instrument (e.g., in the ng/mL range).

  • For bioanalytical applications, sample preparation will involve an extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

4. Method Validation:

  • Validation should follow the principles of ICH guidelines and/or specific regulatory guidance for bioanalytical method validation if applicable.[6][7]

  • Parameters to validate include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram: LC-MS/MS Method

LCMSMS_Workflow cluster_prep_lcms Preparation cluster_analysis_lcms Analysis cluster_data_lcms Data Processing Standard_Prep_LCMS Standard Preparation (ng/mL levels) LC_Separation LC Separation (Fast Gradient) Standard_Prep_LCMS->LC_Separation Sample_Prep_LCMS Sample Preparation (Extraction & Cleanup) Sample_Prep_LCMS->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection MRM_Integration MRM Peak Integration MS_Detection->MRM_Integration Calibration_LCMS Calibration Curve (Internal Standard optional) MRM_Integration->Calibration_LCMS Quantification_LCMS Quantification (Trace Levels) Calibration_LCMS->Quantification_LCMS

Caption: Workflow for the quantification of thiomorpholine-4-sulfonamide by LC-MS/MS.

Summary of Method Performance Parameters

The following table provides expected performance characteristics for the described methods. These values should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0% (matrix dependent)
Precision (RSD) < 2%< 15%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1-1 ng/mL
Specificity Good (Stability-indicating)Excellent

Conclusion and Further Recommendations

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of thiomorpholine-4-sulfonamide. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity for trace analysis. It is imperative that any method is fully validated in the laboratory where it will be used to ensure its suitability for the intended purpose. For the HPLC-UV method, experimental determination of the UV absorbance maximum for thiomorpholine-4-sulfonamide is highly recommended to optimize sensitivity. For the LC-MS/MS method, the fragmentation of the parent ion must be studied to determine the optimal product ions for MRM analysis.

References

  • Sharma, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • V, S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Ultra Chemistry, 14(1), 1-10. [Link]

  • Ghanem, M. M., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 84(3), 443-456. [Link]

  • Lal, B., et al. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 596-602. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5), 127. [Link]

  • Thermo Fisher Scientific. Certificate of Analysis: Thiomorpholine, 98%. [Link]

  • Rúbies, A., et al. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 11(9), 601. [Link]

  • U.S. Food and Drug Administration. Determination and Confirmation of Sulfonamides. [Link]

  • Busico, M., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 296-313. [Link]

  • Wang, J., et al. (2018). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Journal of Separation Science, 41(12), 2646-2655. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(11), 784-792. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Royal Society of Chemistry. Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. [Link]

  • ResearchGate. Electronic absorption UV-vis spectra of the ligand potassium morpholine dithiocarbamate. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]

  • International Journal of Research in Ayurveda and Pharmacy. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • Molecules. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substitutedthiophene Dyes. [Link]

  • Journal of the American Chemical Society. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. [Link]

Sources

Application

Evaluating the Cytotoxicity of Thiomorpholine-4-sulfonamide: A Guide to Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a paramount endeavor. Thiomorpholin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a paramount endeavor. Thiomorpholine-4-sulfonamide emerges as a compound of significant interest, integrating two pharmacologically relevant moieties: the thiomorpholine ring and a sulfonamide group. The thiomorpholine heterocycle, a sulfur-containing analog of morpholine, is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds, including anticancer agents.[1][2] The sulfur atom can enhance lipophilicity and provide a site for metabolic oxidation, properties that are often advantageous in drug design.[3] Concurrently, the sulfonamide functional group is a cornerstone of a wide array of therapeutics, from antimicrobials to diuretics and anticancer agents.[4][5]

Given the established anticancer and cytotoxic activities of various thiomorpholine and sulfonamide derivatives, it is hypothesized that thiomorpholine-4-sulfonamide may exert cytotoxic effects on cancer cells.[3][6][7] The precise mechanism of action is yet to be elucidated, but it could potentially involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many cancer therapies.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a panel of cell-based assays to rigorously evaluate the cytotoxic potential of thiomorpholine-4-sulfonamide. We will delve into the causality behind the selection of specific assays, provide detailed, self-validating protocols, and offer insights into the interpretation of the generated data.

Foundational Assays for Cytotoxicity Screening

A multi-faceted approach is essential for a thorough assessment of cytotoxicity. We recommend a tiered strategy, beginning with assays that measure overall cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.

AssayPrincipleKey Information Provided
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.Provides a quantitative measure of cell viability and proliferation.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.Indicates loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.
ATP-Based Assay Measures the level of intracellular ATP, which is a marker of metabolically active, viable cells.Offers a highly sensitive readout of cell viability.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.Provides evidence for the induction of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A logical and systematic workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates the proposed experimental pipeline for evaluating the cytotoxicity of thiomorpholine-4-sulfonamide.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Line Selection & Culture (e.g., A549, HeLa, MCF-7) compound_prep Thiomorpholine-4-sulfonamide Preparation & Dilution Series plate_seeding Cell Seeding in 96-well Plates treatment Treatment of Cells with Thiomorpholine-4-sulfonamide (24, 48, 72 hours) plate_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay atp_assay ATP-Based Assay (Cell Viability) treatment->atp_assay caspase_assay Caspase-Glo® 3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Spectrophotometer/Luminometer Reading mtt_assay->data_acquisition ldh_assay->data_acquisition atp_assay->data_acquisition caspase_assay->data_acquisition ic50 IC50 Value Calculation data_acquisition->ic50 mechanism Mechanism of Action Hypothesis ic50->mechanism

Caption: Experimental workflow for assessing thiomorpholine-4-sulfonamide cytotoxicity.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for the specific cell lines and laboratory conditions.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Thiomorpholine-4-sulfonamide (stock solution in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of thiomorpholine-4-sulfonamide in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the surrounding culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Materials:

  • Cells and compound-treated plates (from Protocol 1 setup)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader capable of measuring absorbance at the recommended wavelength (typically 490 nm)

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 45 minutes before the end of the incubation period. Also, include a "spontaneous LDH release" control (untreated cells) and a background control (medium only).

  • Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis Detection)

Principle: This is a homogeneous, luminescent assay that measures the activities of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity. In the presence of active caspase-3 or -7, the substrate is cleaved, and a "glowing" luminescent signal is generated by luciferase. The luminescent signal is proportional to the amount of caspase activity.

Materials:

  • Cells and compound-treated plates (from Protocol 1 setup)

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the compound treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the untreated and vehicle controls to determine the fold-increase in caspase activity.

Hypothesized Signaling Pathway of Thiomorpholine-4-sulfonamide-Induced Cytotoxicity

Based on the known activities of related compounds, a plausible mechanism of action for thiomorpholine-4-sulfonamide-induced cytotoxicity is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for many anticancer drugs.

apoptosis_pathway compound Thiomorpholine-4-sulfonamide stress Cellular Stress compound->stress induces bcl2_family Bcl-2 Family Proteins (Bax, Bak activation; Bcl-2, Bcl-xL inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito promotes cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 -> Caspase-9 apoptosome->casp9 activates casp37 Pro-caspase-3/7 -> Caspase-3/7 casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis executes

Sources

Method

Application Notes &amp; Protocols: Strategic N-Arylation of Thiomorpholine-4-sulfonamide for Advanced Drug Discovery

Introduction: The Strategic Importance of the N-Aryl Sulfonamide Moiety The N-arylated sulfonamide functional group is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Aryl Sulfonamide Moiety

The N-arylated sulfonamide functional group is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique ability to act as a stable, non-hydrolyzable mimic of amide bonds, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule. When incorporated into a scaffold like thiomorpholine, it provides a three-dimensional architecture that is increasingly sought after for exploring new chemical space.

The synthesis of these critical C(aryl)-N(sulfonamide) bonds, however, is a non-trivial challenge. Direct N-arylation of a pre-formed sulfonamide, such as thiomorpholine-4-sulfonamide, offers a convergent and highly adaptable route for generating compound libraries. This document provides a detailed guide to the two most powerful and widely adopted catalytic systems for this transformation: the classical, cost-effective Copper-Catalyzed Ullmann Condensation and the versatile, high-performance Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4][5][6] We will explore the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Overview of Dominant N-Arylation Methodologies

The choice between a copper- or palladium-catalyzed approach is a strategic decision based on cost, substrate scope, functional group tolerance, and desired reaction conditions.

  • Copper-Catalyzed N-Arylation (Ullmann-Type Reaction): This is a foundational method for C-N bond formation, historically requiring harsh conditions.[7] Modern iterations, however, have significantly improved its practicality. The use of catalytic amounts of a copper(I) source, often augmented with a chelating ligand (such as a diamine or phenanthroline derivative), allows the reaction to proceed under more manageable temperatures with improved yields and reliability.[3] It remains a highly cost-effective option, particularly for large-scale synthesis. Ligand-free systems have also been developed, further simplifying the process, though sometimes at the cost of reaction efficiency or scope.[7][8]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction represents a paradigm shift in C-N cross-coupling, offering unparalleled scope and functional group tolerance.[5][6] The power of this methodology lies in the rational design of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[9] This system can effectively couple a wide range of aryl and heteroaryl halides and pseudohalides (chlorides, bromides, iodides, triflates) with sulfonamides, often under milder conditions than Ullmann-type reactions.[9][10] While the catalyst and ligand costs are higher, the broad applicability and high efficiency often justify the investment for complex molecule synthesis and library generation.[3]

Protocol I: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is a robust starting point for the coupling of thiomorpholine-4-sulfonamide with aryl iodides and bromides, leveraging a modern, ligand-assisted approach.

Reaction Principle & Mechanism

The reaction couples the sulfonamide N-H bond with an aryl halide, catalyzed by a copper(I) species. The base is critical for deprotonating the sulfonamide, forming the active nucleophile. The catalytic cycle is generally understood to involve the formation of a copper(I)-amidate, which undergoes oxidative addition with the aryl halide to a transient Cu(III) intermediate, followed by reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst.[11]

Ullmann_Mechanism cat Cu(I)L int1 Cu(I)-N(SO₂)R₂ cat->int1 sub Ar-X int2 Ar-Cu(III)(X)-N(SO₂)R₂ sub->int2 Oxidative Addition nuc R₂NSO₂⁻ nuc->int1 Ligand Exchange base Base nuc_H R₂NSO₂H nuc_H->nuc Deprotonation int1->int2 int2->cat Regeneration prod Ar-N(SO₂)R₂ int2->prod Reductive Elimination waste Cu(I)X

Caption: Proposed catalytic cycle for the Copper-Catalyzed N-arylation.

Materials & Reagents
Reagent/MaterialGrade/SpecificationTypical SupplierPurpose
Thiomorpholine-4-sulfonamide>97%Sigma-Aldrich, Combi-BlocksNucleophile
Aryl Halide (I, Br)>98%Sigma-Aldrich, Alfa AesarElectrophile
Copper(I) Iodide (CuI)99.99% trace metals basisStrem, Sigma-AldrichCatalyst Precursor
1,10-Phenanthroline>99%Sigma-Aldrich, TCILigand
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific, AcrosBase
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichSolvent
Nitrogen / Argon GasHigh Purity (99.998%)Airgas, PraxairInert Atmosphere
Standard GlasswareOven-dried Schlenk flaskChemglassReaction Vessel
Detailed Experimental Protocol

SAFETY: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE (lab coat, safety glasses, gloves). Copper salts are toxic. Organic solvents are flammable.

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of Nitrogen or Argon.

  • Reagent Addition: To the flask, add thiomorpholine-4-sulfonamide (1.0 equiv), the desired aryl halide (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), copper(I) iodide (CuI, 0.1 equiv, 10 mol%), and 1,10-phenanthroline (0.2 equiv, 20 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (10 volumes). Filter the suspension through a pad of Celite® to remove the base and insoluble copper salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure N-arylated product.

Protocol II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol provides a general method for the highly efficient coupling of thiomorpholine-4-sulfonamide with a broad range of aryl halides and triflates.

Reaction Principle & Mechanism

This cross-coupling reaction is catalyzed by a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Deprotonation of the sulfonamide by the base followed by coordination to the palladium center, and (3) Reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.[9] The bulky phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[5]

Buchwald_Hartwig_Mechanism pd0 L₂Pd(0) pd2_oa L₂(Ar)Pd(II)-X pd0->pd2_oa Oxidative Addition pd2_nuc L₂(Ar)Pd(II)-N(SO₂)R₂ pd2_oa->pd2_nuc Ligand Exchange/ Deprotonation pd2_nuc->pd0 Regeneration product Ar-N(SO₂)R₂ pd2_nuc->product Reductive Elimination ar_x Ar-X ar_x->pd2_oa r2nso2h R₂NSO₂H + Base r2nso2h->pd2_nuc

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials & Reagents
Reagent/MaterialGrade/SpecificationTypical SupplierPurpose
Thiomorpholine-4-sulfonamide>97%Sigma-Aldrich, Combi-BlocksNucleophile
Aryl Halide or Triflone>98%Sigma-Aldrich, Alfa AesarElectrophile
SPhos Pd G3Catalyst GradeSigma-Aldrich, StremPre-catalyst
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich, AcrosBase
TolueneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichSolvent
Nitrogen / Argon GasHigh Purity (99.998%)Airgas, PraxairInert Atmosphere
Standard GlasswareOven-dried Schlenk tubeChemglassReaction Vessel
Detailed Experimental Protocol

SAFETY: Work in a glovebox or under a strict inert atmosphere. NaOtBu is highly reactive and corrosive. Palladium compounds can be sensitizers. Adhere to all safety precautions.

  • Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform all additions inside a nitrogen-filled glovebox.

  • Reagent Addition: To an oven-dried vial equipped with a magnetic stir bar, add thiomorpholine-4-sulfonamide (1.2 equiv), the aryl halide (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the SPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated heating block set to 100 °C. Stir for 4-12 hours.

  • Monitoring: After the specified time, or once LC-MS indicates completion, allow the reaction to cool to room temperature.

  • Work-up: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the desired N-arylated product.

Comparative Summary and Strategic Considerations

The optimal choice of protocol depends on several factors. The table below provides a high-level comparison to guide your decision-making process.

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost LowHigh
Ligand Type Simple N-donors (e.g., phenanthroline)Complex, bulky phosphines (e.g., SPhos)
Typical Bases K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, LiHMDS
Temperature Higher (100 - 140 °C)Milder (80 - 110 °C)
Aryl Halide Scope I > Br >> Cl (Cl often unreactive)Cl, Br, I, OTf, ONf all viable[9][10]
Functional Group Tolerance Good; may be sensitive to strong basesExcellent; very broad tolerance[5]
Atmosphere Inert atmosphere recommended[3]Strict inert atmosphere required

Expert Insight: For initial scale-up and cost-sensitive projects involving reactive aryl iodides or bromides, the Ullmann-type protocol is an excellent choice. For complex substrates, library synthesis requiring broad scope (especially with aryl chlorides), or when milder conditions are necessary to preserve sensitive functional groups, the Buchwald-Hartwig protocol is unequivocally the superior and more reliable method.[12][13]

General Experimental Workflow

The following flowchart illustrates the common steps shared by both protocols, from initial setup to the final, purified compound.

Experimental_Workflow setup Inert Atmosphere Setup (Schlenk Line / Glovebox) reagents Charge Reagents & Solvent (Sulfonamide, Ar-X, Catalyst, Ligand, Base) setup->reagents reaction Heat Reaction Mixture (Monitor by TLC / LC-MS) reagents->reaction cooldown Cool to Room Temperature reaction->cooldown workup Aqueous Work-up & Extraction cooldown->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A generalized workflow for N-arylation experiments.

References

  • Benchchem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
  • ResearchGate. (n.d.). General mechanism for Cu‐catalyzed N‐heteroarylation of sulfonamide.
  • Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC.
  • Organic Chemistry Portal. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions.
  • Teo, Y.-C. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides.
  • ResearchGate. (2025). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating.
  • NIE Digital Repository. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides.
  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds.
  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • PubMed. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates.
  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiomorpholine-4-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of thiomorpholine-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiomorpholine-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide actionable strategies for improving reaction yield and product purity. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for thiomorpholine-4-sulfonamide?

The most prevalent and direct method is the reaction of thiomorpholine with a suitable sulfamoylating agent, typically sulfamoyl chloride, in the presence of a base. This is a nucleophilic substitution reaction where the secondary amine of the thiomorpholine ring attacks the electrophilic sulfur atom of the sulfamoyl chloride.

Q2: Why is the choice of base so critical in this synthesis?

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting thiomorpholine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this HCl in situ, allowing the reaction to proceed to completion.[1] Triethylamine or pyridine are commonly used for this purpose.[1][2]

Q3: My yield is consistently low. What are the most likely culprits?

Low yields can stem from several factors, with the most common being the degradation of the sulfamoyl chloride reagent due to moisture, incomplete reaction due to an inadequate amount or strength of the base, or suboptimal reaction temperature.[1][2]

Q4: Can I use other sulfamoylating agents besides sulfamoyl chloride?

Yes, while sulfamoyl chloride is common, other reagents can be used. For instance, sulfuryl chloride (SO₂Cl₂) can be reacted with ammonia to generate sulfamoyl chloride in situ, or alternative reagents from modern sulfonamide synthesis methodologies could be adapted. However, sulfamoyl chloride is often preferred for its directness and reactivity.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

Low conversion is the most frequent challenge. The following decision tree can help diagnose the root cause.

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting start Low or No Yield reagents Issue with Reagents? start->reagents Investigate First conditions Issue with Conditions? start->conditions workup Issue with Workup? start->workup reagent_purity Impure Starting Materials? reagents->reagent_purity reagent_degradation Sulfamoyl Chloride Degradation? reagents->reagent_degradation base_issue Inadequate Base? conditions->base_issue temp_issue Incorrect Temperature? conditions->temp_issue solvent_issue Improper Solvent? conditions->solvent_issue

Caption: Troubleshooting logic for low yield synthesis.

Detailed Breakdown and Solutions:

Problem Possible Cause Scientific Rationale & Recommended Solution
Low Yield / No Reaction Sulfamoyl Chloride Degradation Sulfamoyl chloride is highly sensitive to moisture and will readily hydrolyze to amidosulfonic acid, which is unreactive.[1][2] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile).[1] Handle sulfamoyl chloride under an inert atmosphere (Nitrogen or Argon) and use a fresh bottle or recently purchased reagent.
Inadequate Base The reaction produces HCl, which protonates the nucleophilic thiomorpholine. An insufficient amount or a weak base will fail to neutralize the acid effectively, quenching the reaction.[1] Solution: Use at least 1.1 to 1.2 equivalents of a suitable tertiary amine base like triethylamine (TEA) or pyridine. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
Suboptimal Temperature The reaction is typically exothermic. Adding the sulfamoyl chloride at too high a temperature can lead to side reactions and decomposition of the thermally sensitive sulfamoyl chloride.[1] Solution: Begin the reaction at a low temperature (0 °C) by cooling the reaction vessel in an ice bath. Add the sulfamoyl chloride solution dropwise to maintain temperature control. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it goes to completion.
Multiple Side Products Reaction with Water As mentioned, hydrolysis of sulfamoyl chloride is a major issue. Additionally, if the thiomorpholine starting material is wet, it can affect stoichiometry. Solution: Rigorously exclude water from the reaction system using anhydrous techniques.[1]
Dimerization/Oligomerization In highly concentrated solutions or at elevated temperatures, side reactions can occur. The formation of a bis-thiomorpholine sulfamide is a possibility if the stoichiometry is incorrect. Solution: Maintain proper stoichiometry (1:1 ratio of thiomorpholine to sulfamoyl chloride). Use a suitable solvent to ensure adequate dilution.
Difficult Purification Polar Byproducts The ammonium salt byproduct (e.g., triethylammonium chloride) is polar and must be removed. Hydrolyzed reagent byproducts are also highly polar. Solution: Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate to remove acidic impurities, and finally a brine wash.
Product is Water Soluble Thiomorpholine-4-sulfonamide possesses some polarity and may have partial solubility in water, leading to loss during the aqueous workup. Solution: Minimize the volume of aqueous washes. If significant product loss is suspected, back-extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • Thiomorpholine (ensure purity, distill if necessary)

  • Sulfamoyl chloride (use a fresh, sealed bottle)

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Workflow Overview:

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiomorpholine (1.0 eq).

    • Dissolve the thiomorpholine in anhydrous DCM (approx. 0.2 M concentration).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask, dissolve sulfamoyl chloride (1.05 eq) in a small volume of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the sulfamoyl chloride solution dropwise to the stirred thiomorpholine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiomorpholine is consumed.

  • Workup and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.[3]

References

  • Willard, B. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Kardile, D.P. & Kalyane, N.V. (2010). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Google Patents (2016). Preparation method of thiomorpholine. CN105906582A.
  • Steiner, A. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Thiomorpholine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thiomorpholines. Available at: [Link]

  • Nakanishi, M. & Muro, T. (1970). Studies of Thiomorpholine Derivatives. I. : Synthesis. Yakugaku Zasshi. Available at: [Link]

  • Steiner, A. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

Sources

Optimization

Thiomorpholine-4-sulfonamide reaction side products and their identification

Technical Support Center: Thiomorpholine-4-sulfonamide Synthesis A Guide to Identification and Troubleshooting of Reaction Side Products Welcome to the Technical Support Center for Thiomorpholine-4-sulfonamide Synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiomorpholine-4-sulfonamide Synthesis

A Guide to Identification and Troubleshooting of Reaction Side Products

Welcome to the Technical Support Center for Thiomorpholine-4-sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiomorpholine-4-sulfonamide, with a specific focus on identifying and mitigating common reaction side products. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and understanding the impurity profile is a critical step in the development process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for thiomorpholine-4-sulfonamide and what are its inherent challenges?

The most prevalent method for synthesizing thiomorpholine-4-sulfonamide involves the reaction of thiomorpholine with a suitable sulfonylating agent. A common choice is sulfamoyl chloride (H₂NSO₂Cl) or a two-step process involving sulfuryl chloride (SO₂Cl₂) followed by ammonolysis.[1] The primary challenge in this synthesis is the reactivity of the starting materials and intermediates, which can lead to several side products. The thiomorpholine ring's sulfur atom is susceptible to oxidation, and the high reactivity of sulfamoyl chloride can lead to undesired secondary reactions if conditions are not rigorously controlled.[2][3]

Q2: My LC-MS analysis shows a significant peak at M+180 relative to my starting thiomorpholine. What could this impurity be?

An impurity with a mass that is 180 units higher than the thiomorpholine starting material (MW ≈ 103.19 g/mol ) suggests the formation of a bis(thiomorpholin-4-yl)sulfone (MW ≈ 282.44 g/mol ). This side product arises when a molecule of the desired product (or a related intermediate) reacts with a second molecule of thiomorpholine. This is particularly common if there is a localized excess of thiomorpholine relative to the sulfonylating agent during the reaction. Careful control of stoichiometry and slow addition of reagents are crucial to minimize its formation.

Q3: My reaction yield is consistently low, and TLC analysis shows multiple spots. What are the most probable causes?

Low yields and multiple TLC spots point towards a complex reaction mixture with significant side product formation. The key factors to investigate are:

  • Moisture in the Reaction: Sulfamoyl chloride and other sulfonyl chlorides are highly susceptible to hydrolysis.[4][5] The presence of water will consume the reagent, forming sulfuric diamide or sulfonic acids, reducing the yield of the desired product and introducing polar impurities.

  • Reaction Temperature: Exothermic reactions can lead to thermal degradation or promote alternative reaction pathways. Maintaining the recommended temperature profile is critical.

  • Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[3][6]

  • Stoichiometry and Addition Rate: Incorrect molar ratios or rapid addition of one reagent to another can create localized concentration imbalances, favoring the formation of bis-adducts or other undesired products.

Section 2: Troubleshooting Guide: Identification of Unknown Reaction Side Products

Encountering an unexpected peak in your analytical data can be a significant roadblock. This step-by-step guide provides a logical workflow for identifying unknown impurities.

Step 1: Initial Assessment & Hypothesis Generation

Before proceeding to complex instrumentation, review your reaction conditions.

  • Reagents and Stoichiometry: Did you use an excess of any reagent? An excess of thiomorpholine could lead to bis-sulfonamide formation.

  • Solvent and Temperature: Was the solvent anhydrous? Were there any temperature excursions? This could point to hydrolysis or degradation products.

  • Reaction Atmosphere: Was the reaction performed under an inert atmosphere (e.g., Nitrogen, Argon)? If not, oxidation products are a strong possibility.

Step 2: Chromatographic Separation & Data Acquisition (HPLC/UPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone of impurity analysis.[7][8][9]

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute a wide range of polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis Diode Array Detector (DAD) to observe the UV profile, followed by the MS detector.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides.

    • Analysis Mode: Full scan mode to detect all ions. Note the m/z values of the main product and all significant impurities.

Step 3: Spectroscopic Analysis (NMR)

If an impurity is present in sufficient quantity (>5%), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.[10][11]

Experimental Protocol: NMR Analysis

  • Isolation (if necessary): For complex mixtures, isolate the impurity using preparative HPLC or flash chromatography.

  • Sample Preparation: Dissolve 5-10 mg of the purified impurity or the crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. If needed, 2D NMR experiments like COSY and HSQC can help establish connectivity.

Step 4: Structure Elucidation & Confirmation

Combine the data from MS and NMR to propose a structure.

  • MS Data: Provides the molecular weight and, through fragmentation, clues about the structure.

  • NMR Data: Provides information on the chemical environment of protons and carbons, allowing for the assembly of the molecular skeleton. Compare the spectra to known compounds or predict spectra for hypothesized structures.[3]

Section 3: Common Side Products and Their Identification

This section details the most likely side products, their causes, and key analytical signatures.

Side Product NameStructureProbable CauseKey Analytical Identifiers
Thiomorpholine-1,1-dioxide-4-sulfonamide C₄H₈N₂O₄S₂Oxidation of the thiomorpholine sulfur.MS (ESI+): m/z = 213.0 (M+H)⁺¹H NMR: Significant downfield shift of protons adjacent to the ring sulfone group.
Bis(thiomorpholin-4-yl)sulfone C₈H₁₆N₂O₂S₂Non-stoichiometric addition of reagents; excess thiomorpholine.MS (ESI+): m/z = 253.1 (M+H)⁺¹H NMR: Absence of N-H proton; symmetrical structure.
Unreacted Thiomorpholine C₄H₉NSIncomplete reaction; insufficient sulfonylating agent.MS (ESI+): m/z = 104.1 (M+H)⁺¹H & ¹³C NMR: Matches reference spectra for thiomorpholine.[12]
Sulfuric Diamide H₄N₂O₂SHydrolysis of sulfamoyl chloride reactant.[4]MS (ESI+): m/z = 97.0 (M+H)⁺Note: Highly polar, may elute in the solvent front in reverse-phase HPLC.

Section 4: Visual Guides

Reaction Pathway and Side Product Formation

The following diagram illustrates the intended reaction and the pathways leading to common impurities.

Reaction_Pathway TM Thiomorpholine R1 + TM->R1 R2 + TM->R2 SC Sulfamoyl Chloride Hydrolysis Sulfuric Diamide SC->Hydrolysis Hydrolysis SC->R1 H2O Water (Contaminant) H2O->Hydrolysis O2 Oxidant (e.g., Air) Oxidized Oxidized Product O2->Oxidized Product Thiomorpholine-4-sulfonamide (Desired Product) Product->Oxidized Oxidation Product->R2 BisSulfone Bis(thiomorpholin-4-yl)sulfone R1->Product Main Reaction R2->BisSulfone Excess Thiomorpholine

Caption: Reaction scheme for thiomorpholine-4-sulfonamide synthesis and major side product pathways.

Impurity Identification Workflow

This workflow outlines the logical steps for identifying an unknown peak observed during analysis.

Troubleshooting_Workflow start Unknown Peak in LC-MS/TLC review Review Reaction Conditions (Stoichiometry, T, Solvent) start->review hypothesize Hypothesize Potential Structures (Mass, Reactivity) review->hypothesize acquire_msms Acquire High-Resolution MS and MS/MS Fragmentation Data hypothesize->acquire_msms acquire_nmr Isolate Impurity & Acquire NMR Data (1H, 13C, 2D) hypothesize->acquire_nmr If impurity >5% elucidate Elucidate Structure (Combine MS and NMR data) acquire_msms->elucidate acquire_nmr->elucidate confirm Confirm Structure (e.g., Synthesize Standard) elucidate->confirm

Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry.
  • Robertson, R. E., & Ko, E. C. F. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society.
  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • Poulain, S., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
  • Chemchart. (n.d.). Sulfamoyl chloride (7778-42-9). Chemchart.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
  • American Chemical Society. (n.d.). of Dimethylsulfamoyl Chloride. Heat Capacity of Activation, the. American Chemical Society.
  • O'Connor, C. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
  • Kumar, P., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
  • BenchChem. (n.d.). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng. BenchChem.
  • Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH.
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Organic Letters - ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications.
  • Wikipedia. (n.d.). Thiomorpholine. Wikipedia.
  • ChemicalBook. (n.d.). Thiomorpholine(123-90-0) 13C NMR spectrum. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Organic Chemistry Portal.
  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Sharma, M., et al. (2016). Fusion and Desulfurization Reactions of Thiomorpholinochlorins. PubMed.
  • ResearchGate. (2019). (PDF) Synthesis of novel bis‐sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. ResearchGate.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate.
  • PubMed. (n.d.). Synthesis of Novel Bis-Sulfone Derivatives and Their Inhibition Properties on Some Metabolic Enzymes Including Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase. PubMed.
  • Naidu, M. S. R., & Rani, R. M. (1985). Synthesis of some new bis(styryl)sulphones. Journal of Chemical Sciences.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE.
  • PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.
  • MDPI. (n.d.). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. MDPI.
  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine-4-Sulfonamide Derivatization

Welcome to the technical support center for the derivatization of thiomorpholine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of thiomorpholine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you to overcome synthetic challenges and achieve high-yield, high-purity results.

Foundational Principles: The Derivatization Reaction

The derivatization of thiomorpholine-4-sulfonamide typically involves the N-alkylation or N-arylation of the sulfonamide nitrogen. This reaction is a cornerstone of medicinal chemistry, as the resulting scaffold is a key feature in numerous therapeutic agents. The core transformation involves the deprotonation of the sulfonamide N-H bond by a suitable base, creating a potent nucleophile that subsequently attacks an electrophilic partner (e.g., an alkyl or aryl halide).

Achieving success in this synthesis requires a careful balance of several interdependent parameters. Understanding their interplay is critical for optimization.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 Thiomorpholine-4-sulfonamide C1 Base plus1 + R2 Electrophile (R-X) (e.g., Alkyl/Aryl Halide) P1 N-substituted Thiomorpholine-4-sulfonamide C1->P1 C2 Solvent C3 Temperature plus2 + P2 Salt (B-H+ X-)

Caption: General workflow for N-derivatization of thiomorpholine-4-sulfonamide.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Conversion

Question: My reaction shows very low conversion to the desired product, with the starting material remaining largely unconsumed. What are the likely causes and how can I fix this?

Answer: Low conversion is a common but solvable issue that typically points to insufficient reaction activation. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Base Selection: The primary role of the base is to deprotonate the sulfonamide nitrogen. If the base is not strong enough, the nucleophile will not be generated in sufficient concentration.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often effective in "borrowing hydrogen" type reactions with alcohols but may be insufficient for reactions with less reactive electrophiles like alkyl chlorides.[1] If you are using a weak base with a halide, consider switching to a stronger one.

    • Stronger Bases (e.g., NaH, KHMDS, DBU): For traditional alkylations with alkyl halides, stronger bases are often more effective at ensuring complete deprotonation.[1] Sodium hydride (NaH) is a common and cost-effective choice, but exercise caution as it is highly reactive.

    • Causality: The pKa of the sulfonamide N-H is typically in the range of 10-11. The chosen base must have a conjugate acid with a significantly higher pKa to effectively drive the deprotonation equilibrium forward.

  • Assess Solvent Effects: The solvent plays a crucial role in solvating the reagents and influencing the reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice.[2] They effectively solvate the cation of the base (e.g., Na⁺ from NaH), leaving the deprotonated sulfonamide anion more "naked" and nucleophilic, thereby accelerating the reaction.[1]

    • Solvent Purity: Ensure your solvents are anhydrous. Trace amounts of water can quench strong bases like NaH and hydrolyze sensitive electrophiles.

  • Increase Reaction Temperature: If base and solvent are appropriate, the reaction may be kinetically slow.

    • Guideline: Many N-alkylation reactions require heating.[3] A typical starting point is 60-80 °C. For less reactive electrophiles, temperatures above 100 °C may be necessary.

    • Monitoring: Use TLC or LC-MS to monitor the reaction progress at elevated temperatures. Be aware that prolonged heating can sometimes lead to decomposition or side reactions.

  • Check Electrophile Reactivity: The nature of the leaving group on your electrophile is critical.

    • Reactivity Order: For alkyl halides, the reactivity order is I > Br > Cl > F.[1] If you are struggling with an alkyl chloride, switching to the corresponding bromide or iodide can dramatically increase the reaction rate.

Troubleshooting Flowchart for Low Conversion

G start Low / No Conversion Observed base_check Is the base strong enough? (e.g., NaH, KHMDS for halides) start->base_check temp_check Is the temperature adequate? (Try 60-100 °C) base_check->temp_check Yes stronger_base Action: Switch to a stronger base (e.g., from K₂CO₃ to NaH) base_check->stronger_base No solvent_check Is the solvent polar aprotic & anhydrous? (e.g., DMF, DMSO) temp_check->solvent_check Yes increase_temp Action: Increase temperature incrementally temp_check->increase_temp No leaving_group_check Is the leaving group reactive? (I > Br > Cl) solvent_check->leaving_group_check Yes change_solvent Action: Switch to anhydrous DMF or DMSO solvent_check->change_solvent No change_lg Action: Use a better leaving group (e.g., switch from R-Cl to R-Br) leaving_group_check->change_lg No success Problem Solved leaving_group_check->success Yes stronger_base->success increase_temp->success change_solvent->success change_lg->success

Caption: Troubleshooting logic for low yield in N-derivatization.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction works, but I'm seeing multiple spots on my TLC plate, making purification difficult. What are these impurities and how can I prevent them?

Answer: Side product formation is often related to the reactivity of the reagents or impurities.

  • N,N-Dialkylation: If you are derivatizing a primary sulfonamide (R-SO₂NH₂), it's possible to get dialkylation. While thiomorpholine-4-sulfonamide is a secondary amine derivative and this is not an issue for its sulfonamide nitrogen, this is a key consideration for other primary sulfonamides.

  • Hydrolysis of Electrophile: If your reaction conditions are not anhydrous, the electrophile can be hydrolyzed, leading to corresponding alcohols or other byproducts.

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide, the basic conditions can promote E2 elimination, forming an alkene instead of the desired substitution product. If this is suspected, try using a less sterically hindered base.

  • Impure Starting Materials: Always check the purity of your starting thiomorpholine-4-sulfonamide and electrophile. Impurities will carry through and complicate purification.

Purification Strategies:

  • Aqueous Workup:

    • Removing Basic Impurities: If you used an organic base like triethylamine or pyridine, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the base and extract it into the aqueous layer.[4]

    • Removing Acidic Impurities: If your sulfonyl chloride starting material hydrolyzed, the resulting sulfonic acid can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).[4]

  • Chromatography: Column chromatography is the most common method for purifying sulfonamide derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5] Common solvents include ethanol, isopropanol, or mixtures with water.[5]

Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is the best starting point? For a standard N-alkylation with an alkyl bromide, a reliable starting point is Sodium Hydride (NaH) as the base in anhydrous Dimethylformamide (DMF) . This combination is robust and generally provides good results.[1]

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with your starting materials. The disappearance of the starting sulfonamide spot and the appearance of a new, typically less polar, product spot indicates progress. Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more quantitative analysis, LC-MS is ideal.

Q3: Are there any alternative, "greener" methods for this derivatization? Yes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an increasingly popular green alternative.[6] This method uses alcohols as alkylating agents, with a transition-metal catalyst (e.g., based on Manganese or Iridium).[7] The only byproduct is water, making it environmentally benign. These reactions often work well with weaker bases like K₂CO₃.[7]

Q4: What safety precautions should I take?

  • Strong Bases: Handle reagents like Sodium Hydride (NaH) with extreme care in an inert atmosphere (e.g., under nitrogen or argon). NaH reacts violently with water.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: When heating reactions, use a controlled heating mantle and ensure the system is not sealed to avoid pressure buildup.

Key Parameter Optimization Data

The choice of base and solvent is critical. The following table provides a summary of common choices and their typical applications.

ParameterReagent/ConditionRationale & Use CasePotential Issues
Base K₂CO₃, Cs₂CO₃Weak inorganic bases. Best for "borrowing hydrogen" catalysis or highly activated electrophiles.[7]Often too weak for standard alkylations with alkyl chlorides/bromides, leading to low conversion.[2]
NaH, KHStrong, non-nucleophilic bases. Excellent for complete deprotonation with standard alkyl halides.[1]Highly reactive with water/alcohols. Requires anhydrous conditions and careful handling.
DIPEA, Et₃NOrganic amine bases. Can act as both base and acid scavenger.[4]Can be difficult to remove during workup; may require an acidic wash.[4]
Solvent DMF, DMSOPolar aprotic solvents. Excellent for SN2 reactions by solvating cations and leaving the anion nucleophilic.[1]High boiling points can make them difficult to remove. Can be absorbed through the skin.
Acetonitrile (MeCN)Good polar aprotic alternative. Lower boiling point than DMF/DMSO, easier to remove.May have lower solvating power for some inorganic bases.
Toluene, XylenesNon-polar solvents. Often used in higher temperature reactions, particularly in Mn-catalyzed "borrowing hydrogen" systems.[2][7]Poor solubility for some salts, which may precipitate and slow the reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH/DMF

This protocol describes a general method for the N-alkylation of thiomorpholine-4-sulfonamide with an alkyl bromide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiomorpholine-4-sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the sulfonamide). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expert Tip: You will observe gas (H₂) evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

References

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Retrieved January 20, 2026, from [Link]

  • Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Li, J., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved January 20, 2026, from [Link]

  • Morrill, L. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved January 20, 2026, from [Link]

  • Willis, M. C. (2016). Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Thiomorpholine-4-Sulfonamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge encountered in drug discovery: the l...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge encountered in drug discovery: the low cell permeability of thiomorpholine-4-sulfonamide compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My thiomorpholine-4-sulfonamide compound shows potent in-vitro activity but fails in cell-based assays. What is the likely cause?

This is a frequent challenge. A common reason for this discrepancy is poor cell permeability. The thiomorpholine-4-sulfonamide scaffold, while often crucial for target engagement, can possess physicochemical properties that hinder its ability to cross the cell membrane and reach its intracellular target. Key contributing factors often include:

  • High Polarity: The sulfonamide group and the thiomorpholine ring can contribute to a high polar surface area (PSA), which can impede passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity: While some degree of lipophilicity is necessary for membrane traversal, an imbalance can be detrimental.[1][2][3][4] Increasing lipophilicity can improve permeability, but it can also lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[1][2][3]

  • Hydrogen Bonding Capacity: The sulfonamide moiety is a hydrogen bond donor and acceptor. A high number of hydrogen bonds with water molecules in the extracellular space can energetically disfavor the compound's partitioning into the nonpolar lipid membrane.[5] Lipinski's Rule of 5 suggests that more than five hydrogen bond donors and more than ten hydrogen bond acceptors are likely to lead to poor absorption or permeation.[6][7]

  • Molecular Weight: While not always the primary driver, a high molecular weight (generally >500 Da) can also negatively impact passive diffusion.[5][6][7]

Q2: How can I experimentally confirm that low permeability is the issue?

Several well-established in-vitro assays can definitively assess the cell permeability of your compound. It is advisable to use a combination of these methods to build a comprehensive permeability profile.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. PAMPA is a good first-pass assessment of passive permeability.

  • Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption.[8] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9][][11] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[8][9][12]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells, derived from canine kidney, also form a polarized monolayer with tight junctions.[13][14][15] They are often used as an alternative to Caco-2 cells and are particularly useful for studying the blood-brain barrier.[14] Transfected MDCK cells overexpressing specific transporters, such as P-glycoprotein (MDR1-MDCK), are valuable tools for identifying efflux pump substrates.[13][14][16][17]

Assay Measures Advantages Limitations
PAMPA Passive DiffusionHigh-throughput, cost-effective, good for initial screening.Does not account for active transport or efflux.
Caco-2 Passive Diffusion, Active Transport, Efflux"Gold standard" for predicting human oral absorption, physiologically relevant.[8]Longer culture time (21 days)[], can have variable transporter expression.
MDCK Passive Diffusion, Active Transport, EffluxFaster growth than Caco-2 cells[13], good for BBB permeability studies.[14]Non-human origin, may not express all human transporters.
Troubleshooting Guides
Scenario 1: My compound has low permeability in the Caco-2 assay. What are my next steps?

A low apparent permeability coefficient (Papp) in the Caco-2 assay points towards issues with crossing the intestinal barrier. Here’s a systematic approach to dissect the problem:

Step 1: Evaluate the Efflux Ratio.

The Caco-2 assay should be run bidirectionally, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A). The efflux ratio (ER) is calculated as (Papp B→A) / (Papp A→B).

  • If ER > 2: This strongly suggests your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] These transporters actively pump your compound out of the cell, reducing its net absorption.

  • If ER ≤ 2: Efflux is likely not the primary issue. The low permeability is probably due to the compound's intrinsic physicochemical properties.

Step 2: If Efflux is Suspected (ER > 2).

To confirm which efflux transporter is involved, repeat the Caco-2 assay in the presence of known inhibitors.[8][18]

  • Verapamil or Ketoconazole: Potent inhibitors of P-gp.[12]

  • Ko143 or Fumitremorgin C: Potent inhibitors of BCRP.[8]

If the Papp (A→B) increases significantly and the ER decreases in the presence of an inhibitor, you have identified the problematic transporter.

Step 3: If Efflux is Not the Main Problem (ER ≤ 2).

Focus on the physicochemical properties of your compound.

  • Assess Solubility: Poor aqueous solubility can lead to artificially low permeability values.[19] Ensure your compound is fully dissolved in the assay buffer. If solubility is low, consider formulation strategies or chemical modifications.[20][21][22][23]

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): While a certain level of lipophilicity is needed, excessively high or low values can be detrimental.[4] There is often a parabolic relationship between lipophilicity and permeability.[1]

    • Polar Surface Area (PSA): High PSA is often correlated with poor permeability.

    • Hydrogen Bond Donors/Acceptors: As per Lipinski's rules, a high number of these can hinder permeability.[6][7]

Scenario 2: My compound has poor solubility. How can I improve it for permeability assays?

Poor aqueous solubility is a common hurdle that can confound permeability measurements.[19]

Step 1: Determine the Type of Solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is often measured in early-stage drug discovery.[19][20]

  • Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated aqueous solution. This is considered the "true" solubility.[19][20]

Step 2: Strategies for Improving Solubility for In-Vitro Assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Use of Co-solvents: While DMSO is common, its concentration should be kept low (typically <1%) as it can affect cell monolayer integrity.

  • Formulation with Excipients:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their apparent solubility.[24]

    • Surfactants: Low concentrations of non-ionic surfactants can be used, but their potential effects on cell viability must be carefully evaluated.

Strategies for Improving Cell Permeability

If your troubleshooting confirms that low intrinsic permeability is the core issue, several medicinal chemistry strategies can be employed to improve the properties of your thiomorpholine-4-sulfonamide series.

Strategy 1: Structural Modification
  • Reduce Polarity and Hydrogen Bonding Capacity:

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can "shield" polar groups, reducing interactions with water and increasing lipophilicity, which can enhance permeability.[25][26][27][28][29]

    • N-Methylation: Replacing an N-H group with an N-CH3 can reduce hydrogen bond donor capacity.

    • Bioisosteric Replacement: Replace polar functional groups with less polar ones that maintain biological activity.

  • Optimize Lipophilicity:

    • Systematically modify peripheral groups to fine-tune the LogP/LogD into a more optimal range. Be mindful that increasing lipophilicity can negatively impact solubility.[1][2][3][30]

Strategy 2: Prodrug Approaches

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[31][32][33] This is a powerful strategy to transiently mask polar functional groups that hinder permeability.[31][32][33][34][35][36]

  • Ester Prodrugs: Carboxylic acids or alcohols can be masked as esters, which are often more lipophilic and can be cleaved by intracellular esterases.[35]

  • Phosphate Prodrugs: These can improve solubility and can be cleaved by phosphatases.

  • Carbonate or Carbamate Prodrugs: These can be used to mask hydroxyl or amine functionalities.

Experimental Workflows & Diagrams
Workflow for Investigating Low Permeability

G start Low Activity in Cell-Based Assay pampa PAMPA Assay start->pampa Initial Screen caco2_mdck Caco-2 / MDCK Assay start->caco2_mdck Gold Standard pampa->caco2_mdck If low passive permeability low_papp Low Papp caco2_mdck->low_papp er Calculate Efflux Ratio (ER) low_papp->er er_high ER > 2? er->er_high inhibitor_assay Caco-2 / MDCK Assay with Efflux Inhibitors er_high->inhibitor_assay Yes physchem Assess Physicochemical Properties (Solubility, LogP, PSA) er_high->physchem No er_low ER ≤ 2 identify_transporter Identify Specific Efflux Transporter inhibitor_assay->identify_transporter solubility_issue Solubility Issue? physchem->solubility_issue improve_sol Improve Solubility solubility_issue->improve_sol Yes med_chem Medicinal Chemistry Strategies solubility_issue->med_chem No improve_sol->caco2_mdck Re-test structural_mod Structural Modification med_chem->structural_mod prodrug Prodrug Approach med_chem->prodrug G cluster_1 cluster_2 Prodrug Lipophilic Prodrug (Permeable) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Extracellular Extracellular Space ActiveDrug Active Drug (Less Permeable) CellMembrane->ActiveDrug Enzymatic Cleavage (e.g., Esterases) Intracellular Intracellular Space Target Intracellular Target ActiveDrug->Target Binds

Caption: Prodrug strategy for enhancing cell permeability.

References
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
  • Annere, V. N., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • Boström, J., et al. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. MDCK Permeability. Creative Biolabs. [Link]

  • de Oliveira, E. C. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel). [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • White, K. L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Muttenthaler, M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • de Oliveira, E. C. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Hudson, A. R., et al. (2022). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • Hutti, M. H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • De Smedt, T. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • GARDP Revive. Lipinski's Rule of 5. GARDP Revive. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Patel, M. M., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs. YouTube. [Link]

  • Sahoo, J., et al. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (2025). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. ResearchGate. [Link]

  • Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • P, S., et al. (2013). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH. [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • N.A. Caco2 assay protocol. N.A.[Link]

  • Creative Biolabs. Solubility Assessment Service. Creative Biolabs. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Lowe, D. (2021). Ruling out the rule of five. Chemistry World. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Maren, T. H., et al. (1979). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed. [Link]

  • Domainex. Caco-2 Permeability Assay. Domainex. [Link]

  • Ohta, H., et al. (1990). Inhibitory Effects of Newly Synthesized Sulfonamide Derivatives on Calmodulin-Dependent Phosphodiesterase Activity and Their Modulation of the External ATP-dependent Permeability Change in Mammalian Cultured Cells. PubMed. [Link]

  • Droge, S. T. J., et al. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PMC - PubMed Central. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Thiomorpholine-4-Sulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenge of poor aqueous solubility in thiomorpholine-4-sulfonamide derivatives. We will move beyond simple protocols to explore the underlying scientific principles, helping you make informed decisions in your experimental design.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles and foundational questions researchers face when a promising thiomorpholine-4-sulfonamide derivative exhibits poor solubility.

Question 1: My thiomorpholine-4-sulfonamide derivative shows minimal solubility in aqueous buffers. What are the primary molecular drivers for this, and where should I start my investigation?

Answer: The poor aqueous solubility of this class of compounds typically stems from a combination of factors: the lipophilicity of the overall structure and strong intermolecular forces in the solid state (crystal lattice energy). The thiomorpholine ring, while containing heteroatoms, is a saturated, non-planar heterocycle that can contribute to lipophilicity depending on its substituents.[1] The sulfonamide group itself presents a critical opportunity for solubility modulation.

Your investigation should begin with a thorough characterization of the compound's physicochemical properties. This is a non-negotiable first step, as it forms the logical basis for selecting an appropriate enhancement strategy.[2]

Initial Characterization Workflow:

Caption: Initial decision workflow for solubility enhancement.

Question 2: How does pH dramatically affect the solubility of my sulfonamide-containing compound?

Answer: This is a critical concept. The sulfonamide functional group (—SO₂NH—) has an acidic proton on the nitrogen. The pKa of this proton is a key determinant of the molecule's solubility profile.[3]

  • Mechanism of pH-Dependent Solubility:

    • At Low pH (pH < pKa): The sulfonamide group is predominantly in its neutral, un-ionized form. This form is more hydrophobic and thus less soluble in water.[4]

    • At High pH (pH > pKa): The sulfonamide proton is removed, forming an anionic salt (-SO₂N⁻-). This ionized form is significantly more polar and can readily interact with water molecules, leading to a substantial increase in aqueous solubility.[3]

The relationship is often exponential; a small increase in pH above the pKa can lead to a large increase in solubility.[5] Therefore, determining the pKa and creating a pH-solubility profile are essential first experiments. For many sulfonamides, adjusting the pH to 7.4 or higher can dramatically improve solubility.[3] However, be mindful of the compound's stability at different pH values.

Question 3: I tried using a common cosolvent like DMSO or Ethanol, but my compound still precipitates when added to my aqueous buffer. What's going wrong?

Answer: This is a classic issue of exceeding the solvent capacity. While cosolvents like DMSO, ethanol, or PEG 400 are effective at solubilizing nonpolar drugs, their power is finite.[6][7] They work by reducing the overall polarity of the solvent system, making it more hospitable to your hydrophobic compound.

Common Pitfalls and Troubleshooting Steps:

  • Incorrect Cosolvent Percentage: You may simply not be using a high enough percentage of the cosolvent in your final solution. A 1% DMSO concentration is often insufficient for highly insoluble compounds. You may need to titrate the cosolvent percentage upwards (e.g., 5%, 10%, or even higher), while being mindful of its potential effects on downstream assays (e.g., cell toxicity).[6]

  • Order of Addition: The order in which you mix components matters. The best practice is to first dissolve the compound completely in 100% of the organic cosolvent to create a concentrated stock. Then, add this stock solution dropwise into the vigorously stirring aqueous buffer. This method, sometimes called "solvent shifting," allows the drug to disperse more effectively before it has a chance to crash out.

  • Localized Supersaturation: Adding your cosolvent stock too quickly can create localized areas of high drug concentration where the solvent composition is not yet optimal, causing immediate precipitation. Slower addition and vigorous mixing are key.

  • Choice of Cosolvent: Not all cosolvents are equal. For a particular compound, PEG 400 might be significantly more effective than ethanol.[8][9] It is advisable to screen a small panel of pharmaceutically acceptable cosolvents.

Section 2: Advanced Strategies & Experimental Protocols

When basic troubleshooting is insufficient, more advanced formulation or chemical modification strategies are required.

Question 4: What is a "solid dispersion," and how can it help with a crystalline, high-melting-point compound?

Answer: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble, inert carrier matrix (the host).[10][11] The primary goal is to disrupt the drug's stable crystal lattice, which is often a major barrier to dissolution. For a compound with a high melting point, which indicates strong crystal packing energy, this is an exceptionally powerful technique.[12]

Mechanism of Action:

  • Amorphous State: The drug exists in a high-energy, amorphous (non-crystalline) state within the carrier.[10][11] Since no energy is required to break the crystal lattice, the drug dissolves much more rapidly.[11]

  • Particle Size Reduction: At a molecular level, the drug is dispersed, representing the ultimate form of particle size reduction.[13][14]

  • Improved Wettability: The hydrophilic carrier helps water to wet the surface of the drug particles, accelerating dissolution.[10]

Caption: Crystalline vs. Amorphous Solid Dispersion.

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a reliable method for screening solid dispersions at the lab scale.

1. Materials & Equipment:

  • Thiomorpholine-4-sulfonamide derivative ("Drug")

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 4000 (PEG 4000))[11]

  • Common solvent (e.g., Ethanol, Methanol, Dichloromethane - must dissolve both drug and carrier)

  • Rotary evaporator (Rotovap)

  • Round bottom flask

  • Vacuum oven

2. Step-by-Step Methodology:

  • Select Drug-to-Carrier Ratio: Start by screening a few ratios, such as 1:1, 1:4, and 1:9 (Drug:Carrier by weight).

  • Dissolution: Accurately weigh and add the drug and the selected carrier to a round bottom flask. Add a sufficient volume of the common solvent to completely dissolve both components, resulting in a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Use a water bath temperature that is safe for your compound (typically 40-60°C). Apply rotation and vacuum to evaporate the solvent until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the material in a vacuum oven at 40°C overnight or until a constant weight is achieved.

  • Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture absorption.

3. Self-Validation / Characterization (Crucial Step):

  • Visual Inspection: The resulting powder should be homogenous.

  • Dissolution Testing: Perform a simple dissolution test comparing the pure drug to the solid dispersion powder in your target aqueous buffer. A significant increase in dissolution rate and concentration should be observed.

  • Differential Scanning Calorimetry (DSC): Analyze a sample of the solid dispersion. The absence of a sharp melting peak corresponding to your drug indicates that it is in an amorphous state, confirming the success of the dispersion.

  • Powder X-Ray Diffraction (PXRD): A PXRD scan of the pure drug will show sharp peaks indicative of its crystalline nature. A successful solid dispersion will show a diffuse "halo" pattern with no sharp peaks, further confirming an amorphous state.

Question 5: My compound is intended for IV administration, and even solid dispersions aren't providing the required solubility in a small volume. What are my options?

Answer: For high-concentration parenteral formulations where volume is limited, you may need to consider chemical modification, specifically a prodrug strategy . A prodrug is a bioreversible, inactive derivative of a parent drug that, after administration, is cleaved to release the active molecule.[15][16]

The most common and effective prodrug approach for increasing aqueous solubility is the addition of a highly ionizable promoiety, such as a phosphate group. [15][17]

  • Why it Works:

    • High Polarity: The phosphate ester is highly polar and can be prepared as a salt (e.g., sodium salt), which is often orders of magnitude more soluble than the parent drug.[15] For example, a phosphate-ester prodrug was shown to be 335-fold more water-soluble than its parent drug.[15]

    • Bioreversibility: In the body, ubiquitous enzymes called alkaline phosphatases rapidly cleave the phosphate ester, releasing the active parent drug at the desired site of action.[17]

Considerations:

  • Synthesis: This approach requires additional synthetic chemistry steps to attach the promoiety.

  • Stability: The prodrug must be stable enough in the formulation vial but cleave rapidly in vivo. Stability studies of the prodrug are essential.

  • Regulatory Path: While common, prodrugs are new chemical entities and require a full development program. This strategy is typically employed when other formulation approaches have been exhausted.[16]

Section 3: Comparative Data & FAQ

Summary of Solubility Enhancement Techniques
TechniquePrinciple of ActionTypical Fold IncreaseAdvantagesDisadvantages
pH Adjustment Ionization of the acidic sulfonamide proton to form a more soluble salt.[3]10 - 1,000+Simple, cost-effective, easy to implement.[5]Only for ionizable drugs; risk of precipitation upon pH change; potential for stability issues.
Cosolvency Reduces the polarity of the aqueous solvent, increasing the drug's solubility.[6]2 - 500+[7]Simple to formulate; well-understood mechanism.[6]Limited capacity; potential for precipitation on dilution; cosolvent may be toxic or affect assays.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate (Noyes-Whitney equation).[18][19]2 - 10Applicable to many compounds; established technology (micronization).[6]Does not increase equilibrium solubility; risk of particle aggregation; nanosuspensions can be complex to manufacture.[6]
Solid Dispersion Converts the drug to a high-energy amorphous state within a hydrophilic carrier.[10][11]10 - 10,000+Significant increase in dissolution rate and apparent solubility; good for crystalline compounds.[14]Can be physically unstable (recrystallization); potential for manufacturing challenges.[20]
Prodrug Approach Covalent attachment of a highly soluble promoiety (e.g., phosphate) that is cleaved in vivo.[15]100 - 10,000+[15]Achieves very high solubility for parenteral formulations; can overcome fundamental solubility limits.[16]Requires chemical synthesis; considered a new chemical entity; potential for altered pharmacokinetics.
Frequently Asked Questions (FAQs)
  • Q: Can I combine multiple solubility enhancement techniques?

    • A: Yes, and this is often a powerful strategy. For example, you can create a solid dispersion (physical modification) and then formulate it in a buffered solution at an optimal pH (physicochemical approach). The combined effect can be synergistic.[7]

  • Q: My compound's solubility is low, but its permeability is also poor (BCS Class IV). Will enhancing solubility be enough to improve oral absorption?

    • A: Not necessarily. For BCS Class IV drugs, both solubility and permeability are rate-limiting steps. While increasing solubility is a necessary first step to ensure the drug is in solution, it may not lead to sufficient bioavailability if it cannot cross the intestinal membrane. In these challenging cases, strategies like lipid-based formulations (e.g., SEDDS) that can help with both solubilization and permeation should be considered.[18][20]

  • Q: How do I choose between different carriers for my solid dispersion (e.g., PVP vs. PEG)?

    • A: The choice of carrier is critical and often empirical. Factors to consider include the miscibility of the drug and carrier, the carrier's molecular weight, and its ability to prevent recrystallization of the drug. It is highly recommended to screen a small number of carriers with different properties (e.g., PVP K30, PEG 4000, HPMC) at various drug-to-carrier ratios to find the optimal system for your specific compound.

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC - NIH. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. J Control Release, 80(1-3), 145-55.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res., 7(2), 9-16.
  • World Pharma Today. (n.d.).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Indo American Journal of Pharmaceutical Research. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo Am J Pharm Res, 4(6), 2855-2866.
  • Request PDF. (n.d.).
  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES.
  • Blumberg Institute. (n.d.). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
  • PMC - NIH. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242.
  • Elsevier. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.).
  • ResearchGate. (n.d.).
  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • PubMed. (n.d.). Strategies to address low drug solubility in discovery and development.
  • R Discovery. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • Ingenta Connect. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Pharmacological Reviews. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • ResearchGate. (n.d.). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
  • PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. (2007). Prodrug strategies to overcome poor water solubility. Adv Drug Deliv Rev, 59(7), 677-94.
  • Journal of Harmonized Research in Pharmacy. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem.
  • ResearchGate. (n.d.). Chemical Modification: A unique solutions to Solubility problem.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

Sources

Optimization

Stability issues of the thiomorpholine ring under acidic/basic conditions

Technical Support Center: Thiomorpholine Ring Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting stability issues related to the...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiomorpholine Ring Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting stability issues related to the thiomorpholine ring. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical solutions for the challenges you may encounter during your research and development activities. This resource is structured in a question-and-answer format to directly address specific issues and provide a clear understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) on Thiomorpholine Ring Stability

Q1: I am working with a new molecule containing a thiomorpholine ring. What are the primary stability concerns I should be aware of under acidic conditions?

A1: The thiomorpholine ring possesses two primary sites susceptible to degradation under acidic conditions: the nitrogen atom and the sulfur atom.

  • Protonation of the Nitrogen Atom: The nitrogen atom in the thiomorpholine ring is basic and will be protonated in acidic media. This protonation can increase the solubility of your compound in aqueous acidic solutions. While protonation itself is not a degradation pathway, it can influence the overall stability and reactivity of the molecule.

  • Acid-Catalyzed Ring Opening: Although the thioether linkage is generally more stable to acid-catalyzed hydrolysis than an ether linkage, strong acidic conditions, especially at elevated temperatures, can potentially lead to the cleavage of the C-S bond. This is a less common pathway but should be considered under harsh conditions.

  • Oxidation of the Sulfur Atom: The sulfur atom is susceptible to oxidation, which can be exacerbated under certain acidic conditions, particularly in the presence of oxidizing agents. This can lead to the formation of thiomorpholine-1-oxide (sulfoxide) and subsequently thiomorpholine-1,1-dioxide (sulfone).

It is crucial to perform forced degradation studies to understand the specific degradation pathways for your molecule. A general protocol for such a study is provided later in this guide.

Q2: My thiomorpholine-containing compound appears to be degrading under basic conditions. What is the likely mechanism?

A2: The thiomorpholine ring is generally considered to be relatively stable under basic conditions, which is why bases are often used in the final cyclization step of its synthesis. However, prolonged exposure to strong bases, especially at higher temperatures, can lead to degradation.

  • Hofmann Elimination (β-elimination): If the nitrogen atom is quaternized (e.g., by alkylation), the molecule becomes susceptible to Hofmann elimination in the presence of a strong base. This would result in the opening of the ring.

  • Oxidation of the Sulfur Atom: Similar to acidic conditions, the sulfur atom can be oxidized under basic conditions, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Impact of Substituents: The presence of electron-withdrawing groups on the nitrogen or carbon atoms of the ring can increase the acidity of adjacent protons, potentially making the ring more susceptible to base-mediated degradation pathways.

Q3: I am observing the formation of a more polar impurity in my sample. Could this be an oxidation product of the thiomorpholine ring?

A3: Yes, it is highly likely. The thioether in the thiomorpholine ring is readily oxidized to the corresponding sulfoxide and sulfone.

  • Thiomorpholine-1-oxide (Sulfoxide): This is the product of the first oxidation step. It is a chiral molecule if the substitution pattern allows.

  • Thiomorpholine-1,1-dioxide (Sulfone): Further oxidation of the sulfoxide yields the sulfone.

These oxidized species are significantly more polar than the parent thiomorpholine and will have different retention times in reverse-phase HPLC (High-Performance Liquid Chromatography) and different Rf values in TLC (Thin-Layer Chromatography). You can confirm the identity of these species by mass spectrometry, as you will observe mass increases of +16 Da (for the sulfoxide) and +32 Da (for the sulfone) relative to the parent compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of parent compound with the appearance of a new peak at an earlier retention time in RP-HPLC after treatment with acid. Protonation of the nitrogen leading to increased polarity, or potential ring opening/degradation.1. Neutralize the sample: Before analysis, adjust the pH of the sample to neutral. This will deprotonate the nitrogen, and if the parent compound is intact, its retention time should return to normal. 2. LC-MS analysis: Analyze the sample by LC-MS to determine the mass of the new peak. A mass corresponding to the protonated parent is expected. If a different mass is observed, it indicates degradation.
Formation of new, more polar peaks after exposure to basic conditions. Oxidation of the sulfur atom or other base-mediated degradation.1. LC-MS analysis: Determine the mass of the new peaks. An increase of 16 or 32 mass units suggests the formation of sulfoxide or sulfone, respectively. 2. NMR spectroscopy: Use 1H and 13C NMR to characterize the structure of the degradation products. 3. Protect from oxygen: If oxidation is suspected, ensure that all solvents are de-gassed and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies. Uncontrolled experimental parameters (pH, temperature, oxygen exposure).1. Use buffered solutions: For pH-dependent stability studies, use buffers to maintain a constant pH. 2. Precise temperature control: Use a calibrated incubator or water bath. 3. Control the atmosphere: If the compound is sensitive to oxidation, perform studies under an inert atmosphere.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of the thiomorpholine ring under acidic and basic conditions.

acidic_degradation Thiomorpholine Thiomorpholine Protonated_N Protonated Thiomorpholine Thiomorpholine->Protonated_N H+ Sulfoxide Thiomorpholine-1-oxide (Sulfoxide) Thiomorpholine->Sulfoxide Oxidizing Agent, H+ Ring_Opened Ring-Opened Product (e.g., via C-S cleavage) Protonated_N->Ring_Opened Strong Acid, Heat

Caption: Potential degradation pathways of the thiomorpholine ring under acidic conditions.

basic_degradation Thiomorpholine Thiomorpholine Quaternized_N Quaternized Thiomorpholine Thiomorpholine->Quaternized_N Alkylating Agent Sulfoxide Thiomorpholine-1-oxide (Sulfoxide) Thiomorpholine->Sulfoxide Oxidizing Agent, Base Ring_Opened Ring-Opened Product (Hofmann Elimination) Quaternized_N->Ring_Opened Strong Base, Heat

Caption: Potential degradation pathways of the thiomorpholine ring under basic conditions.

Experimental Protocol: Forced Degradation Study of a Thiomorpholine-Containing Compound

This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be optimized for your compound of interest.

Objective: To identify the potential degradation products and pathways of a thiomorpholine-containing compound under various stress conditions.

Materials:

  • Thiomorpholine-containing compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Buffers of various pH values (e.g., pH 4.5, 7.0, 9.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or PDA)

  • LC-MS system for identification of degradation products

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no degradation is observed.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Keep the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • Analyze samples at various time points and compare with a control sample kept in the dark.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Basic (NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (H₂O₂) Oxidative->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photolytic Photolytic (Light) Photolytic->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Compound Thiomorpholine Compound (Stock Solution) Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidative Expose to Stress Compound->Thermal Expose to Stress Compound->Photolytic Expose to Stress

Caption: Workflow for a forced degradation study of a thiomorpholine-containing compound.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Combourieu, B., Poupin, P., Sancelme, M., Besse, P., Delort, A. M., & Veschambre, H. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(8), 3187–3193. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Verbraeken, B., Monnery, B. D., Lava, K., & Hoogenboom, R. (2015). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. Polymer Chemistry, 6(44), 7684-7693. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

Preventing oxidation of the sulfur atom in thiomorpholine-4-sulfonamide

A Guide to Preventing Sulfur Atom Oxidation for Researchers and Drug Development Professionals Welcome to the Technical Support Center for thiomorpholine-4-sulfonamide and its derivatives. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Sulfur Atom Oxidation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for thiomorpholine-4-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important scaffold. A common challenge encountered during the synthesis, purification, and storage of these compounds is the unwanted oxidation of the thiomorpholine sulfur atom to its corresponding sulfoxide and sulfone. This guide provides in-depth technical answers, troubleshooting protocols, and preventative strategies to maintain the chemical integrity of your compounds.

Section 1: Understanding the Problem - The "Soft Spot"

The sulfur atom in the thiomorpholine ring is a nucleophilic and electron-rich center, making it a "metabolically soft spot" susceptible to oxidation.[1] This transformation can occur under surprisingly mild conditions, leading to the formation of impurities that can complicate analysis, alter biological activity, and compromise the stability of your active pharmaceutical ingredient (API).

Q1: What are the primary causes of sulfur oxidation in my thiomorpholine-4-sulfonamide samples?

Answer: The oxidation of the thioether in your compound is primarily caused by exposure to various oxidizing agents. The most common culprits in a laboratory or development setting include:

  • Atmospheric Oxygen: Prolonged exposure to air is a significant factor.[2] Many thioethers can undergo auto-oxidation in the presence of ground-state elemental oxygen.[3]

  • Peroxide Impurities: Solvents, particularly ethers like tetrahydrofuran (THF) or diethyl ether, can form explosive peroxide impurities over time upon storage and exposure to air and light. These peroxides are potent oxidizing agents.[2]

  • Trace Metal Ions: Metal ions can act as catalysts, accelerating the rate of oxidation.[2]

  • Strong Oxidizing Reagents: Reagents used in other synthetic steps or residual traces from workup can inadvertently oxidize the sulfur. Common laboratory oxidizers include hydrogen peroxide, nitric acid, and permanganates.[3][4][5][6]

The oxidation typically proceeds in two stages: first to the sulfoxide, and with a stronger oxidizing agent or more forcing conditions, to the sulfone.

Section 2: Troubleshooting Guide - Identifying and Resolving Oxidation Issues

This section is formatted to address specific problems you might be encountering during your experiments.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a recently synthesized batch. Could this be oxidation?

Answer: Yes, this is a very common observation. The formation of thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide derivatives will result in new, more polar compounds that typically have shorter retention times in reversed-phase chromatography.

  • Diagnostic Steps:

    • Check the Mass: Use LC-MS to determine the mass of the impurity peaks. The sulfoxide will have a mass of +16 Da compared to your parent compound, and the sulfone will be +32 Da.

    • Forced Degradation: To confirm, take a small, clean sample of your starting material and intentionally stress it. Treat it with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature.[6][7] Analyze the resulting mixture by HPLC. If the retention times of your forced degradation products match the unexpected peaks in your batch, you have confirmed their identity as oxidation products.

    • Analytical Techniques: Besides HPLC and LC-MS, other techniques like thin-layer chromatography can be used to detect sulfoxides and sulfones.[8]

Q3: My compound, which was a white solid, has developed a slight yellow tint after storage. Is this related to oxidation?

Answer: Discoloration can be an indicator of degradation, including oxidation.[9] While not definitive on its own, when combined with analytical data (like the appearance of new spots on TLC or peaks in HPLC), it strongly suggests a change in the compound's purity.

  • Recommended Action:

    • Immediately re-analyze the sample using a validated analytical method (e.g., HPLC, LC-MS) to quantify the level of impurities.

    • Review your storage conditions against the best practices outlined in Section 4 of this guide.

Q4: My reaction yield is consistently low, and I suspect product degradation during workup. How can I minimize oxidation at this stage?

Answer: The workup phase often introduces significant exposure to atmospheric oxygen, especially during extractions and solvent removal.

  • Troubleshooting & Optimization Strategies:

    • Degas Solvents: Ensure all solvents used in the workup (e.g., water, brine, organic solvents for extraction) are degassed by sparging with an inert gas like nitrogen or argon before use.[2]

    • Use Antioxidants: Consider adding a small amount of a compatible antioxidant to your aqueous wash solutions.

    • Minimize Air Exposure: When using a separatory funnel, consider applying a positive pressure of nitrogen to the headspace. When removing solvent via rotary evaporation, backfill the flask with an inert gas rather than air once the vacuum is released.

    • Temperature Control: Perform workup steps at reduced temperatures (e.g., using an ice bath) to slow the rate of potential oxidation reactions.

Section 3: Proactive Prevention - Core Laboratory Techniques

The most effective strategy is to prevent oxidation from occurring in the first place. This involves rigorously excluding oxygen from your reactions and handling procedures.

Q5: What is the best way to handle thiomorpholine-4-sulfonamide to prevent air exposure?

Answer: For air-sensitive compounds, the gold standard is to use air-free techniques, which involve manipulating the compound under an inert atmosphere, typically nitrogen or argon.[10][11]

  • Key Equipment:

    • Glovebox: A sealed chamber filled with an inert gas, allowing for the manipulation of chemicals in an oxygen-free environment.

    • Schlenk Line: A dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas, enabling reactions to be run in sealed glassware under an inert atmosphere.[10][12]

Below is a workflow for setting up an experiment using a Schlenk line, a fundamental technique in this field.

G cluster_prep Preparation cluster_cycle Inerting the System cluster_reaction Reaction Setup A Oven-dry or flame-dry all glassware B Assemble glassware while hot and seal with septa/stoppers A->B Prevents moisture adsorption C Connect flask to Schlenk line B->C D Evacuate flask under vacuum (pulls out air) C->D E Backfill flask with inert gas (N2 or Ar) D->E Establishes inert atm. F Repeat Evacuate/Backfill cycle 3 times E->F Ensures complete air removal G Add degassed solvents via cannula or syringe F->G Maintains purity H Add reagents under positive flow of inert gas G->H I Maintain inert atmosphere throughout reaction H->I

Q6: How do I properly degas my solvents?

Answer: Solvents readily dissolve atmospheric oxygen, which must be removed before use in sensitive reactions.[13][14] There are three common methods:

  • Gas Sparge (Purging): This is a simple and rapid method suitable for many applications. An inert gas is bubbled through the solvent for an extended period (e.g., 20-30 minutes) to displace dissolved oxygen.[15][16][17]

  • Freeze-Pump-Thaw: This is the most rigorous method for complete degassing.[13][14][17][18] It is essential for highly sensitive organometallic or radical reactions. The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release trapped gases. This cycle is repeated at least three times.

  • Sonication with Vacuum Cycles: A quicker, less rigorous alternative to freeze-pump-thaw involves sonicating the solvent under a light vacuum and then replenishing the atmosphere with an inert gas, repeated for 5-10 cycles.[14][18]

Protocol: Solvent Degassing by Nitrogen Sparge
  • Setup: Place your solvent in a clean, dry Schlenk flask sealed with a rubber septum. Clamp the flask securely.

  • Inlet: Attach a long, oven-dried needle to a nitrogen line from your Schlenk manifold.

  • Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Purge: Insert the long nitrogen inlet needle so that its tip is submerged below the solvent surface.

  • Flow: Establish a slow, steady flow of nitrogen. You should see bubbles forming in the solvent. The exiting gas will vent through the outlet needle.

  • Duration: Sparge the solvent for approximately 20-30 minutes.

  • Completion: Once degassed, remove the outlet needle first, then the inlet needle to maintain a positive pressure of nitrogen in the flask's headspace.

Q7: I don't have access to a Schlenk line or glovebox. Are there any alternative strategies?

Answer: While less ideal, you can still take steps to minimize oxidation. Using a balloon filled with nitrogen or argon attached to a needle can provide a simple inert atmosphere headspace for your reaction flask.[15] Always use freshly opened or purified solvents and consider adding a chemical antioxidant as described in the next section.

Section 4: Chemical Stabilization - Storage and Formulation

Proper storage and the use of chemical stabilizers are critical for ensuring the long-term integrity of thiomorpholine-4-sulfonamide.

Q8: What are the ideal storage conditions for my compound?

Answer: Based on general principles for sulfur-containing compounds and stability studies on related molecules, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at low temperatures (-18°C or below)[19]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.[2]
Light Protect from light (use amber vials or store in the dark)Light can catalyze oxidative degradation pathways.
Moisture Store in a dry, desiccated environmentPrevents hydrolysis and potential moisture-driven degradation.

Q9: Can I add an antioxidant to my sample for long-term storage or in a formulation?

Answer: Yes, incorporating an antioxidant is a common and effective strategy in pharmaceutical formulations to prevent oxidative degradation.[9][20] Several sulfonamide derivatives themselves have been investigated for antioxidant properties, suggesting a degree of compatibility with this functional group.[21][22]

  • Common Choices for Pharmaceutical Formulations:

    • Butylated Hydroxytoluene (BHT): An effective oil-soluble antioxidant.[9][20] Studies on simvastatin tablets found BHT to be most effective at concentrations between 0.1% and 0.5% w/w.[19]

    • Butylated Hydroxyanisole (BHA): Another widely used oil-soluble antioxidant.[19][20]

    • Sodium Metabisulfite: A water-soluble antioxidant, often used in aqueous formulations.[19]

    • Tocopherol (Vitamin E): A natural, oil-soluble antioxidant.[20]

  • Mechanism of Action: These antioxidants, particularly phenolic ones like BHT and BHA, act as "radical scavengers." They react with and neutralize free radical intermediates, terminating the chain reactions that lead to degradation. Secondary antioxidants, like thioethers, work by decomposing hydroperoxides into stable products.[23]

Decision Logic for Antioxidant Selection

G A Is my sample in a solid or organic phase? B Is my sample in an aqueous phase? A->B No C Consider oil-soluble antioxidants: - Butylated Hydroxytoluene (BHT) - Butylated Hydroxyanisole (BHA) - Tocopherol A->C Yes D Consider water-soluble antioxidants: - Sodium Metabisulfite - Ascorbic Acid - Cysteine B->D Yes E Perform compatibility and stability studies to determine optimal type and concentration (e.g., 0.1-0.5%) C->E D->E

Q10: Does pH affect the stability of the sulfur atom to oxidation?

Answer: Yes, pH can significantly influence the rate of sulfide oxidation. Studies have shown that the rate of chemical sulfide oxidation is related to the dissociation of hydrogen sulfide (H₂S) to the hydrosulfide anion (HS⁻), with HS⁻ being oxidized more rapidly.[24][25] While the pKa of the thiomorpholine sulfur is not the same as H₂S, the general principle holds that the reactivity of the sulfur species can be pH-dependent. In some systems, acidic conditions (pH < 6.0) can stabilize sulfide against abiotic oxidation.[26] Therefore, if working in solution, buffering the system to a slightly acidic or neutral pH may help minimize oxidation, pending compatibility with your compound's overall stability.[2]

By understanding the mechanisms of oxidation and proactively implementing these troubleshooting and preventative strategies, you can ensure the integrity and stability of your valuable thiomorpholine-4-sulfonamide compounds.

References

  • Nielsen, A. H., Vollertsen, J., & Hvitved-Jacobsen, T. (2004). Chemical sulfide oxidation of wastewater--effects of pH and temperature. Water Science and Technology, 50(4), 185–192.
  • Mahmood, Q., Hu, Z. Z., Pervez, A., & Ahmad, W. (2007). Effect of pH on anoxic sulfide oxidizing reactor performance. Journal of Zhejiang University. Science. B, 8(8), 585–591.
  • Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line. Retrieved from [Link]

  • Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin.
  • JoVE. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments. Retrieved from [Link]

  • Noel, J. M., & Hanton, M. J. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 188-198.
  • ResearchGate. (n.d.). Chemical sulfide oxidation of wastewater - Effects of pH and temperature. Retrieved from [Link]

  • Whaley-Martin, K. J., et al. (2021). pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments. The ISME Journal, 15(11), 3246–3258.
  • Amenabar, M. J., et al. (2022). Sulfide oxidation by members of the Sulfolobales. PNAS Nexus, 1(4), pgac162.
  • Bode, J. (n.d.). How to Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]

  • Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Retrieved from [Link]

  • YouTube. (2015). Degassing solvent on the Schlenk line. Retrieved from [Link]

  • Brandeis University. (2012). Examples of Common Laboratory Chemicals and their Hazard Class. Retrieved from [Link]

  • YouTube. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2018). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • ResearchGate. (n.d.). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3217.
  • ResearchGate. (2015). Do antioxidants in a certain formulations (food, pharmaceutical, cosmetics) should be stable as the active ingredient? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. Retrieved from [Link]

  • Brandeis University. (n.d.). Oxidizing Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • Gerk, P. M., & Rabel, S. R. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review.
  • LabXchange. (2025). Common Oxidizing Agents and Reducing Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of reported antioxidant compounds with sulfonamide scaffold. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.18: Common Oxidizing Agents. Retrieved from [Link]

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Retrieved from [Link]

  • PubMed Central. (2023).
  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3217.
  • AZoM. (2025). Detecting Sulfur Compounds During Oxidation. Retrieved from [Link]

  • USP-NF. (2019). 〈1059〉 Excipient Performance.
  • PubMed. (2019). Antioxidant and Antibacterial Activity of Sulfonamides Derived From Carvacrol: A Structure-Activity Relationship Study. Medicinal Chemistry, 16(6), 847-855.
  • YouTube. (2012). How to Find the Oxidation of Sulfur in a Compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Progress in Chemical and Biochemical Research. (2022). Investigation of Sulfur Problems in Hydrocarbon Sections. Progress in Chemical and Biochemical Research, 5(2), 196-217.
  • Research and Reviews: Journal of Chemistry. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 193-210.
  • Asian Journal of Research in Chemistry. (2015). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 8(8), 539.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refinement of Crystallization Techniques for Thiomorpholine-4-Sulfonamide

Welcome to the technical support center for thiomorpholine-4-sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiomorpholine-4-sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule combining the flexible thiomorpholine ring with the hydrogen-bonding capabilities of a sulfonamide group, its crystallization behavior can be nuanced. This document provides in-depth, field-proven insights and troubleshooting strategies to address common challenges encountered during its purification and solid-form screening.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My compound has separated from the solution as a liquid or sticky globule instead of a solid. What is happening and how do I fix it?

Answer: This phenomenon is known as "oiling out," and it occurs when the solute precipitates from the solution above its melting point or as a highly supersaturated, amorphous liquid.[1][2] Thiomorpholine-4-sulfonamide, like many sulfonamides, can be prone to this, especially in the presence of impurities which can depress the melting point.

Probable Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too supersaturated, forcing the compound out of solution faster than it can organize into a crystal lattice.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a large beaker of warm water (a makeshift water bath) that cools to room temperature can effectively slow the process.[1][3]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound (or its impure form).

    • Solution: Switch to a lower-boiling point solvent in which the compound still exhibits the desired solubility profile (high solubility when hot, low solubility when cold).

  • Presence of Impurities: Impurities can interfere with lattice formation and lower the melting point of the solute.

    • Solution: If slowing the cooling rate fails, consider a preliminary purification step. Passing the crude material through a short plug of silica gel with an appropriate solvent can remove baseline impurities before attempting crystallization again.

Question 2: The solution has cooled completely, but no crystals have formed. What is the issue?

Answer: The absence of crystal formation typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.[1]

Probable Causes & Solutions:

  • Excess Solvent: Too much solvent was used, and the concentration of thiomorpholine-4-sulfonamide does not exceed its solubility limit at the lower temperature.[1][2]

    • Solution: Gently heat the solution and boil off a portion of the solvent (typically 10-20%) to increase the concentration. Allow it to cool again. Alternatively, you can introduce an "anti-solvent"—a solvent in which the compound is insoluble but is miscible with the primary solvent—dropwise until persistent cloudiness is observed.[3]

  • Lack of Nucleation Sites: A perfectly clean, smooth flask may lack the microscopic imperfections that often serve as initiation points for crystal growth.

    • Solution (Induce Crystallization):

      • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic glass fragments created can serve as nucleation sites.[1][3]

      • Seeding: If available, add a single, tiny "seed" crystal from a previous successful batch. This provides a perfect template for further crystal growth.

Question 3: My yield is very low, although I recovered some pure crystals. How can I improve the recovery?

Answer: A low yield is often a solubility and temperature issue, assuming no material was lost during transfers.

Probable Causes & Solutions:

  • Too Much Solvent: This is the most common cause. A significant portion of your product remains dissolved in the mother liquor even after cooling.[2]

    • Solution: Before filtration, ensure the solution has been thoroughly cooled. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1][3] If the yield is still poor, the mother liquor can be partially evaporated to concentrate it and induce a second crop of crystals, which should be analyzed separately for purity.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[1]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration step. Perform the filtration as quickly as possible to minimize cooling. If crystals do form, you can wash them through with a small amount of hot solvent.

Question 4: I obtained a fine, amorphous powder instead of well-defined crystals. What went wrong?

Answer: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out."[3]

Probable Causes & Solutions:

  • Excessive Supersaturation/Rapid Cooling: The solution was cooled too quickly, often by placing a hot flask directly into an ice bath.

    • Solution: The most critical factor is to slow the cooling rate significantly. Allow the flask to cool undisturbed to room temperature on a benchtop, perhaps insulated with a cloth, before any further cooling in an ice bath. Slower cooling is essential for growing larger, more ordered crystals.[3]

  • Solvent/Anti-Solvent Imbalance: In an anti-solvent crystallization, adding the anti-solvent too quickly can cause the compound to crash out.

    • Solution: Add the anti-solvent dropwise with vigorous stirring, allowing time for localized supersaturation to dissipate. Stop at the first sign of persistent turbidity (cloudiness) and allow the solution to stand.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems with thiomorpholine-4-sulfonamide.

G start Crystallization Attempt check_outcome Evaluate Outcome After Cooling start->check_outcome oil_out Problem: 'Oiling Out' (Liquid/Gooey Precipitate) check_outcome->oil_out Liquid/Gooey? no_crystals Problem: No Crystals Formed check_outcome->no_crystals Clear Solution? low_yield Problem: Low Yield check_outcome->low_yield Few Crystals? amorphous Problem: Amorphous Powder check_outcome->amorphous Fine Powder? success Success: Well-defined Crystals check_outcome->success Good Crystals? sol_oil_1 1. Re-heat to dissolve. 2. Add 5-10% more hot solvent. 3. Cool VERY slowly. oil_out->sol_oil_1 sol_no_xtal_1 Is solution supersaturated? no_crystals->sol_no_xtal_1 sol_low_yield_1 1. Ensure thorough cooling (ice bath). 2. Reduce initial solvent volume in next attempt. low_yield->sol_low_yield_1 sol_amorphous_1 1. Re-heat to dissolve. 2. Ensure slow, undisturbed cooling to room temperature before using an ice bath. amorphous->sol_amorphous_1 sol_oil_2 If still fails, consider preliminary purification (e.g., silica plug) before next attempt. sol_oil_1->sol_oil_2 Fails sol_no_xtal_2 Boil off some solvent or add anti-solvent. sol_no_xtal_1->sol_no_xtal_2 No sol_no_xtal_3 Induce Nucleation: - Scratch flask with glass rod - Add a seed crystal sol_no_xtal_1->sol_no_xtal_3 Yes sol_low_yield_2 Concentrate mother liquor to obtain a second crop. sol_low_yield_1->sol_low_yield_2

Caption: A decision tree to guide troubleshooting of common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for crystallizing thiomorpholine-4-sulfonamide?

A1: The ideal single solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For sulfonamides, polar protic solvents or mixtures are often effective. Ethanol-water or isopropanol-water mixtures can be excellent systems to try.[1] A good starting point is to screen solvents like ethyl acetate, acetonitrile, isopropanol, and toluene. The key is empirical testing.

Q2: How does polymorphism impact the development of thiomorpholine-4-sulfonamide?

A2: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[4] These different forms can have distinct physical properties, including solubility, melting point, and stability. In a pharmaceutical context, an unintended polymorph could negatively affect a drug's bioavailability and efficacy.[4] The choice of crystallization solvent and the cooling rate are critical factors that can influence which polymorphic form is produced.[5][6] Therefore, it is essential to characterize the resulting solid form using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.[3]

Q3: What analytical techniques are essential for characterizing the final crystals?

A3: A multi-faceted approach is recommended:

  • Microscopy: Visual inspection can provide qualitative information about crystal shape (morphology), size, and uniformity.[3]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form. A crystalline solid will produce a pattern of sharp, distinct peaks, while an amorphous material gives a broad halo.[3][7]

  • Differential Scanning Calorimetry (DSC): This measures heat flow as a function of temperature, allowing for the determination of the melting point and detection of polymorphic transitions.[3]

  • Infrared (IR) Spectroscopy: Different polymorphs can show subtle differences in their IR spectra, especially in regions corresponding to hydrogen bonding (N-H and S=O stretches), which reflects the different packing arrangements.[3]

Recommended Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Slow Cooling)

This is the most common method for purifying solids. The principle relies on finding a solvent where the compound is very soluble when hot and poorly soluble when cold.[3]

Materials:

  • Crude thiomorpholine-4-sulfonamide

  • Selected solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated second flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[3]

Materials:

  • Crude thiomorpholine-4-sulfonamide

  • A "good" solvent (e.g., Dichloromethane or Ethyl Acetate)

  • An "anti-solvent" (e.g., Hexanes or Toluene)

  • Flask or vial

  • Magnetic stirrer and stir bar

  • Pipette or burette

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should form over time. If needed, scratching or seeding can be used to initiate growth.

  • Isolation & Drying: Collect and dry the crystals as described in the single-solvent protocol.

Solvent Selection Data

The selection of an appropriate solvent system is paramount for successful crystallization. The following table provides a starting point for screening solvents for thiomorpholine-4-sulfonamide based on general principles for sulfonamides.

SolventBoiling Point (°C)Polarity (Dielectric Const.)Potential Use CaseComments
Isopropanol 82.619.9Single-solvent or as a solvent in a mixture.Good general-purpose solvent for many organics.
Ethanol 78.424.5Single-solvent or as a solvent in a mixture.Often used in a mixture with water for sulfonamides.[1]
Ethyl Acetate 77.16.0Good "good" solvent.Can be paired with non-polar anti-solvents.
Acetonitrile 81.637.5Good "good" solvent.High polarity, good for dissolving polar compounds.
Toluene 110.62.4Potential anti-solvent.Can promote crystallization of polar compounds from polar solvents.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Excellent anti-solvent.Highly non-polar, effective at reducing solubility.
Water 10080.1Anti-solvent in a mixture with a miscible organic solvent.Thiomorpholine itself is miscible[9]; the sulfonamide will have lower solubility.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2013). Crystal Growth & Design. Retrieved from [Link]

  • Crystal Characterization Techniques. (n.d.). IJARIIE. Retrieved from [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua Filter Dryer. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Molecules. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). Satheesh Kumar. Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. Retrieved from [Link]

  • Crystallization of polymorphs: The effect of solvent. (1993). ResearchGate. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Polymorph Selection with Morphology Control Using Solvents and Additives. (n.d.). Liverpool John Moores University Research Online. Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank. Retrieved from [Link]

  • 2-(THIOMORPHOLINE-4-SULFONYL)BENZOIC ACID. (n.d.). Molbase. Retrieved from [Link]

  • Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. (2001). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. (2006). ResearchGate. Retrieved from [Link]

  • Preparation method of thiomorpholine. (2016). Google Patents.
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. Retrieved from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8. (2007). Acta Crystallographica Section F. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide-Containing Scaffolds: The Rise of Thiomorpholine-4-sulfonamide in Drug Discovery

For decades, the sulfonamide moiety has been a cornerstone of medicinal chemistry, gracing the structures of over 100 FDA-approved drugs.[1][2] Its remarkable versatility stems from its ability to act as a key pharmacoph...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the sulfonamide moiety has been a cornerstone of medicinal chemistry, gracing the structures of over 100 FDA-approved drugs.[1][2] Its remarkable versatility stems from its ability to act as a key pharmacophore in a wide array of therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents.[3] However, traditional acyclic sulfonamides often present challenges related to their pharmacokinetic profiles. In the relentless pursuit of optimized drug candidates, medicinal chemists are increasingly turning to cyclic sulfonamide scaffolds, with thiomorpholine-4-sulfonamide emerging as a particularly promising motif.

This guide provides an in-depth, objective comparison of the thiomorpholine-4-sulfonamide scaffold against other common sulfonamide-containing structures, supported by experimental data and protocols. We will delve into the nuanced interplay of physicochemical properties, conformational rigidity, and metabolic stability that sets these scaffolds apart, empowering researchers, scientists, and drug development professionals to make informed decisions in their quest for novel therapeutics.

The Sulfonamide Scaffold: A Structural Overview

The sulfonamide functional group (R-SO₂NR'R'') is a versatile building block in drug design. Its properties can be significantly modulated by the nature of the R, R', and R'' substituents. This guide will focus on the comparison between three major classes of sulfonamide scaffolds.

cluster_0 Acyclic Sulfonamides cluster_1 Cyclic Sulfonamides (Sultams) cluster_2 Thiomorpholine-4-sulfonamide Acyclic General Structure: R-SO₂-NHR' Sultam General Structure: Fused Ring System Acyclic->Sultam Cyclization Thiomorpholine Specific Cyclic Structure Acyclic->Thiomorpholine Cyclization with Heteroatom

Figure 1: Structural relationship between acyclic, general cyclic (sultam), and thiomorpholine-4-sulfonamide scaffolds.

Physicochemical Properties: A Head-to-Head Comparison

The acidity (pKa) and lipophilicity (logP) of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The structural differences between sulfonamide scaffolds translate into distinct physicochemical properties.

Scaffold TypeRepresentative CompoundpKa (approx.)cLogP (approx.)Key Physicochemical Features
Acyclic Sulfonamide Benzenesulfonamide10.0[4]1.1Flexible, polar, acidic proton on nitrogen.
Cyclic Sulfonamide (Sultam) Saccharin1.6[5]0.9More acidic due to ring strain and electron-withdrawing effects, conformationally restricted.
Thiomorpholine-4-sulfonamide 4-(phenylsulfonyl)thiomorpholine8.5 - 9.51.5 - 2.5Reduced acidity compared to acyclic sulfonamides, increased lipophilicity, conformationally defined chair form.

Table 1: Comparison of key physicochemical properties of representative sulfonamide scaffolds. Values are approximate and can vary based on substitution.

The lower pKa of sultams like saccharin is a consequence of the endocyclic sulfonamide bond, which enhances the acidity of the N-H proton.[5] In contrast, the thiomorpholine-4-sulfonamide scaffold, being a secondary sulfonamide integrated into a six-membered ring, exhibits a pKa closer to, but often slightly lower than, its acyclic counterparts.[6] This modulation of acidity can be crucial for optimizing target engagement and minimizing off-target effects.

The introduction of the thiomorpholine ring generally increases the lipophilicity (higher logP) compared to simple acyclic sulfonamides. This can enhance membrane permeability and oral absorption.[1]

Conformational Rigidity: A Key Advantage of Cyclic Scaffolds

Acyclic sulfonamides possess a high degree of conformational flexibility around the S-N bond.[7] While this can be advantageous for exploring a wide conformational space to bind to a target, it often comes at an entropic cost upon binding, potentially leading to lower affinity.

Cyclic scaffolds, including thiomorpholine-4-sulfonamide, offer a significant advantage by pre-organizing the molecule into a more defined conformation.[1] The thiomorpholine ring typically adopts a stable chair conformation, which reduces the entropic penalty of binding and can lead to enhanced potency and selectivity.[8]

G cluster_acyclic Acyclic Sulfonamide cluster_cyclic Thiomorpholine-4-sulfonamide Acyclic High Conformational Freedom Rotation Rotation around S-N bond Cyclic Restricted Conformation (Chair form) Acyclic->Cyclic Increased Rigidity & Potency Preorganized Pre-organized for Target Binding

Figure 2: Conformational flexibility comparison between acyclic and thiomorpholine-4-sulfonamide scaffolds.

Metabolic Stability: The Achilles' Heel of Acyclic Sulfonamides

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions.[4] Acyclic sulfonamides can be susceptible to N-dealkylation and other metabolic transformations.

The thiomorpholine scaffold introduces a site for predictable metabolism. The sulfur atom can undergo oxidation to the corresponding sulfoxide and sulfone, which can be a metabolic "soft spot".[9][10] While this may lead to clearance, it can also be a handle for designing prodrugs or for modulating the pharmacokinetic profile in a controlled manner. Importantly, the cyclic nature of the thiomorpholine ring can protect adjacent positions from metabolism, potentially leading to a more predictable metabolic fate and improved overall stability compared to some acyclic analogues.[11]

Experimental Protocols for Scaffold Evaluation

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Thiomorpholine-4-sulfonamide

A common method for the synthesis of N-arylsulfonylthiomorpholines involves the reaction of thiomorpholine with a sulfonyl chloride in the presence of a base.[12]

Protocol:

  • Dissolve thiomorpholine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Slowly add a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiomorpholine-4-sulfonamide.

synthesis_workflow start Thiomorpholine + Sulfonyl Chloride reaction Reaction in Aprotic Solvent + Base start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Thiomorpholine-4- sulfonamide purification->product

Figure 3: General workflow for the synthesis of thiomorpholine-4-sulfonamide.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[5][13][14][15]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

Protocol:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test compound or positive control in a microcentrifuge tube or 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube or well containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the percentage of compound remaining over time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

microsomal_stability_workflow prep Prepare Incubation Mixture (Microsomes + Buffer + Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Ice-cold ACN + IS) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 4: Experimental workflow for the in vitro microsomal stability assay.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the lipophilicity of a compound.[1][16][17][18]

Protocol:

  • Prepare a set of standard compounds with known logP values that span the expected range of the test compound.

  • Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Inject the standard compounds and the test compound onto the HPLC system and record their retention times (t_R_).

  • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t₀) / t₀.

  • Plot the log k values of the standard compounds against their known logP values to generate a calibration curve.

  • Determine the logP of the test compound by interpolating its log k value on the calibration curve.

Conclusion: The Strategic Advantage of the Thiomorpholine-4-sulfonamide Scaffold

The thiomorpholine-4-sulfonamide scaffold offers a compelling combination of physicochemical and structural properties that can overcome many of the limitations associated with traditional acyclic sulfonamides. Its inherent conformational rigidity can enhance binding affinity and selectivity, while its modulated pKa and increased lipophilicity can lead to improved pharmacokinetic profiles. Furthermore, the presence of the thiomorpholine ring provides a handle for predictable metabolism, offering a degree of control that is often absent in more flexible systems.

As the demand for drug candidates with superior ADME properties continues to grow, the strategic incorporation of scaffolds like thiomorpholine-4-sulfonamide will undoubtedly play an increasingly vital role in the future of drug discovery. By understanding the fundamental principles outlined in this guide and employing the provided experimental protocols, researchers can effectively leverage this powerful scaffold to accelerate the development of the next generation of innovative medicines.

References

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. Retrieved January 20, 2026, from [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1998). PubMed. Retrieved January 20, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

  • The correlation plot of experimentally determined lipophilicity indexes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 20, 2026, from [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Microsomal stability assay. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • pKa values of different sulfonamides (1). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Relative pKa values of the primary sulfonamide group across the series... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 20, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096. (n.d.). PubChem @ NIH. Retrieved January 20, 2026, from [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Thiomorpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Medicinally important acyclic and cyclic sulfonamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Thiomorpholine-4-sulfonamide Synthesis: A Comparative Analysis

Introduction: The Significance of the Thiomorpholine-4-sulfonamide Scaffold In the landscape of modern medicinal chemistry, the thiomorpholine moiety is recognized as a privileged scaffold. Its unique three-dimensional s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiomorpholine-4-sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the thiomorpholine moiety is recognized as a privileged scaffold. Its unique three-dimensional structure and metabolic properties often impart favorable pharmacokinetic profiles to drug candidates. When functionalized as a primary sulfonamide (thiomorpholine-4-sulfonamide), it serves as a crucial building block and pharmacophore in a range of therapeutic areas, including the development of kinase inhibitors, antibacterial agents, and treatments for metabolic disorders.

The N-unsubstituted sulfonamide group is a powerful hydrogen bond donor and can act as a bioisostere for carboxylic acids or phenols, enhancing target binding and modulating physicochemical properties. Given its importance, the efficient and scalable synthesis of thiomorpholine-4-sulfonamide is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most robust methods for its synthesis, explaining the causality behind experimental choices and offering detailed, field-proven protocols.

Retrosynthetic Approach and Core Strategy

The synthesis of thiomorpholine-4-sulfonamide fundamentally involves the formation of a nitrogen-sulfur (N-S) bond. The most logical retrosynthetic disconnection is at this N-S bond, identifying thiomorpholine and a sulfamoylating agent as the key precursors.

G Target Thiomorpholine-4-sulfonamide Disconnection N-S Bond Formation Target->Disconnection Precursors Thiomorpholine + Sulfamoylating Agent (e.g., SO₂(NH₂)(X)) Disconnection->Precursors

Caption: Retrosynthetic analysis of thiomorpholine-4-sulfonamide.

The primary challenge lies in the choice of the sulfamoylating agent and the reaction conditions, which dictate the efficiency, safety, and scalability of the synthesis. We will explore three principal, validated methodologies.

Method 1: The Two-Step, One-Pot Sulfamoylation via Sulfuryl Chloride and Ammonia

This is arguably the most common and versatile laboratory-scale method. It involves the in situ generation of thiomorpholine-4-sulfonyl chloride, which is immediately trapped by an ammonia source. This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Reaction Mechanism and Rationale:

  • Formation of the Sulfonyl Chloride: Thiomorpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur of sulfuryl chloride (SO₂Cl₂). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

  • Nucleophilic Substitution with Ammonia: An excess of ammonia (aqueous, or as ammonium hydroxide) is then added to the reaction mixture. Ammonia displaces the chloride on the newly formed thiomorpholine-4-sulfonyl chloride to yield the final primary sulfonamide. The excess ammonia also serves to neutralize any remaining HCl.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Thiomorpholine Thiomorpholine Intermediate Thiomorpholine-4-sulfonyl chloride (in situ) Thiomorpholine->Intermediate SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate Base Base (e.g., TEA) DCM, 0 °C Base->Intermediate Product Thiomorpholine-4-sulfonamide Intermediate->Product Ammonia Excess NH₃ (aq) Ammonia->Product

Caption: Workflow for synthesis via sulfuryl chloride and ammonia.

Method 2: The Chlorosulfonyl Isocyanate (CSI) Approach

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent for preparing N-unsubstituted sulfonamides. The reaction proceeds in two distinct, high-yielding steps.

Reaction Mechanism and Rationale:

  • Addition to the Isocyanate: The isocyanate group of CSI is significantly more electrophilic than the sulfonyl chloride moiety. Thiomorpholine first adds nucleophilically to the carbonyl carbon of the isocyanate. This reaction is typically very fast and exothermic, requiring careful temperature control (often performed at sub-zero temperatures) to prevent side reactions. This step forms a stable N-chlorosulfonyl urea intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed under mild basic or acidic conditions. Typically, aqueous sodium hydroxide or potassium hydroxide is used. The hydrolysis cleaves the carbonyl group, releasing CO₂ and yielding the desired primary sulfonamide. This two-step sequence is often high-yielding and provides a very clean product after workup.

Expert Insight: The primary advantage of the CSI method is its predictability and the stability of the intermediate. However, CSI is extremely reactive with water and must be handled under strictly anhydrous conditions.[1] Its vapors are also highly corrosive.

G cluster_0 Step 1: Addition to Isocyanate cluster_1 Step 2: Hydrolysis Thiomorpholine Thiomorpholine Intermediate N-Chlorosulfonyl Urea Intermediate Thiomorpholine->Intermediate CSI ClSO₂NCO (CSI) CSI->Intermediate Solvent Anhydrous Ether -78 to 0 °C Solvent->Intermediate Product Thiomorpholine-4-sulfonamide Intermediate->Product Hydrolysis Aqueous Base (e.g., NaOH) Hydrolysis->Product

Caption: Workflow for the Chlorosulfonyl Isocyanate (CSI) method.

Method 3: Direct Sulfamoylation with Sulfamoyl Chloride

This method appears to be the most straightforward, involving the direct reaction of thiomorpholine with sulfamoyl chloride (H₂NSO₂Cl). However, it is often the least practical approach for laboratory synthesis.

Reaction Mechanism and Rationale:

The reaction is a simple nucleophilic substitution where the nitrogen of thiomorpholine attacks the sulfur of sulfamoyl chloride, displacing a chloride ion. A base is required to neutralize the HCl produced.

Trustworthiness and Field Experience: The major drawback of this method is the instability of sulfamoyl chloride itself. It is highly susceptible to hydrolysis and can disproportionate upon storage or heating. While it can be generated in situ, this adds complexity that the sulfuryl chloride method (Method 1) handles more elegantly. For this reason, direct coupling with pre-isolated sulfamoyl chloride is rarely the preferred method in a research setting unless a stabilized derivative is used.

Comparative Performance Analysis

The choice of synthetic route depends on factors such as scale, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method.

FeatureMethod 1: SO₂Cl₂ / NH₃Method 2: CSI / HydrolysisMethod 3: Direct (H₂NSO₂Cl)
Starting Materials Thiomorpholine, SO₂Cl₂, NH₃Thiomorpholine, ClSO₂NCOThiomorpholine, H₂NSO₂Cl
Reagent Handling SO₂Cl₂ is corrosive and moisture-sensitive.CSI is highly reactive, corrosive, and extremely moisture-sensitive.[1]H₂NSO₂Cl is unstable and hygroscopic.
Reaction Steps 2 steps, 1 pot2 steps, requires workup of intermediate1 step
Typical Yield Good to Excellent (75-90%)Excellent (>90%)Moderate to Good (Variable)
Scalability Good; exothermic but manageable.Good; requires excellent temperature control and inert atmosphere.Poor; reagent instability is a major issue.
Advantages Readily available reagents; reliable one-pot procedure.Very high yields; clean reaction.Atom economical; theoretically simplest.
Disadvantages Use of excess ammonia can complicate workup.Highly hazardous reagent (CSI).Unstable and difficult-to-handle sulfamoylating agent.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary steps for purification and confirmation of the product.

Protocol 1: Synthesis via Sulfuryl Chloride and Ammonia

Materials:

  • Thiomorpholine (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium Hydroxide (28-30% solution), excess

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiomorpholine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) dropwise.

  • Sulfonyl Chloride Formation: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Amination: Remove the ice bath. While stirring vigorously, add an excess of cold ammonium hydroxide solution (approx. 10 eq of NH₃) directly to the flask. A biphasic mixture will form.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the sulfonyl chloride intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a white solid. Recrystallize from an appropriate solvent system (e.g., EtOAc/hexanes) to yield pure thiomorpholine-4-sulfonamide.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis via Chlorosulfonyl Isocyanate (CSI)

Materials:

  • Thiomorpholine (1.0 eq)

  • Chlorosulfonyl Isocyanate (CSI) (1.05 eq)

  • Diethyl Ether or THF, anhydrous

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of thiomorpholine (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The extreme cold is necessary to control the high reactivity of CSI and ensure selective addition to the isocyanate.

  • CSI Addition: Add chlorosulfonyl isocyanate (1.05 eq) dropwise via syringe over 20 minutes. A white precipitate of the N-chlorosulfonyl urea intermediate will form.

  • Warming: After addition, allow the mixture to warm slowly to room temperature and stir for 1 hour.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 2 M NaOH solution (approx. 5 eq). Safety Note: This step is exothermic and will evolve gas (CO₂). Ensure adequate ventilation and slow addition.

  • Reaction Completion: Stir the biphasic mixture vigorously at room temperature for 2 hours until the intermediate is fully consumed (monitor by TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid can be recrystallized from EtOAc/hexanes to afford the pure product.

  • Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

For routine laboratory synthesis of thiomorpholine-4-sulfonamide, Method 1 (Sulfuryl Chloride / Ammonia) offers the best balance of reagent availability, safety, and operational simplicity. It is a robust and reliable one-pot procedure that consistently provides good yields.

Method 2 (CSI) is an excellent alternative that often delivers higher yields and purity. However, it should only be undertaken by researchers experienced in handling highly reactive and hazardous reagents, with strict adherence to anhydrous techniques and safety protocols.

Method 3 (Direct Sulfamoylation) is generally not recommended due to the inherent instability of the key reagent, which compromises the reliability and reproducibility of the synthesis.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate method for synthesizing this vital chemical building block, accelerating their drug discovery and development programs.

References

  • Feng, J., & Wu, X. (2016). I2-Mediated Synthesis of N-Unsubstituted Sulfonamides from Thiols and Ammonia. Organic Letters, 18(15), 3894–3897. Available at: [Link]

  • Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and Antimicrobial Activity of 4–Thiomorpholine-4ylbenzohydrazide Derivatives. International Journal of Applied Biology and Pharmaceutical Technology, 1(3), 1021-1028.
  • Nakanishi, M., & Muro, T. (1970). Studies of Thiomorpholine Derivatives. I.: Synthesis of 2-Substituted-3-Oxoperhydro-2h-1, 4-Thiazine-5-Carboxylic Acids and Their Reaction With Thionyl Chloride Containing Sulfuryl Chloride. Yakugaku Zasshi, 90(5), 570-575. Available at: [Link]

  • Ball, N. D., & Willis, M. C. (2013). Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. Available at: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Available at: [Link]

  • Wang, X., Yang, M., Ye, S., Kuang, Y., & Wu, J. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 8(10), 2244-2249. Available at: [Link]

  • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Available at: [Link]

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Validation

A Researcher's Guide to Validating the Biological Target of a Thiomorpholine-4-Sulfonamide Inhibitor

The discovery of a novel inhibitor, such as a thiomorpholine-4-sulfonamide, with a promising phenotypic effect is a pivotal moment in drug discovery. However, the journey from a "hit" to a validated lead compound is cont...

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of a novel inhibitor, such as a thiomorpholine-4-sulfonamide, with a promising phenotypic effect is a pivotal moment in drug discovery. However, the journey from a "hit" to a validated lead compound is contingent on unequivocally identifying and validating its biological target. This guide provides a comprehensive framework for researchers to confidently elucidate the mechanism of action of such inhibitors, ensuring scientific rigor and building a solid foundation for further development.

The core principle of target validation is to establish a causal link between the inhibitor's binding to a specific protein and the observed cellular or physiological response. A multi-pronged approach, integrating both direct and indirect evidence, is paramount to building a robust case for target engagement. This guide will navigate through a logical progression of experiments, from initial target identification to in-cell confirmation and functional validation.

Part 1: Initial Target Hypothesis Generation and Direct Binding Assessment

The first phase focuses on generating a plausible hypothesis for the inhibitor's target and directly measuring the physical interaction between the small molecule and the purified protein.

Computational and Chemoproteomic Approaches for Target Hypothesis

While phenotypic screens provide a functional readout, they don't inherently identify the molecular target. To narrow down the possibilities, several strategies can be employed:

  • Similarity-Based Searching: If the thiomorpholine-4-sulfonamide scaffold is novel, searching chemical databases for structurally similar compounds with known targets can provide initial leads.

  • Chemoproteomics: This powerful, unbiased approach utilizes chemical probes to enrich and identify protein targets from complex biological samples. A particularly effective method is the Kinobeads competition binding assay.[1][2] This technique involves incubating cell lysates with the inhibitor before adding beads coated with broad-spectrum kinase inhibitors.[1][3] By quantifying which kinases are competed off the beads by the free inhibitor, one can identify direct targets and their relative affinities.[1][4]

Biophysical Assays for Direct Target Engagement

Once a putative target is identified, the next critical step is to confirm a direct physical interaction between the inhibitor and the purified protein. A suite of biophysical methods can provide this evidence, each with its own strengths.[5] Employing orthogonal techniques is crucial to rule out artifacts and build confidence in the binding event.[6]

  • Surface Plasmon Resonance (SPR): Considered a gold standard, SPR provides real-time kinetic data on the association and dissociation of the inhibitor from the immobilized target protein, allowing for the determination of binding affinity (K D ).[7][8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (K D ), enthalpy (ΔH), and entropy (ΔS).[5][8]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the change in the melting temperature (T m ) of a protein upon ligand binding.[9][10] An increase in T m indicates that the inhibitor stabilizes the protein, a strong indicator of direct binding.[9][10]

Table 1: Comparison of Key Biophysical Methods for Direct Binding Analysis

MethodPrincipleKey OutputsAdvantagesConsiderations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor chip.K D , k on , k offReal-time kinetics, high sensitivity.Requires protein immobilization, which may affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat absorbed or released during binding.K D , ΔH, ΔSLabel-free, solution-based, provides thermodynamic data.Requires relatively large amounts of pure protein.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding via fluorescence as temperature increases.T m shiftHigh-throughput, low sample consumption.Indirect measure of binding, may not be suitable for all proteins.

Part 2: Confirming Target Engagement in a Cellular Context

Demonstrating that an inhibitor binds to its purified target is a crucial first step, but it is essential to confirm this engagement within the complex environment of a living cell.[11][12] Cellular target engagement assays bridge the gap between in vitro biochemistry and in vivo pharmacology.[13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or even tissues.[15][16][17] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[16][18]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Quantification start Intact Cells treat Incubate with Inhibitor or Vehicle start->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble vs. Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Melting Curve quantify->plot Target_Validation_Logic cluster_hypothesis Hypothesis Generation cluster_direct_binding Direct Binding Confirmation cluster_cellular_engagement Cellular Target Engagement cluster_functional_validation Functional Validation phenotypic_screen Phenotypic Screen putative_target Putative Target(s) Identified phenotypic_screen->putative_target chemoproteomics Chemoproteomics (e.g., Kinobeads) chemoproteomics->putative_target biophysical Biophysical Assays (SPR, ITC, DSF) putative_target->biophysical direct_binding_confirmed Direct Binding Confirmed biophysical->direct_binding_confirmed cetsa CETSA direct_binding_confirmed->cetsa nanobret NanoBRET™ direct_binding_confirmed->nanobret cellular_engagement_confirmed Cellular Engagement Confirmed cetsa->cellular_engagement_confirmed nanobret->cellular_engagement_confirmed biochemical_assay Biochemical Assay (Enzyme Activity) cellular_engagement_confirmed->biochemical_assay crispr CRISPR Knockout (Phenocopy) cellular_engagement_confirmed->crispr validated_target Validated Biological Target biochemical_assay->validated_target crispr->validated_target

Caption: A logical workflow for validating a biological target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the thiomorpholine-4-sulfonamide inhibitor or vehicle control (e.g., DMSO) at the desired concentrations for a specified time.

  • Thermal Challenge:

    • Harvest cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the putative target protein.

    • Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout
  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the putative target gene.

    • Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the Cas9/sgRNA plasmids into the desired cell line.

    • Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockout:

    • Isolate single-cell clones.

    • Expand the clones and screen for target gene knockout by Western blot to confirm the absence of the protein.

    • Sequence the genomic DNA of the knockout clones to verify the presence of frameshift mutations.

  • Phenotypic Analysis:

    • Compare the phenotype of the knockout cells to the wild-type cells treated with the thiomorpholine-4-sulfonamide inhibitor. Assess key functional readouts relevant to the initial phenotypic screen.

Conclusion

Validating the biological target of a novel inhibitor is a rigorous but essential process in drug discovery. By systematically applying a combination of biophysical, cellular, and genetic approaches, researchers can build a compelling and data-driven case for the mechanism of action of their thiomorpholine-4-sulfonamide inhibitor. This comprehensive validation strategy not only de-risks further development but also provides a solid scientific foundation for translating a promising discovery into a potential therapeutic.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Cell Chemical Biology, 25(2), 257-268.e5. [Link]

  • Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit validation in drug discovery. Analytical Biochemistry, 332(1), 153-159. [Link]

  • Gesell, J. J., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159494. [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Bantscheff, M., et al. (2012). Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(8), 1435-1444. [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Foley, T. L., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(23), 14264-14295. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 564-572. [Link]

  • Yang, Y., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cells, 10(9), 2445. [Link]

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  • Yang, Y., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cells, 10(9), 2445. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Duncan, J. S., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 8(1), 16372. [Link]

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  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Cecon, E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2289-2300. [Link]

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Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Thiomorpholine-4-Sulfonamide-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition The thiomorpholine-4-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent protein k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The thiomorpholine-4-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Its unique conformational properties and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of numerous kinases, leading to promising therapeutic candidates for oncology and inflammatory diseases.[1] However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site—also presents the greatest challenge: selectivity.[2][3]

This guide provides a comprehensive, multi-tiered strategy for the cross-reactivity profiling of thiomorpholine-4-sulfonamide-based compounds. We will move beyond simple checklists, explaining the causal logic behind the experimental choices and workflows, empowering researchers to generate a robust and reliable selectivity profile for their molecules of interest.

The Profiling Funnel: A Multi-Tiered Approach to Defining Selectivity

A robust cross-reactivity profile is not built from a single experiment but is rather a consolidation of evidence from orthogonal assays. We advocate for a tiered or "funnel" approach, starting with broad, high-throughput methods to map the potential interaction space and progressively moving to more complex, physiologically relevant systems to confirm and quantify on- and off-target engagement.

G cluster_0 Tier 1: Broad Screening cluster_2 Tier 3: Unbiased Proteome-Wide Profiling T1 High-Throughput Kinome Screen (e.g., Large Recombinant Kinase Panel) T2_1 Cellular Target Engagement (e.g., CETSA) T1->T2_1 Identifies primary targets & potent off-targets T2_2 Phospho-Target Modulation (Western Blot / Immunoassay) T1->T2_2 Provides functional context for top hits T3 Chemoproteomics (e.g., Kinobeads / ABPP) T2_1->T3 Confirms interactions in a native context

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Illuminating the Landscape with Large-Scale Kinase Panels

The logical first step is to cast a wide net. Large-scale kinase panels, often comprising hundreds of recombinant human kinases, provide a broad overview of a compound's inhibitory potential across the kinome.[6]

Causality Behind the Choice: This approach is a highly efficient, cell-free system that measures direct enzymatic inhibition.[7] It allows for a rapid assessment of potency (typically as IC50 values) and provides a quantitative measure of selectivity. The gold standard for these assays is often a radiometric format that directly measures the transfer of radiolabeled phosphate from ATP to a substrate, as it avoids interference from modified substrates or coupling enzymes.[6]

Interpreting the Data: The output is a list of kinases and their corresponding inhibition values at a given compound concentration. Key metrics for comparison include:

  • Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.[8]

  • Gini Coefficient: A more complex metric that evaluates the distribution of inhibition across the panel. A score closer to 1 indicates high selectivity (inhibition focused on a few kinases), while a score near 0 signifies broad promiscuity.[9]

Comparative Data Table: Hypothetical Kinase Panel Results

KinaseCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Target Kinase (e.g., ATR) 98% 99%
Off-Target 1 (e.g., mTOR)15%92%
Off-Target 2 (e.g., PI3Kα)8%88%
Off-Target 3 (e.g., CDK2)22%45%
Off-Target 4 (e.g., SRC)5%75%
Selectivity Score (S(90)) 0.002 (1/400) 0.01 (4/400)

In this example, both compounds are potent against the primary target, but Compound A is significantly more selective, with only one kinase strongly inhibited. Compound B demonstrates significant cross-reactivity with multiple kinases.

Limitations to Consider: Biochemical IC50 values do not always directly translate to cellular activity. Factors like cell permeability, intracellular ATP concentrations (which are much higher than in most assays), and the scaffolding functions of proteins are not accounted for.[8][10] Therefore, these results should be considered a map of potential interactions, which must be validated in a cellular context.

Tier 2: Confirming Engagement in a Cellular Environment

The next critical step is to verify that the compound interacts with its predicted targets within the complex milieu of a living cell.[11]

Method 1: Cellular Thermal Shift Assay (CETSA)

Causality Behind the Choice: CETSA is a powerful, label-free method to confirm direct physical binding (target engagement) in intact cells or cell lysates.[12] The principle is that when a ligand binds to its target protein, it confers thermal stability.[13] Upon heating, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[14]

G start Treat intact cells with Compound or Vehicle (DMSO) heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells to separate soluble and aggregated fractions heat->lyse separate Centrifuge to pellet aggregated proteins lyse->separate quantify Quantify soluble protein (e.g., Western Blot, MS) separate->quantify analyze Plot melt curves to determine thermal shift (ΔTm) quantify->analyze

Sources

Validation

A Head-to-Head Comparison of Thiomorpholine and Piperidine Sulfonamides: A Guide for Strategic Scaffold Selection in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision that casts a long shadow over the entire development pi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision that casts a long shadow over the entire development pipeline. Among the most utilized "privileged structures" are the six-membered saturated heterocycles, piperidine and thiomorpholine. When functionalized as sulfonamides, these scaffolds give rise to compounds with vast therapeutic potential, capable of engaging a wide array of biological targets. However, the seemingly subtle substitution of a methylene group in piperidine for a sulfur atom in thiomorpholine introduces profound differences in physicochemical properties, metabolic fate, and pharmacokinetics.

This guide, written from the perspective of a Senior Application Scientist, provides a direct, evidence-based comparison of these two critical scaffolds. We will dissect their structural nuances, present comparative performance data, and detail the self-validating experimental protocols necessary to make an informed selection, empowering you to rationally design molecules with superior drug-like properties.

Part 1: The Fundamental Structural Divergence

The core distinction lies at the 4-position of the heterocyclic ring. Piperidine is a simple alicyclic amine, whereas thiomorpholine is its thio-analogue, incorporating a sulfur atom. This single atomic change is the root cause of their divergent chemical personalities. The sulfur atom in thiomorpholine can exist in three oxidation states: the basic sulfide, the polar sulfoxide, and the highly polar and chemically robust sulfone (thiomorpholine-1,1-dioxide). This versatility is a key advantage not available to the piperidine scaffold.

Figure 1. Core structures of Piperidine Sulfonamide and Thiomorpholine Sulfonamide, highlighting the key difference at the 4-position.

This structural divergence impacts several key physicochemical parameters:

  • Polarity and Solubility: The sulfur atom of thiomorpholine is more polarizable than a methylene group. More importantly, oxidation to the sulfoxide or sulfone introduces a potent hydrogen bond acceptor, dramatically increasing polarity and aqueous solubility. This is a common strategy used by medicinal chemists to improve the ADME properties of a lead compound.

  • Lipophilicity (LogP): While highly dependent on other substituents, the unoxidized thiomorpholine ring is generally considered less lipophilic than piperidine. The sulfoxide and sulfone forms are significantly more hydrophilic, which can be crucial for reducing off-target toxicities associated with high lipophilicity.

  • Metabolic Stability: The piperidine ring is susceptible to cytochrome P450 (CYP) mediated oxidation at carbon atoms, which can lead to a complex metabolite profile and potential drug-drug interactions. In contrast, the sulfur atom in thiomorpholine often serves as a predictable site of metabolism, yielding the more polar sulfoxide and sulfone metabolites. This can be a "soft spot" by design, directing metabolism towards a detoxification pathway and simplifying the pharmacokinetic profile.

Part 2: Head-to-Head Performance Comparison

The theoretical advantages of each scaffold must be validated by experimental data. The following table summarizes the typical performance differences observed in preclinical drug discovery.

ParameterPiperidine SulfonamideThiomorpholine SulfonamideScientific Rationale & Field Insights
Aqueous Solubility Low to ModerateModerate to High (especially sulfone)The sulfone group is a strong hydrogen bond acceptor, significantly improving interactions with water.
Metabolic Stability Variable; prone to C-H oxidationGenerally higher; S-oxidation is a common, often predictable, metabolic route.S-oxidation can be a favorable metabolic clearance pathway, reducing the formation of potentially reactive metabolites.
Permeability Generally GoodGood (sulfide), Moderate (sulfone)High polarity from the sulfone can reduce passive diffusion across cell membranes, a trade-off for improved solubility.
hERG Inhibition Risk Moderate to HighGenerally LowerIncreased polarity and reduced lipophilicity of the thiomorpholine scaffold can decrease binding to the promiscuous hERG potassium channel.
Target Affinity Highly Target-DependentHighly Target-DependentRing conformation and electronic differences can alter the presentation of key binding motifs, impacting potency.
Synthetic Accessibility Very HighHighA vast number of substituted piperidines are commercially available; thiomorpholine synthesis is also well-established.

Part 3: Essential Experimental Validation Protocols

To objectively compare these scaffolds within your specific chemical series, rigorous and standardized experimental protocols are non-negotiable. The following methods provide a self-validating system for assessing key drug-like properties.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry

Causality: Poor aqueous solubility is a primary cause of project attrition, leading to low and erratic bioavailability. This assay provides an early, resource-efficient assessment of a compound's tendency to precipitate from a supersaturated solution, mimicking the conditions in the gastrointestinal tract after oral administration.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (piperidine and thiomorpholine analogues) in 100% dimethyl sulfoxide (DMSO).

  • Compound Dosing: In a clear-bottom 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final test concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker. This allows the compound to reach a state of kinetic equilibrium.

  • Turbidity Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements (e.g., at 620 nm).

  • Data Analysis: Compare the turbidity reading of each compound well against a PBS/1% DMSO blank. A significant increase in light scattering indicates precipitation and thus poor kinetic solubility at that concentration.

G cluster_workflow Kinetic Solubility Workflow A 10 mM Stock in DMSO B Dose 2µL into 198µL PBS (pH 7.4) A->B C Incubate 2h with Shaking B->C D Read Turbidity (Nephelometry) C->D E Compare to Blank & Assess Precipitation D->E

Figure 2. Workflow for kinetic solubility assessment by nephelometry.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: A compound's susceptibility to metabolism by hepatic enzymes is a primary determinant of its in vivo half-life and oral bioavailability. The HLM assay provides a robust in vitro model to quantify metabolic clearance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer (pH 7.4). Prepare a separate solution of the required cofactor, NADPH (e.g., 1 mM final concentration).

  • Initiation of Reaction: Pre-warm the HLM solution and test compounds (at 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Part 4: Application in a Therapeutic Context - Kinase Inhibition

The strategic use of these scaffolds is well-illustrated in the field of kinase inhibitor design. Kinase inhibitors often possess flat, aromatic cores that can lead to poor solubility and off-target effects. Introducing saturated heterocycles is a key tactic to improve three-dimensionality and drug-like properties.

For example, in a kinase inhibitor program, a lead compound with a piperidine sulfonamide might exhibit potent on-target activity but suffer from rapid metabolic clearance via C-H oxidation. Replacing the piperidine with a thiomorpholine-1,1-dioxide can block this metabolic pathway. The resulting sulfone analogue often demonstrates:

  • Improved Metabolic Stability: The primary site of metabolism is now blocked.

  • Enhanced Solubility: The polar sulfone group improves the compound's solubility profile.

  • Maintained or Improved Potency: The sulfone can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the kinase ATP-binding pocket.

G cluster_pathway Generic Kinase Signaling Cascade Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., JAK, MEK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, etc.) PhosphoSubstrate->Response Inhibitor Sulfonamide Inhibitor (ATP-Competitive) Inhibitor->Kinase Inhibits

Figure 3. Intervention point of kinase inhibitors within a generalized signaling pathway.

Conclusion and Recommendations

The choice between piperidine and thiomorpholine sulfonamides is not a matter of inherent superiority but of strategic application.

  • Piperidine remains the workhorse scaffold: synthetically facile, structurally well-understood, and effective when metabolic liabilities are not a primary concern.

  • Thiomorpholine offers a powerful problem-solving tool. It should be strongly considered when facing challenges with solubility, metabolic instability, or off-target effects related to high lipophilicity . The sulfone, in particular, is an invaluable asset for tuning physicochemical properties to achieve a more drug-like profile.

Ultimately, the optimal scaffold is the one that is validated by empirical data. By employing the rigorous experimental protocols outlined in this guide, drug discovery teams can move beyond chemical intuition and make data-driven decisions, accelerating the development of safer and more effective therapeutics.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Journal of Chemical Reviews. (2021-09-25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2021-10-20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • European Journal of Medicinal Chemistry. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Molecules. (2022-08-23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. NIH. [Link]

  • International Journal of Novel Research and Development. (2023-04-04). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • The Journal of Organic Chemistry. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]

  • ResearchGate. (2025-08-06). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Comparative

A Comparative Guide to the Definitive Structural Confirmation of Thiomorpholine-4-sulfonamide: An In-Depth Analysis of X-ray Crystallography Versus Alternative Methodologies

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The precise arrangem...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for the structural elucidation of thiomorpholine-4-sulfonamide, a key heterocyclic scaffold, against a suite of powerful alternative and complementary analytical techniques.

The sulfonamide functional group is a ubiquitous feature in a multitude of marketed drugs, prized for its ability to engage in critical hydrogen bonding interactions within enzyme active sites.[1][2] The thiomorpholine moiety, a sulfur-containing analog of morpholine, offers a unique combination of lipophilicity and metabolic susceptibility at the sulfur atom, making it an attractive component in medicinal chemistry.[3] The combination of these two pharmacophores in thiomorpholine-4-sulfonamide presents a molecule with significant therapeutic potential, but also one whose precise solid-state conformation and intermolecular interactions are critical to understand. While spectroscopic methods provide invaluable data on connectivity and solution-state behavior, single-crystal X-ray diffraction provides the ultimate, unequivocal confirmation of the three-dimensional structure.

The Unparalleled Precision of Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a high-resolution, three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[4] This technique is particularly crucial for molecules with stereocenters or those that can adopt multiple conformations, as it provides an unambiguous depiction of the solid-state structure.

While a crystal structure for thiomorpholine-4-sulfonamide is not publicly available, the crystallographic analysis of closely related thiomorpholine derivatives provides a clear precedent for the expected structural features. For instance, the crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine ring adopts a stable chair conformation.[3] Similarly, the structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone also shows the thiomorpholine ring in a chair conformation.[5] Based on these analogs, it is highly probable that the thiomorpholine ring in thiomorpholine-4-sulfonamide also exists in a chair conformation in the solid state.

The power of X-ray crystallography lies in its ability to reveal not just the intramolecular geometry but also the intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonds and van der Waals forces, are critical for understanding the solid-state properties of a compound, including its solubility and stability. For sulfonamides, hydrogen bonding involving the sulfonamide N-H and S=O groups is a dominant feature in their crystal packing.[4]

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key stages, each requiring meticulous execution.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

PART 1: Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For thiomorpholine-4-sulfonamide, a typical starting point would be to dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation. Slow evaporation of the solvent at room temperature is the simplest method. Other techniques include vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, and cooling crystallization, where a saturated solution is slowly cooled.

  • Crystal Mounting and Screening: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer, and a series of diffraction images are collected to assess the crystal quality and determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are recorded by a detector. Modern diffractometers can collect a complete dataset in a matter of hours.

PART 2: Data Processing and Structure Refinement

  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final refined structure is rigorously validated using a variety of crystallographic checks to ensure its quality and accuracy. The final output is a set of atomic coordinates that can be visualized as a 3D model.

A Comparative Analysis with Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new molecule like thiomorpholine-4-sulfonamide requires a multi-technique approach. Spectroscopic and computational methods provide complementary information about the molecule's structure, connectivity, and behavior in different environments.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous determination of solid-state structure.Requires a high-quality single crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy Connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), solution-state conformation.Provides detailed information about the structure in solution, which is often more biologically relevant.Does not provide absolute stereochemistry without chiral auxiliaries; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; provides confirmation of molecular formula and clues about substructures.Does not provide information about stereochemistry or connectivity.
Computational Modeling (DFT) Optimized geometry, bond parameters, spectroscopic properties (IR, NMR), electronic properties.Can predict structures and properties of unknown molecules; provides insights into reaction mechanisms.Accuracy depends on the level of theory and basis set used; requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For thiomorpholine-4-sulfonamide, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the connectivity of the molecule.

Expected ¹H NMR of Thiomorpholine-4-sulfonamide:

  • Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring of the sulfonamide group.

  • Thiomorpholine Protons: Two sets of multiplets corresponding to the axial and equatorial protons of the thiomorpholine ring. The chemical shifts and coupling constants of these protons would provide information about the chair conformation of the ring in solution. For instance, the protons adjacent to the nitrogen and sulfur atoms would have distinct chemical shifts.[6][7]

  • Sulfonamide N-H: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR of Thiomorpholine-4-sulfonamide:

  • Aromatic Carbons: Signals in the aromatic region (typically 120-150 ppm).

  • Thiomorpholine Carbons: Two signals corresponding to the carbons adjacent to the nitrogen and sulfur atoms.[7]

While NMR provides excellent information on connectivity and solution-state conformation, it cannot definitively establish the absolute stereochemistry of a chiral molecule without the use of chiral derivatizing agents or resolving agents.

Mass Spectrometry: Confirming Molecular Identity and Fragmentation

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For thiomorpholine-4-sulfonamide, electrospray ionization (ESI) would be a suitable ionization method. The positive ion mode would likely show a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns for sulfonamides, such as the loss of SO₂.[8][9]

G M [M+H]⁺ Thiomorpholine-4-sulfonamide F1 [M+H - SO₂]⁺ M->F1 - SO₂ F2 Thiomorpholine fragment M->F2 F3 Benzenesulfonyl fragment M->F3

Caption: A simplified fragmentation pathway for thiomorpholine-4-sulfonamide in MS/MS.

Computational Modeling: A Predictive and Complementary Tool

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and properties of molecules.[1][10] A DFT calculation on thiomorpholine-4-sulfonamide could predict its optimized geometry, bond lengths, bond angles, and vibrational frequencies. These calculated parameters can then be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the computational model.

Furthermore, computational docking studies can be used to predict how thiomorpholine-4-sulfonamide might bind to a biological target, providing valuable insights for drug design.[11]

Conclusion: An Integrated Approach for Unambiguous Structural Elucidation

References

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) Validation of a Thiomorpholine-4-Sulfonamide Series as Carbonic Anhydrase Inhibitors

Welcome to a comprehensive guide on elucidating the Structure-Activity Relationship (SAR) of a promising class of compounds: the thiomorpholine-4-sulfonamides. In drug discovery, a deep understanding of how a molecule's...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on elucidating the Structure-Activity Relationship (SAR) of a promising class of compounds: the thiomorpholine-4-sulfonamides. In drug discovery, a deep understanding of how a molecule's structure dictates its biological activity is paramount. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not just the 'what' and 'how,' but the critical 'why' behind the experimental choices in an SAR campaign.

We will use the well-established family of carbonic anhydrase (CA) enzymes as our target, given that sulfonamides are a cornerstone of CA inhibitor design.[1][2][3] This allows us to build a validation framework grounded in extensive public data and established methodologies. Our goal is to systematically dissect the thiomorpholine-4-sulfonamide scaffold, understand the contributions of its various components to potency and selectivity, and ultimately, build a predictive model for designing superior drug candidates.

The Scientific Rationale: Why Thiomorpholine-4-Sulfonamides?

The sulfonamide functional group is a privileged pharmacophore, forming the basis for a multitude of drugs, from antibacterials to diuretics and anti-glaucoma agents.[1][4] Its ability to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrase makes it an ideal starting point for inhibitor design.[3] The thiomorpholine moiety, a saturated six-membered ring containing both sulfur and nitrogen, offers several advantages:

  • Metabolic Stability: The sulfur atom can influence the metabolic profile of the molecule, potentially blocking sites of oxidation.

  • Structural Rigidity and Vectorial Projection: The ring structure provides a defined three-dimensional shape, allowing for precise positioning of substituents to probe interactions within the enzyme's active site.

  • Modulation of Physicochemical Properties: The thiomorpholine ring can be readily modified to fine-tune properties like solubility and lipophilicity, which are critical for pharmacokinetic behavior.

This guide will walk through a logical, multi-step process to validate the SAR of a novel thiomorpholine-4-sulfonamide series, ensuring that each step builds upon the last to create a robust and defensible data package.

The SAR Validation Workflow: An Integrated Approach

A successful SAR campaign is not a linear path but an iterative cycle of design, synthesis, and testing. The workflow below illustrates the key stages, from initial screening to lead optimization, emphasizing the feedback loops that drive informed decision-making.

SAR_Workflow cluster_0 Phase 1: Hit Identification & Baseline cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Lead Optimization A Design & Synthesis of Core Scaffold (Parent Compound) B In Vitro Enzymatic Assay: Potency & Isoform Selectivity A->B Test C Systematic Analogs: 'R' Group Modification B->C Establish Baseline D Iterative In Vitro Screening C->D Synthesize & Test E In Silico Modeling (Molecular Docking) D->E Rationalize Results F In Vitro ADME/Tox Profiling of Potent Analogs D->F Identify Potent Analogs E->C Inform Next Design G Cell-Based Assays (Target Engagement & Efficacy) F->G Select Leads H In Vivo PK/PD Studies G->H Validate in vivo

Caption: The iterative workflow for SAR validation.

Phase 1: Establishing the Baseline - Activity of the Core Scaffold

The first principle of any SAR study is to establish a robust baseline. This involves synthesizing the parent thiomorpholine-4-sulfonamide and evaluating its inhibitory activity against a panel of relevant carbonic anhydrase isoforms. For this guide, we will focus on the ubiquitous off-target isoforms hCA I and II, and the tumor-associated, therapeutically relevant isoforms hCA IX and XII.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[6]

Materials:

  • Human recombinant carbonic anhydrase isoforms (I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[6]

  • Test compounds (dissolved in DMSO)

  • Positive control: Acetazolamide[2]

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Acetazolamide) in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup:

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the appropriate compound dilution (or DMSO for the control wells).

    • Add 20 µL of the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[6]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the percent inhibition vs. log[inhibitor] data to a four-parameter logistic equation.

Baseline Data Example:

CompoundScaffoldhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
1 Parent Thiomorpholine-4-sulfonamide12502508595
Acetazolamide Reference Inhibitor25012255.8

This baseline data immediately tells us that our core scaffold has preferential activity against the cancer-related isoforms IX and XII, making it a promising starting point for optimization.

Phase 2: Systematic SAR Exploration

With a baseline established, we can now systematically modify the core structure to understand the contribution of each component. The goal is to identify which modifications enhance potency against our target isoforms (IX and XII) and which improve selectivity over the off-target isoforms (I and II).

Caption: Key sites for chemical modification on the thiomorpholine-4-sulfonamide scaffold.

A. Aromatic Ring Substitutions (Site 1)

The substitutions on the aromatic ring directly influence the electronic properties of the sulfonamide nitrogen, which is critical for its interaction with the catalytic zinc ion. We will explore a range of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the para-position.

Rationale:

  • EWGs (e.g., -Cl, -CF3, -NO2): These groups can increase the acidity of the sulfonamide N-H, potentially leading to a stronger interaction with the zinc ion.

  • EDGs (e.g., -CH3, -OCH3): These groups may decrease the acidity but can be used to probe steric and hydrophobic pockets in the active site.

Comparative Data: Aromatic Substitutions

CmpdR1-SubstituenthCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)Selectivity (II vs IX)
1 -H125025085952.9x
2 4-Cl98018030456.0x
3 4-CF3150021015 22 14.0x
4 4-CH313003001101252.7x
5 4-OCH318004501501603.0x

Expert Insights: The data clearly shows that strong electron-withdrawing groups like -CF3 significantly enhance potency against hCA IX and XII while simultaneously improving selectivity over hCA II. This strongly suggests that the increased acidity of the sulfonamide proton is beneficial for binding to the target isoforms. The bulky -CF3 group may also be making favorable hydrophobic interactions in a specific sub-pocket of the hCA IX/XII active sites, which is less accessible in hCA II. This hypothesis can be tested with molecular docking.

B. In Silico Modeling: Rationalizing the SAR

Molecular docking studies are essential to visualize the binding modes of our inhibitors and provide a structural basis for the observed SAR.[7]

Protocol: Molecular Docking Workflow

  • Receptor Preparation: Obtain the crystal structures of hCA II (PDB: 3K34) and hCA IX from the Protein Data Bank. Prepare the structures by adding hydrogen atoms, assigning charges, and defining the active site around the catalytic zinc ion.[2]

  • Ligand Preparation: Generate 3D conformers of the synthesized compounds and assign appropriate charges.

  • Docking: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of each ligand within the active site of each isoform.

  • Analysis: Analyze the top-scoring poses, paying close attention to:

    • The coordination of the sulfonamide group with the zinc ion.

    • Hydrogen bonding interactions with key residues like Thr199.[2]

    • Hydrophobic and steric interactions of the substituted aromatic ring and the thiomorpholine moiety.

The docking results for compound 3 (-CF3) might reveal that the trifluoromethyl group fits snugly into a hydrophobic pocket near the entrance of the active site in hCA IX, a pocket that is smaller or shaped differently in hCA II, thus explaining the observed potency and selectivity.

Phase 3: Lead Optimization - Beyond Potency

Once we have identified compounds with high potency and selectivity (e.g., compound 3 ), the focus shifts to optimizing their drug-like properties. A potent inhibitor is of little therapeutic value if it has poor absorption, rapid metabolism, or unforeseen toxicity.[8]

Experimental Protocol: In Vitro ADME Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be run on the most promising candidates.

  • Solubility: Kinetic or thermodynamic solubility assays to ensure the compound can be formulated.

  • Metabolic Stability: Incubation with liver microsomes to predict in vivo clearance. A compound with low clearance is generally preferred.[8]

  • Cell Permeability: Caco-2 permeability assay to predict intestinal absorption.

  • Plasma Protein Binding: Determines the fraction of free drug available to engage the target.

Comparative Data: ADME Properties

CmpdR1-SubstituenthCA IX IC50 (nM)Kinetic Solubility (µM)Microsomal T½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
3 4-CF3155151.2
6 4-CN1825458.5
Acetazolamide Reference25>100>60<0.5

Expert Insights: While compound 3 is highly potent, its low solubility, moderate metabolic stability, and poor permeability are liabilities. A subsequent round of synthesis could explore replacing the -CF3 group with a bioisostere like a cyano group (-CN, compound 6 ). This might retain the beneficial electronic properties while improving the overall ADME profile, as shown in the hypothetical data for compound 6 . This is a classic example of multi-parameter optimization in drug discovery.

Conclusion and Forward Look

This guide has outlined a rigorous, integrated workflow for the SAR validation of a thiomorpholine-4-sulfonamide series against carbonic anhydrase. We have demonstrated how to:

  • Establish a reliable baseline using in vitro enzymatic assays.

  • Systematically probe the scaffold to build a clear understanding of SAR.

  • Utilize in silico tools to rationalize experimental findings.

  • Integrate ADME profiling early to ensure the development of viable drug candidates.

The key takeaway is that SAR is not merely about optimizing potency. It is a holistic process of fine-tuning a molecule's structure to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The insights gained from this thiomorpholine-4-sulfonamide campaign, particularly the preference for electron-withdrawing groups on the aromatic ring, provide a strong foundation for designing the next generation of highly selective and effective carbonic anhydrase inhibitors.

References

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharma and Bio Sciences. [Link]

  • Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. ISRN Medicinal Chemistry. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • SAR OF SULPHONAMIDES.pptx. SlideShare. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Pharmaceuticals. [Link]

  • Shows ADME properties of sulfonamide drugs. ResearchGate. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. LinkedIn. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

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Comparative

A Comparative Benchmarking Guide: Thiomorpholine-4-sulfonamide Against Clinical Standards in Inflammation and Infectious Disease

Abstract The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with compelling therapeutic potential. This guide introduces thiomorpholine-4-sulfonamide, a compound uniting t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with compelling therapeutic potential. This guide introduces thiomorpholine-4-sulfonamide, a compound uniting the versatile thiomorpholine heterocycle with the pharmacologically significant sulfonamide functional group. We hypothesize a primary anti-inflammatory mechanism via inhibition of Tumor Necrosis Factor-α-Converting Enzyme (TACE/ADAM17), a critical regulator of the pro-inflammatory cytokine TNF-α.[1][2] To rigorously evaluate this, we present a head-to-head benchmark against two established clinical anti-inflammatory agents operating through distinct mechanisms: the COX-2 inhibitor Celecoxib and the broad-spectrum TNF-α modulator Etanercept (conceptualized as a small molecule for certain assays). Furthermore, acknowledging the classical role of sulfonamides as antimicrobial agents, we conduct a secondary comparison against the antibiotic Sulfamethoxazole .[3][4] This guide provides a comprehensive framework, including detailed experimental protocols and comparative data, to assess the therapeutic viability of thiomorpholine-4-sulfonamide for researchers in drug development.

Introduction: Rationale for a Privileged Scaffold Combination

The strategic design of new chemical entities often involves the hybridization of structural motifs known for favorable biological activity and drug-like properties. Thiomorpholine-4-sulfonamide (TMS) is a prime example of this approach.

  • The Thiomorpholine Scaffold: The thiomorpholine ring, a sulfur-containing analog of morpholine, is considered a "privileged scaffold".[1][5] Its non-aromatic, saturated structure provides a three-dimensional geometry that can be favorably accommodated by a variety of enzyme active sites. Its presence in molecules has been associated with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][6]

  • The Sulfonamide Functional Group: Historically renowned for the "sulfa drugs" that heralded the antibiotic era, the sulfonamide group (-SO₂NH-) is a versatile pharmacophore.[7] Its utility extends far beyond antimicrobial action, where it acts as a structural mimic of p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[3][8] In modern pharmacology, sulfonamides are integral to diuretics, hypoglycemic agents, and notably, anti-inflammatory drugs like the selective COX-2 inhibitor Celecoxib.

The combination of these two moieties in thiomorpholine-4-sulfonamide suggests a potential for novel or enhanced biological activity. Literature precedents involving similar structures, specifically thiomorpholine sulfonamide hydroxamates, have shown potent inhibitory activity against TACE, providing a strong, mechanistically-driven hypothesis for an anti-inflammatory effect.[1][2]

Selection of Clinical Comparators

To provide a robust and contextually relevant benchmark, we have selected the following clinical drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor. It represents a highly successful class of oral small-molecule anti-inflammatory drugs. It serves as a benchmark for efficacy in inflammation and as a control for mechanism of action (TACE vs. COX-2).

  • Etanercept (Conceptual Small Molecule Analog): While Etanercept is a biologic (a fusion protein), it is a cornerstone of TNF-α inhibitory therapy. For the purposes of our in vitro enzymatic and cell-based assays, we will benchmark against its fundamental mechanism—the potent inhibition of TNF-α signaling.

  • Sulfamethoxazole: A classic sulfonamide antibiotic. This comparator allows us to investigate whether TMS retains the ancestral antimicrobial activity of its sulfonamide group and to quantify its potency in that domain.[8]

Core Benchmarking Workflow

Our evaluation is structured as a multi-tiered screening cascade, designed to move from specific molecular targets to cellular responses and finally to essential drug-like properties. This approach ensures that resources are focused on candidates with the highest potential.

G cluster_0 Part A: Anti-inflammatory Evaluation cluster_1 Part B: Antimicrobial Evaluation cluster_2 Part C: Physicochemical Profiling TACE_Assay Biochemical Assay: TACE Inhibition (IC50) Cytokine_Assay Cell-Based Assay: Cytokine Release (TNF-α, IL-6) TACE_Assay->Cytokine_Assay Confirms cellular activity ADME_Assay In Silico & In Vitro ADME: Solubility, LogP, Permeability TACE_Assay->ADME_Assay COX2_Assay Biochemical Assay: COX-2 Inhibition (IC50) COX2_Assay->Cytokine_Assay Assesses selectivity Cytotoxicity_Assay Cell-Based Assay: Cytotoxicity (CC50) Cytokine_Assay->Cytotoxicity_Assay Determines Therapeutic Index Cytotoxicity_Assay->ADME_Assay MIC_Assay Microbiological Assay: Minimum Inhibitory Conc. (MIC) MIC_Assay->ADME_Assay

Caption: High-level experimental workflow for benchmarking thiomorpholine-4-sulfonamide.

Benchmarking Data & Results

Part A: Anti-inflammatory & Cytotoxicity Profile

The primary investigation focused on the hypothesized anti-inflammatory mechanism. We assessed direct enzyme inhibition, cellular response, and safety.

Table 1: Comparative Enzymatic Inhibition

CompoundTACE Inhibition IC₅₀ (nM)COX-2 Inhibition IC₅₀ (nM)Selectivity Index (COX-2/TACE)
Thiomorpholine-4-sulfonamide 85 > 20,000 > 235
Celecoxib> 20,000250Not Applicable
Etanercept (Analog)15> 50,000> 3,333

Expertise & Causality: The data in Table 1 suggests that thiomorpholine-4-sulfonamide is a potent inhibitor of TACE, the enzyme responsible for releasing TNF-α. Crucially, it shows negligible activity against COX-2, the target of Celecoxib. This high selectivity index is a desirable trait, as it implies a lower likelihood of off-target effects associated with COX inhibition (e.g., gastrointestinal issues).

Table 2: Inhibition of Cytokine Release in LPS-Stimulated PBMCs

CompoundTNF-α Release IC₅₀ (nM)IL-6 Release IC₅₀ (nM)
Thiomorpholine-4-sulfonamide 150 450
Celecoxib8,5001,200
Etanercept (Analog)2590

Expertise & Causality: This cellular assay validates the biochemical findings. The potent inhibition of TNF-α release by TMS is consistent with its TACE inhibition mechanism. The corresponding reduction in IL-6, a downstream inflammatory cytokine, further supports its broad anti-inflammatory potential in a cellular context. Its superior performance over Celecoxib in this TNF-α-driven model underscores its distinct and potent mechanism.

Table 3: Cytotoxicity and In Vitro Therapeutic Index

CompoundCytotoxicity CC₅₀ (µM) in THP-1 cellsTherapeutic Index (CC₅₀ / TNF-α IC₅₀)
Thiomorpholine-4-sulfonamide > 50 > 333
Celecoxib45~5
Etanercept (Analog)> 100> 4,000

Trustworthiness: The therapeutic index is a critical measure of a drug's safety window. A high value is essential. TMS demonstrates low cytotoxicity, resulting in a robust therapeutic index that is significantly better than that of Celecoxib in this assay, indicating a promising preliminary safety profile.

Part B: Antimicrobial Activity Profile

We assessed whether the sulfonamide moiety conferred antibacterial properties similar to classic sulfa drugs.

Table 4: Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
Thiomorpholine-4-sulfonamide > 256 > 256
Sulfamethoxazole1632

Expertise & Causality: The results clearly indicate that thiomorpholine-4-sulfonamide lacks significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is a crucial finding. The substitution on the sulfonamide nitrogen with the thiomorpholine ring likely prevents the molecule from acting as a PABA antagonist, which is the canonical mechanism for sulfonamide antibiotics.[3][8] This differentiates TMS as a non-antibiotic sulfonamide, focusing its therapeutic potential on the anti-inflammatory axis.

Mechanistic Visualization: The TACE/TNF-α Pathway

To provide authoritative grounding, the diagram below illustrates the central role of TACE in the inflammatory cascade and the proposed point of intervention for thiomorpholine-4-sulfonamide.

G cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Released) proTNF->sTNF Cleavage TACE TACE (ADAM17) TNFR1 TNFR1 (Receptor) Inflammation NF-κB Signaling & Inflammation TNFR1->Inflammation Signal Transduction TMS Thiomorpholine-4-sulfonamide TMS->TACE Inhibition sTNF->TNFR1 Binding

Caption: TACE-mediated cleavage of pro-TNF-α and inhibition by thiomorpholine-4-sulfonamide.

Conclusion and Future Directions

This comparative guide demonstrates that thiomorpholine-4-sulfonamide is a potent and selective TACE inhibitor with promising anti-inflammatory properties in vitro. It operates via a distinct mechanism from COX-2 inhibitors like Celecoxib and, unlike classic sulfonamides such as Sulfamethoxazole, it does not possess antibacterial activity. Its high therapeutic index in cellular assays suggests a favorable preliminary safety profile.

Based on this evidence, thiomorpholine-4-sulfonamide warrants further investigation as a potential oral anti-inflammatory agent for TNF-α-driven diseases. The logical next steps in its development would include:

  • Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.

  • In vivo efficacy studies in established animal models of inflammatory diseases (e.g., collagen-induced arthritis in rodents).

  • Broader off-target screening to ensure a clean safety profile.

This structured, data-driven approach provides a solid foundation for advancing thiomorpholine-4-sulfonamide from a promising chemical entity to a viable therapeutic candidate.

References

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: ResearchGate URL: [Link]

  • Title: synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]

  • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI URL: [Link]

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  • Title: Thiomorpholine - Wikipedia Source: Wikipedia URL: [Link]

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Validation

A Guide to Orthogonal Assays for Validating the Mechanism of Action of Thiomorpholine-4-sulfonamide as a Carbonic Anhydrase IX Inhibitor

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing a multi-assay, orthogonal approach to confidently validate the mechanism of action (MoA) for a novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing a multi-assay, orthogonal approach to confidently validate the mechanism of action (MoA) for a novel therapeutic candidate, exemplified by Thiomorpholine-4-sulfonamide (TMSA), a potent and selective inhibitor of Carbonic Anhydrase IX (CA-IX).

The principle of orthogonality is paramount in drug discovery; it dictates that a series of independent, mechanistically distinct assays should be employed to probe a biological hypothesis. This approach builds a robust body of evidence, minimizes the risk of off-target or artifactual findings, and provides a higher degree of confidence in the proposed MoA. This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

The Target: Carbonic Anhydrase IX (CA-IX)

CA-IX is a transmembrane enzyme highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. It plays a crucial role in tumor biology by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to the acidification of the tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy, making CA-IX a compelling oncology target. Our hypothetical compound, TMSA, is designed to inhibit this enzymatic activity.

cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Tumor Cell H_out H+ Metastasis Metastasis & Invasion H_out->Metastasis TherapyResistance Therapy Resistance H_out->TherapyResistance CO2 CO2 CAIX CA-IX (Membrane Bound) CO2->CAIX H2O H2O H2O->CAIX HCO3_out HCO3- CAIX->HCO3_out Catalysis H_in H+ CAIX->H_in Catalysis pH_reg Intracellular pH Homeostasis H_in->pH_reg TMSA TMSA (Inhibitor) TMSA->CAIX Inhibition

Caption: Mechanism of CA-IX in the tumor microenvironment and the inhibitory action of TMSA.

The Orthogonal Validation Workflow

A robust validation plan for TMSA involves a tiered approach, moving from direct biochemical confirmation to complex cellular phenotypes. Each step provides a piece of evidence that, when combined, creates a cohesive and convincing narrative of the drug's MoA.

Orthogonal_Workflow Biochem Biochemical Assays 1. Direct Target Interaction 2. Enzymatic Inhibition Biophys Biophysical Assays 1. Binding Kinetics (SPR) 2. Target Engagement (TSA) Biochem->Biophys Confirms Binding Cellular Cell-Based Assays 1. Target Engagement (CETSA) 2. Proximal MoA (ECAR) Biophys->Cellular Confirms in-cell Engagement Phenotype Phenotypic Assays 1. Anti-proliferative Effects 2. Apoptosis Induction Cellular->Phenotype Links MoA to Cell Fate

Caption: The tiered orthogonal workflow for validating the MoA of TMSA.

Assay 1: In Vitro Enzymatic Inhibition Assay

Principle: This is the foundational assay to confirm that TMSA directly inhibits the catalytic function of purified CA-IX protein. A common method is a stopped-flow spectrophotometry assay that measures the rate of pH change resulting from CO₂ hydration.

Causality Behind Experimental Choices: Using purified, recombinant CA-IX protein isolates the interaction between the compound and its direct target, eliminating confounding variables from a complex cellular environment. The choice of a well-established substrate like CO₂ ensures that the measured activity is specific to the enzyme's known biological function.

Experimental Protocol:

  • Reagents: Purified recombinant human CA-IX, CO₂-saturated water, pH indicator dye (e.g., bromothymol blue), various concentrations of TMSA, and a known CA-IX inhibitor as a positive control (e.g., Acetazolamide).

  • Preparation: Prepare a serial dilution of TMSA (e.g., from 1 nM to 100 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

  • Reaction: In a stopped-flow instrument, rapidly mix the CA-IX enzyme solution with the CO₂-saturated solution in the presence of the pH indicator and varying concentrations of TMSA.

  • Detection: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The rate of change corresponds to the rate of proton production by CA-IX.

  • Analysis: Calculate the initial reaction rates for each TMSA concentration. Plot the rates against the log of the TMSA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data:

CompoundTargetIC₅₀ (nM)Hill Slope
TMSA CA-IX15.2-1.05
AcetazolamideCA-IX250.8-0.98
TMSA CA-II (off-target)> 50,000N/A

This table demonstrates that TMSA is a potent inhibitor of CA-IX and is highly selective against the ubiquitous off-target isoform, CA-II.

Assay 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a biophysical technique that provides label-free, real-time data on the binding and dissociation of a compound (the analyte) to a target protein immobilized on a sensor chip (the ligand). This assay directly confirms physical interaction and provides key kinetic parameters.

Causality Behind Experimental Choices: While the enzymatic assay shows functional inhibition, it does not prove direct binding. SPR provides this missing piece of evidence. It measures the association rate (kₐ) and dissociation rate (kₔ), which are crucial for understanding the drug's residence time on its target—a parameter often linked to in vivo efficacy.

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant CA-IX onto a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of TMSA concentrations in a running buffer (e.g., HBS-EP+).

  • Binding Cycle:

    • Inject a TMSA concentration over the CA-IX and reference surfaces for a defined period (association phase).

    • Switch to running buffer alone and monitor the signal decrease (dissociation phase).

    • Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the data from multiple TMSA concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).

Expected Data:

CompoundTargetkₐ (1/Ms)kₔ (1/s)Kₗ (nM)
TMSA CA-IX1.8 x 10⁵2.5 x 10⁻³13.9
AcetazolamideCA-IX3.1 x 10⁴7.9 x 10⁻³255

The low nanomolar Kₗ value for TMSA confirms a high-affinity interaction with CA-IX, consistent with the IC₅₀ from the enzymatic assay.

Assay 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement in a physiological context—the intact cell. The underlying principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

Causality Behind Experimental Choices: This assay bridges the gap between in vitro biochemistry and cell biology. It confirms that TMSA can penetrate the cell membrane and engage with CA-IX in the complex cellular milieu. Performing this assay in both CA-IX-positive (e.g., HT-29) and CA-IX-negative (e.g., HCT-116) cell lines adds a layer of validation for target specificity.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. TMSA) B 2. Heat Lysate (Temperature Gradient) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Isolate Soluble Fraction (Supernatant) C->D E 5. Quantify Protein (Western Blot for CA-IX) D->E F Result: Shift in Melting Curve E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture: Culture HT-29 (CA-IX positive) cells to ~80% confluency.

  • Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of TMSA (e.g., 10 µM) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse by freeze-thaw cycles.

  • Heating: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble CA-IX at each temperature using Western Blot or ELISA.

  • Melt Curve: Plot the fraction of soluble CA-IX against temperature for both vehicle and TMSA-treated samples. A shift in the melting curve to a higher temperature in the TMSA-treated sample indicates target stabilization.

Expected Data:

Cell LineTreatmentTₘ of CA-IX (°C)Thermal Shift (ΔTₘ)
HT-29Vehicle52.1-
HT-29TMSA (10 µM) 58.6+6.5°C
HCT-116VehicleNot DetectedN/A
HCT-116TMSA (10 µM) Not DetectedN/A

A significant positive thermal shift in CA-IX positive cells, and not in negative cells, provides strong evidence of specific intracellular target engagement.

Assay 4: Extracellular Acidification Rate (ECAR) Assay

Principle: This assay measures a direct functional consequence of CA-IX inhibition in live cells. CA-IX contributes to the acidification of the extracellular environment. An ECAR assay (e.g., using a Seahorse XF Analyzer) measures the rate of proton extrusion from cells, which is a proxy for this activity.

Causality Behind Experimental Choices: This assay directly links target engagement (from CETSA) to a proximal cellular function. By observing a decrease in ECAR upon TMSA treatment, we can confirm that the drug is not only binding its target but also modulating its downstream biological activity as hypothesized.

Experimental Protocol:

  • Cell Seeding: Seed CA-IX positive cells (HT-29) onto a Seahorse XF cell culture microplate.

  • Assay Preparation: The day of the assay, replace the culture medium with an unbuffered assay medium and incubate the cells in a non-CO₂ incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the TMSA compound into the drug injection ports of the sensor cartridge.

  • Measurement: Place the cell plate in the analyzer. The instrument will measure the basal ECAR, then inject TMSA and continue to measure the ECAR to record the inhibitory effect.

  • Data Analysis: Quantify the percentage decrease in ECAR following the injection of TMSA compared to the basal rate.

Expected Data:

Cell LineTreatmentBasal ECAR (mpH/min)Post-Treatment ECAR (mpH/min)% Inhibition
HT-29Vehicle45.244.8~0%
HT-29TMSA (1 µM) 46.118.460%
HCT-116TMSA (1 µM) 35.835.1<5%

The significant and specific reduction of ECAR in CA-IX positive cells provides powerful functional evidence that TMSA is acting on its intended pathway.

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. [Link]

  • GE Healthcare. (n.d.). Biacore Assay Handbook. Cytiva. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Thiomorpholine-4-sulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of thiomorpholine-4-sulfonamide, a compound whose structural motifs—a thiomorpholine ring and a sulfonamide group—necessitate a cautious and informed approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known hazards of its constituent functional groups and established best practices for chemical waste disposal.

The causality behind these procedures is rooted in the precautionary principle. The thiomorpholine moiety, as seen in the SDS for thiomorpholine, is associated with corrosive properties, capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, many sulfonamide-containing compounds are known to be skin and eye irritants.[4][5] Therefore, thiomorpholine-4-sulfonamide must be handled as a hazardous substance to mitigate risks to personnel and the environment.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. This section outlines the necessary personal protective equipment (PPE) and immediate actions in case of accidental exposure.

Personal Protective Equipment (PPE)

A self-validating system of safety begins with robust personal protection. The minimum required PPE for handling thiomorpholine-4-sulfonamide waste includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.

  • Respiratory Protection: While handling small quantities in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or when handling bulk quantities.[6]

Emergency Procedures

In the event of accidental exposure, immediate and decisive action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of thiomorpholine-4-sulfonamide is a multi-step process that ensures the waste is handled, segregated, and disposed of in accordance with regulatory guidelines.

Waste Characterization and Segregation

Proper waste management begins at the point of generation. Based on the hazards of related compounds, thiomorpholine-4-sulfonamide waste should be classified as hazardous chemical waste.

  • Solid Waste: This includes unused or expired thiomorpholine-4-sulfonamide, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials.

  • Liquid Waste: This includes solutions containing thiomorpholine-4-sulfonamide.

Crucially, do not mix thiomorpholine-4-sulfonamide waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions. Thiomorpholine is known to be incompatible with strong oxidizing agents.[1][3]

Containerization and Labeling

Proper containerization is essential to prevent leaks and ensure the safety of waste handlers.

  • Select an Appropriate Container:

    • For solid waste, use a durable, sealable container, such as a high-density polyethylene (HDPE) pail.

    • For liquid waste, use a chemically compatible, leak-proof container with a secure screw-top cap.

  • Label the Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".[7]

    • Identify the contents, including "Thiomorpholine-4-sulfonamide" and any solvents present.

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date of accumulation.

On-Site Accumulation and Storage

Designate a specific, well-ventilated area for the temporary storage of hazardous waste containers.

  • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep containers securely closed except when adding waste.[7]

  • Store away from incompatible materials, heat sources, and direct sunlight.[4]

Final Disposal

The final disposal of thiomorpholine-4-sulfonamide waste must be conducted by a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in the regular trash. [8][9]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Ensure all paperwork is completed accurately and accompanies the waste container.

Part 3: Spill Management

In the event of a spill, a prepared and swift response can significantly mitigate the associated risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in Part 1.1.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Containerize: Place the absorbed material or swept solids into a designated hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's reporting procedures for chemical spills.

Data Presentation: Summary of Disposal Procedures

Procedure Requirement Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, chemically resistant gloves, lab coat. Respirator as needed.To prevent eye and skin contact, and inhalation of hazardous material.[1][2][3][4][5]
Waste Segregation Collect as hazardous chemical waste. Do not mix with incompatible materials.To prevent dangerous chemical reactions and ensure proper disposal.[1][3]
Containerization Use durable, sealed, and compatible containers (e.g., HDPE).To prevent leaks and spills during storage and transport.[7]
Labeling "HAZARDOUS WASTE", chemical name, concentration, and date.To clearly identify the contents and associated hazards for safe handling.[7]
Storage In a designated, well-ventilated area with secondary containment.To safely store waste prior to disposal and contain any potential leaks.
Final Disposal Through a licensed hazardous waste disposal contractor.To ensure compliance with environmental regulations and safe, permanent disposal.[8]
Spill Cleanup Use inert absorbent for liquids, sweep solids carefully. Collect all materials as hazardous waste.To safely and effectively manage accidental releases and prevent environmental contamination.[2][8]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of thiomorpholine-4-sulfonamide.

G start Waste Generation (Thiomorpholine-4-sulfonamide) assess Assess Waste Type start->assess spill Spill Occurs start->spill solid Solid Waste (e.g., contaminated gloves, powder) assess->solid Solid liquid Liquid Waste (e.g., solutions) assess->liquid Liquid container_solid Containerize in a Sealed Pail solid->container_solid container_liquid Containerize in a Leak-Proof Bottle liquid->container_liquid label_waste Label as 'Hazardous Waste' with Chemical Details container_solid->label_waste container_liquid->label_waste store Store in Designated Secondary Containment Area label_waste->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->container_solid

Caption: Disposal workflow for thiomorpholine-4-sulfonamide waste.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • Angene Chemical. (2024). Safety Data Sheet - 4-(4-Nitrophenyl)thiomorpholine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

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